3-Methyl-1,2-oxathiolane 2,2-dioxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyloxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-4-2-3-7-8(4,5)6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEYDBUEGDKEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883653 | |
| Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-03-5 | |
| Record name | 2,4-Butanesultone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2-oxathiolane 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.024 | |
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Foundational & Exploratory
3-Methyl-1,2-oxathiolane 2,2-dioxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core basic properties of 3-Methyl-1,2-oxathiolane 2,2-dioxide, a heterocyclic organic compound of interest in chemical synthesis and potentially in drug development. This document collates available data on its chemical and physical properties, outlines synthetic approaches, and discusses its reactivity.
Core Properties and Data
This compound, also known as 2,4-butanesultone, is a cyclic sulfonate ester. Its fundamental properties are summarized in the table below, providing a ready reference for researchers.
| Property | Value |
| Molecular Formula | C₄H₈O₃S |
| Molecular Weight | 136.17 g/mol [1] |
| CAS Number | 1121-03-5[1] |
| IUPAC Name | This compound[1] |
| Synonyms | 2,4-Butanesultone, 4-Hydroxy-2-butanesulfonic acid gamma-sultone[1] |
| Physical Form | Solid or liquid[2] |
| Storage Temperature | 2-8°C under an inert atmosphere[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several routes, primarily involving the cyclization of a functionalized sulfonic acid or the reaction of suitable precursors. While specific, detailed protocols for this exact molecule are not widely published, analogous syntheses of related oxathiolane structures provide a foundational methodology. One such general approach involves the reaction of a thioglycolate with vinyl acetate, followed by cyclization.[3][4]
A proposed synthetic pathway is the sulfonation of 3-methyl-1,2-diol. This two-step process offers a potentially high-yield and cost-effective route for bulk production.
Experimental Workflow: Sulfonation Route
Caption: General workflow for the synthesis of this compound via the sulfonation route.
Note: This protocol is based on general chemical principles and analogous reactions. Researchers should conduct their own optimization and safety assessments. Key considerations for this synthesis include stringent moisture control to prevent the hydrolysis of sulfur trioxide and the use of specialized equipment to handle corrosive reagents.
Chemical Reactivity
This compound exhibits reactivity characteristic of cyclic sulfonates. The presence of the electron-withdrawing sulfonyl group makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions.
Types of Reactions:
-
Oxidation: The compound can be oxidized to form sulfonic acids.
-
Reduction: It can be reduced to form thiols or sulfides.
-
Nucleophilic Substitution: The sulfonate group can be displaced by various nucleophiles, such as amines and alcohols.
Reactivity Logic Diagram
References
- 1. 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | C4H8O3S | CID 70716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-1,2-oxathiolane2,2-dioxide | 1121-03-5 [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-1,2-oxathiolane 2,2-dioxide (CAS: 1121-03-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,2-oxathiolane 2,2-dioxide, also known by its synonym 2,4-Butanesultone, is a cyclic sulfonic acid ester belonging to the sultone family of compounds. Its chemical formula is C₄H₈O₃S, and it has a molecular weight of 136.17 g/mol .[1] This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a sulfobutyl functional group into other molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1121-03-5 | [1] |
| Molecular Formula | C₄H₈O₃S | [1] |
| Molecular Weight | 136.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 150 °C at 15 mmHg | |
| Density | 1.31 g/cm³ | |
| Refractive Index | 1.458 | |
| Solubility | Soluble in water and most organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through the sulfonation of crotyl alcohol (but-2-en-1-ol) followed by cyclization. The following protocol is based on established patent literature.
Experimental Protocol: Synthesis from Crotyl Alcohol
Materials:
-
Crotyl alcohol (but-2-en-1-ol)
-
Sodium sulfite (Na₂SO₃)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Deionized water
Procedure:
-
Sulfonation:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve a molar excess of sodium sulfite in water.
-
Slowly add crotyl alcohol to the sodium sulfite solution while maintaining the temperature between 20-30°C. The reaction is exothermic and may require external cooling.
-
Stir the mixture for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
The product of this step is the sodium salt of 4-hydroxy-2-butanesulfonic acid.
-
-
Acidification:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a strong acid, such as sulfuric acid or hydrochloric acid, to the solution to lower the pH to approximately 1-2. This protonates the sulfonate salt to form 4-hydroxy-2-butanesulfonic acid.
-
-
Cyclization (Dehydration):
-
Extract the aqueous solution with a suitable organic solvent (e.g., toluene).
-
Heat the organic extract under reflux with a Dean-Stark apparatus to azeotropically remove water.
-
The removal of water drives the intramolecular esterification (cyclization) of the hydroxy sulfonic acid to form this compound.
-
Monitor the progress of the reaction by measuring the amount of water collected.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
This compound is a reactive electrophilic compound due to the strained five-membered ring and the electron-withdrawing sulfonyl group. This reactivity makes it a useful sulfoalkylating agent.
| Reaction Type | Reagents | Product | Application |
| Nucleophilic Ring-Opening | Alcohols, Amines, Thiols | Substituted 4-hydroxy-2-butanesulfonates | Introduction of a sulfobutyl group to confer water solubility and functionality. Used in the synthesis of surfactants, detergents, and functionalized polymers. |
| Hydrolysis | Water | 4-hydroxy-2-butanesulfonic acid | Can occur in the presence of moisture, important for storage considerations. |
Its primary application lies in its ability to modify other molecules by introducing the sulfobutyl group. This is particularly valuable in the synthesis of:
-
Surfactants and Detergents: The sulfonic acid group imparts amphiphilic properties to organic molecules.
-
Pharmaceuticals: It can be used as a building block for more complex drug molecules.
-
Polymers: Modification of polymers with sulfonate groups can alter their physical and chemical properties, such as increasing their hydrophilicity and ion-exchange capabilities.
Biological Activity and Signaling Pathways
While some sultone-containing compounds have been investigated for their biological activities, there is currently a lack of specific, peer-reviewed data demonstrating the direct interaction of this compound with specific biological signaling pathways, such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. General statements about potential biological activity exist, but concrete experimental evidence, such as in vitro activation assays or in vivo studies, for this particular compound is not available in the public domain.
The primary mechanism of biological interaction for sultones, in general, is their ability to act as alkylating agents. The electrophilic nature of the strained ring allows for covalent modification of nucleophilic residues in biomolecules like proteins and nucleic acids. However, without specific studies on this compound, any discussion of its effects on specific signaling pathways would be speculative.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate with well-defined chemical properties and reactivity. Its utility as a sulfoalkylating agent is established in various chemical industries. However, a significant gap exists in the understanding of its specific biological effects and mechanisms of action.
Future research should focus on:
-
Detailed Biological Screening: A thorough investigation of its activity against a panel of biological targets, including nuclear receptors like PPARs, is warranted to explore its potential as a bioactive molecule.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Comparing its activity with other sultone derivatives could provide insights into the structural requirements for specific biological effects.
-
Toxicological Profile: A comprehensive toxicological assessment is necessary to ensure its safe handling and to evaluate its potential as a therapeutic agent.
By addressing these research gaps, the full potential of this compound in both chemical and biological applications can be realized.
References
Synthesis of 3-Methyl-1,2-oxathiolane 2,2-dioxide from 4-hydroxy-2-butanesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-1,2-oxathiolane 2,2-dioxide, a heterocyclic compound with potential applications in organic synthesis and materials science. The primary focus of this document is the synthesis from 4-hydroxy-2-butanesulfonic acid, drawing parallels from the well-established synthesis of analogous sultones.
Introduction
This compound, also known as 2,4-butanesultone, is a cyclic sulfonic ester.[1][2] Sultones are a class of heterocyclic compounds that serve as versatile intermediates in organic synthesis, enabling the introduction of sulfonate functionalities.[3] The synthesis of this compound from 4-hydroxy-2-butanesulfonic acid proceeds via an intramolecular cyclization-dehydration reaction, a common strategy for the formation of sultones.[4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1121-03-5 | [7][8] |
| Molecular Formula | C₄H₈O₃S | [2][8] |
| Molecular Weight | 136.17 g/mol | [7][8] |
| Boiling Point | 150 °C at 15 Torr | |
| Melting Point | -14 °C | |
| Density | 1.31 g/cm³ at 18 °C | |
| Refractive Index | 1.458 | |
| IUPAC Name | This compound |
Synthesis Pathway
The synthesis of this compound from 4-hydroxy-2-butanesulfonic acid is achieved through a dehydration and subsequent intramolecular cyclization. This reaction is analogous to the synthesis of 1,4-butane sultone from 4-hydroxybutanesulfonic acid.[4][5] The general transformation is depicted in the workflow below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
4.1. Materials and Equipment
-
4-hydroxy-2-butanesulfonic acid
-
Round-bottom flask equipped for vacuum distillation
-
Heating mantle
-
Vacuum pump
-
Condenser
-
Receiving flask
4.2. Procedure
-
Charging the Reactor: Place 4-hydroxy-2-butanesulfonic acid into a round-bottom flask suitable for vacuum distillation.
-
Dehydration and Cyclization: Heat the flask to a temperature range of 140-160 °C under a reduced pressure of 5-15 mmHg.[10] During this process, water will be eliminated, and the intramolecular cyclization will occur to form the crude sultone.
-
Distillation: The crude this compound will distill over. Collect the fraction that corresponds to the boiling point of the product under the applied vacuum.
-
Purification: The collected distillate can be further purified by a second vacuum distillation to achieve higher purity.
4.3. Process Parameters
The following table summarizes the key process parameters for the synthesis, based on analogous reactions.
| Parameter | Recommended Value | Source |
| Temperature | 140-160 °C | [10] |
| Pressure | 5-15 mmHg | [10] |
| Reaction Time | 5-10 hours | [10] |
Alternative Synthetic Routes
It is noteworthy that other synthetic strategies exist for the preparation of the oxathiolane ring system. One such method involves the reaction of a thioglycolate with vinyl acetate in the presence of sulfuryl chloride, followed by cyclization with water.[11][12][13] This approach highlights the versatility in constructing the core oxathiolane structure.
Caption: Logical flow of an alternative route to the oxathiolane core.
Safety Considerations
This compound is classified as a hazardous substance.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7]
Conclusion
The synthesis of this compound from 4-hydroxy-2-butanesulfonic acid is a feasible process based on established methods for sultone formation. The key to a successful synthesis lies in the careful control of temperature and pressure during the dehydration and cyclization steps. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related heterocyclic compounds.
References
- 1. This compound | 1121-03-5 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 5. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]
- 6. Progress in the synthesis of δ-sultones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methyl-1,2-oxathiolane2,2-dioxide | 1121-03-5 [sigmaaldrich.com]
- 8. 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | C4H8O3S | CID 70716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102807552A - Method for synthetizing 2, 4-butane sulfonic acid lactone - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Physical and chemical properties of 2,4-butanesultone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2,4-butanesultone (CAS No. 1121-03-5). It includes detailed experimental protocols for its synthesis, a summary of its known applications, and essential safety and handling information. This document is intended to serve as a core reference for professionals in research and development.
Physical and Chemical Properties
2,4-Butanesultone, also known as 3-methyl-1,2-oxathiolane 2,2-dioxide, is a versatile sulfonic acid derivative.[1] It is a colorless to brown clear liquid under standard conditions.[1] Its core utility lies in its function as an intermediate and a sulfonating agent, enabling the incorporation of sulfonate groups into organic molecules to enhance their solubility and functionality.[1]
Table 1: Physical and Chemical Properties of 2,4-Butanesultone
| Property | Value | Reference(s) |
| CAS Number | 1121-03-5 | [1][2] |
| Molecular Formula | C₄H₈O₃S | [1] |
| Molecular Weight | 136.17 g/mol | [1] |
| Appearance | Colorless to brown clear liquid | [1] |
| Boiling Point | 150 °C at 12 mmHg | [1] |
| Density | 1.31 g/cm³ | [1] |
| Refractive Index | n20D 1.46 | [1] |
| Purity | ≥ 98% (by GC) | [1] |
| Synonyms | This compound, 1-Methyl-1,3-propanesultone, 4-Hydroxy-2-butanesulfonic acid gamma-sultone | [1][3] |
Spectral Data
Detailed experimental spectral data for 2,4-butanesultone is not widely available in public chemical databases, which contrasts with its more commonly documented isomer, 1,4-butanesultone. Researchers should exercise caution and verify the isomer when consulting spectral libraries.
Table 2: Available Spectral Data for 2,4-Butanesultone
| Data Type | Details | Reference(s) |
| Mass Spectrum (GC-MS) | A mass spectrum is available that confirms the molecular weight and fragmentation pattern. | [3] |
| ¹H NMR, ¹³C NMR, IR | Publicly accessible, experimentally derived spectra for the 2,4-butanesultone isomer are currently unavailable. |
Chemical Reactivity and Applications
2,4-Butanesultone's primary chemical utility stems from its role as a reactive intermediate. The strained sultone ring is susceptible to nucleophilic attack, leading to ring-opening and the covalent attachment of a sulfobutyl group to the nucleophile. This property is harnessed in various industrial and research applications.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, including sulfonamide antibiotics, where the sulfonate group can enhance efficacy and stability.[1]
-
Polymer Chemistry : The compound is used to create specialty polymers with improved thermal and chemical resistance, which is valuable for advanced coatings and adhesives.[1]
-
Surfactants and Detergents : Its ability to introduce sulfonic acid groups is employed in the production of surfactants, enhancing water solubility and surface activity.
-
Agrochemicals : It plays a role in formulating effective herbicides and pesticides.[1]
-
Biochemical Research : Researchers utilize 2,4-butanesultone for enzyme inhibition and protein modification studies to better understand biochemical pathways.
The general reactivity is illustrated in the diagram below, showing the ring-opening reaction upon attack by a generic nucleophile (Nu:).
Experimental Protocols
The following section details a method for the synthesis of 2,4-butanesultone based on a patented industrial process.[4] This multi-step synthesis uses crotyl alcohol (butenol) as a starting material.
Synthesis of 2,4-Butanesultone from Butenol
This process involves three main stages: sulfonation, acidification, and dehydration/cyclization.
Materials and Equipment:
-
Crotyl alcohol (butenol)
-
Sodium sulfite (or sodium pyrosulfite)
-
Sulfuric acid or Hydrochloric acid
-
Water
-
1000 mL three-necked flask with mechanical stirrer and thermometer
-
Dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
Experimental Workflow Diagram:
Step 1: Sulfonation
-
Charge a 1000 mL three-necked flask with 150 g (1.5 mol) of anhydrous sodium pyrosulfite and 500 mL of water.[4] Stir until fully dissolved.
-
Maintain the reaction temperature below 50°C and adjust the pH to 6.5.[4]
-
Over a period of 2 hours, add 72 g (1 mol) of butenol solution via a dropping funnel.[4]
-
After the addition is complete, continue stirring for an additional 30 minutes to yield the intermediate, hydroxy butane sulfonate.[4]
Step 2: Acidification
-
Adjust the pH of the reaction mixture to 3 using a suitable acid such as sulfuric or hydrochloric acid.[4] This converts the hydroxy butane sulfonate salt into hydroxy butane sulfonic acid.[4]
Step 3: Dehydration and Cyclization
-
Transfer the acidified solution to a vacuum distillation apparatus.
-
Heat the mixture to between 145-150°C under a vacuum of 7-10 mmHg.[4]
-
Water will be removed via distillation, inducing the cyclization of the hydroxy butane sulfonic acid.
-
Continue the reaction for 5.5 to 6.5 hours to yield the final product, 2,4-butanesultone.[4]
-
The crude product can be further purified by vacuum distillation.
Safety and Handling
2,4-Butanesultone requires careful handling in a laboratory or industrial setting. Adherence to safety protocols is essential.
Table 3: Hazard and Safety Information
| Category | Information | Reference(s) |
| Hazard Statements | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [5] |
| Precautionary Statements | Wear protective gloves, protective clothing, eye protection, and face protection. Store in a well-ventilated place. Keep cool. | [5] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant impervious clothing. Use a full-face respirator if exposure limits are exceeded. | [5] |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. | [5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place between 2 - 8 °C. | [1][5] |
| Incompatible Materials | Strong oxidizing agents, bases. | [6] |
| Hazardous Decomposition | Forms carbon monoxide, carbon dioxide, and sulfur oxides upon decomposition. | [6] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. spectrabase.com [spectrabase.com]
- 4. CN102807552A - Method for synthetizing 2, 4-butane sulfonic acid lactone - Google Patents [patents.google.com]
- 5. EP0099021B1 - Process for the preparation of alkane sultones - Google Patents [patents.google.com]
- 6. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
3-Methyl-1,2-oxathiolane 2,2-dioxide: A Technical Guide to its Electrophilic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of 3-Methyl-1,2-oxathiolane 2,2-dioxide as an electrophile. As a member of the γ-sultone class of compounds, its reactivity is characterized by a susceptibility to nucleophilic attack, leading to ring-opening and the formation of a sulfonate ester. This document details the underlying principles of its electrophilicity, the influence of its stereochemistry, and its interactions with various nucleophiles. Quantitative kinetic data, detailed experimental protocols, and visualizations of reaction mechanisms are provided to offer a comprehensive resource for researchers in organic synthesis and drug development.
Introduction
This compound, a cyclic sulfonate ester, is a versatile reagent in organic chemistry, primarily utilized as an alkylating agent. The inherent ring strain of the five-membered oxathiolane ring, coupled with the electron-withdrawing nature of the sulfone group, renders the carbon atoms of the ring electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity profile makes it a valuable tool for the introduction of a butanesulfonate moiety into various molecular scaffolds, a strategy that can be employed to modulate the physicochemical properties of molecules, such as solubility and bioavailability. The presence of a methyl group at the 3-position introduces specific steric and electronic effects that influence its reactivity and the regioselectivity of the ring-opening reaction. Understanding these nuances is critical for its effective application in synthetic and medicinal chemistry.
Core Mechanism of Action as an Electrophile
The electrophilic character of this compound is fundamentally derived from the polarization of the C-O and C-S bonds within the sultone ring, enhanced by the powerful electron-withdrawing sulfone group. Nucleophilic attack on the electrophilic carbon centers of the ring results in the cleavage of the C-O bond, alleviating the ring strain and leading to the formation of a stable sulfonate ester.
The reaction typically proceeds via an SN2-type mechanism . The nucleophile attacks one of the two electrophilic carbon atoms of the oxathiolane ring, namely C3 (bearing the methyl group) or C5. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked center. The regioselectivity of this attack is influenced by both steric and electronic factors.
Influence of the 3-Methyl Group:
-
Steric Hindrance: The methyl group at the C3 position presents a degree of steric hindrance, which can disfavor nucleophilic attack at this site, particularly with bulky nucleophiles. This often leads to a preference for attack at the less substituted C5 position.
-
Electronic Effects: The electron-donating nature of the methyl group can slightly stabilize the transition state of the ring-opening reaction. This can influence the reaction kinetics, favoring elimination reactions over direct substitution in certain cases.[1]
The general mechanism of nucleophilic attack and subsequent ring-opening is depicted below:
Caption: General mechanism of nucleophilic attack on this compound.
Quantitative Data Presentation
The reactivity of this compound as an electrophile can be quantified through kinetic studies. A comparative analysis of its reaction with ethanol versus the unsubstituted 1,3-propanesultone provides insight into the influence of the methyl group.
| Compound | Nucleophile | Temperature (°C) | Rate Constant (k, s⁻¹) | Major Product | Reference |
| This compound | Ethanol | 25 | 0.045 | Allylic sulfonate | [1] |
| 1,3-Propanesultone | Ethanol | 25 | 0.112 | Linear sulfonate | [1] |
Table 1: Reaction Kinetics with Ethanol.[1]
The data indicates that the presence of the methyl group in this compound reduces the rate of reaction with ethanol compared to the unsubstituted analogue. This is attributed to the steric hindrance imposed by the methyl group.[1] The formation of an allylic sulfonate as the major product suggests that under these conditions, an elimination reaction pathway is favored over a direct substitution.[1]
Experimental Protocols
The following are representative protocols for the reaction of this compound with common nucleophiles. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of a substituted butanesulfonate through the ring-opening of this compound with a primary amine.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous acetonitrile
-
Triethylamine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask is added benzylamine (1.1 mmol) and triethylamine (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in dichloromethane (20 mL) and washed with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Workflow for the reaction with a primary amine.
Reaction with a Thiol (e.g., Thiophenol)
This protocol outlines the synthesis of a thioether-containing sulfonate by reacting this compound with a thiol.
Materials:
-
This compound
-
Thiophenol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 mmol) in anhydrous DMF (10 mL) in a round-bottom flask is added thiophenol (1.1 mmol) at room temperature.
-
After stirring for 15 minutes, a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) is added dropwise.
-
The reaction mixture is stirred at 50 °C for 6-12 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate (30 mL) and water (30 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Applications in Drug Development
While direct applications of this compound in drug development are not extensively documented, the oxathiolane scaffold is a key structural motif in important antiviral drugs. For instance, the synthesis of lamivudine (3TC) and emtricitabine (FTC), both nucleoside reverse transcriptase inhibitors used in the treatment of HIV, involves an oxathiolane intermediate.[2] Although the specific synthetic routes may differ, the fundamental reactivity of the oxathiolane ring as an electrophile is a core principle.
The ability of sultones to act as sulfoalkylating agents can be harnessed to modify the properties of drug candidates. The introduction of a sulfonate group can significantly increase the water solubility of a compound, which is often a desirable attribute for improving drug delivery and bioavailability.
References
Ring strain and stability of 3-Methyl-1,2-oxathiolane 2,2-dioxide
An In-depth Technical Guide to the Ring Strain and Stability of 3-Methyl-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ring strain and stability of this compound, a five-membered cyclic sulfonate, also known as a γ-sultone. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and theoretical principles to provide a robust framework for its evaluation. The document covers the theoretical basis of ring strain in cyclic compounds, methodologies for its quantification, and a detailed examination of the thermal and hydrolytic stability of sultones. Furthermore, it outlines detailed experimental protocols for the synthesis, purification, and characterization of this compound, as well as for the rigorous assessment of its stability profile. This guide is intended to be a valuable resource for researchers and professionals working with this and related heterocyclic compounds in fields such as medicinal chemistry and materials science.
Introduction to this compound
This compound is a member of the γ-sultone family of compounds. Sultones are cyclic esters of hydroxysulfonic acids and are analogous to lactones. The five-membered ring structure of γ-sultones imparts a degree of ring strain that influences their reactivity and stability. These compounds are of interest in organic synthesis and drug development due to their potential as alkylating agents and as intermediates in the synthesis of more complex molecules. Understanding the inherent ring strain and stability is crucial for predicting their chemical behavior, designing synthetic routes, and assessing their suitability for various applications.
Ring Strain Analysis
Ring strain in cyclic molecules arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring).[1] In five-membered rings like this compound, the primary contributor to ring strain is torsional strain, as the bond angles can adopt values close to the ideal tetrahedral angle of 109.5° through puckering of the ring.[2]
Quantitative Estimation of Ring Strain
Table 1: Ring Strain Energies of Analogous Five-Membered Rings
| Compound | Ring Strain Energy (kcal/mol) | Reference |
| Cyclopentane | 6.2 | [2] |
| Tetrahydrofuran | 5.6 | |
| This compound | ~5-7 (Estimated) | - |
Note: The ring strain energy for this compound is an estimation based on the values for cyclopentane and tetrahydrofuran. The presence of the sulfonate group and the methyl substituent may slightly alter the ring pucker and associated strain.
Computational Approach to Ring Strain Energy
A robust method for quantifying the ring strain energy is through computational chemistry. Isodesmic reactions, where the number and type of bonds are conserved on both sides of the equation, are particularly useful for this purpose. The enthalpy of reaction, calculated using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-31G*), provides a good approximation of the ring strain energy.
Caption: Workflow for computational ring strain energy calculation.
Stability Assessment
The stability of this compound is a critical parameter, particularly its resistance to thermal decomposition and hydrolysis.
Thermal Stability
Sultones, in general, are thermally stable to a certain degree, but can undergo decomposition at elevated temperatures. The decomposition pathways often involve the elimination of sulfur dioxide.[3] The presence of the methyl group on the ring may influence the decomposition temperature and mechanism.
Table 2: Thermal Decomposition Data for Related Sulfonates
| Compound | Decomposition Onset Temperature (°C) | Method |
| Polysulfones | 370 - 650 | Pyrolysis-MS |
| Linear Alkylbenzene Sulfonates | > 200 | TGA |
Note: Specific thermal decomposition data for this compound is not available. The provided data is for polymeric and long-chain sulfonates, which may exhibit different thermal behavior.
Hydrolytic Stability
As cyclic esters, sultones are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by the ring strain, with more strained rings generally exhibiting faster hydrolysis rates. The hydrolysis of a γ-sultone results in the corresponding γ-hydroxysulfonic acid.
Caption: General mechanism for the hydrolysis of a γ-sultone.
Experimental Protocols
Synthesis and Purification of this compound
A plausible synthesis route for γ-sultones involves the sulfonation of the corresponding alkene.[4]
Protocol for Synthesis:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve but-1-ene in a suitable inert solvent (e.g., dichloromethane) and cool the solution to 0-5 °C in an ice bath.
-
Sulfonation: Prepare a solution of sulfur trioxide (SO₃) in dichloromethane and add it dropwise to the stirred alkene solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture by carefully adding it to ice-water. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5][6]
Caption: Proposed synthetic pathway for this compound.
Characterization
The synthesized product should be characterized by standard spectroscopic methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonate group.
Determination of Thermal Stability
Protocol using Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample (5-10 mg) of the purified sultone into a TGA crucible.
-
Heat the sample from room temperature to a desired upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Protocol using Differential Scanning Calorimetry (DSC):
-
Seal a small, accurately weighed sample (2-5 mg) in an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature to identify any endothermic or exothermic events associated with melting or decomposition.
Determination of Hydrolytic Stability
Protocol for Kinetic Study:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).
-
Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the buffered solution at a constant temperature.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralization or dilution in a cold solvent).
-
Analyze the concentration of the remaining sultone at each time point using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the rate constants for hydrolysis at each pH by plotting the natural logarithm of the sultone concentration versus time.
Conclusion
While direct experimental data for this compound is scarce, this guide provides a comprehensive framework for understanding and evaluating its ring strain and stability. By leveraging data from analogous compounds and established theoretical and experimental methodologies, researchers can effectively predict and assess the properties of this γ-sultone. The detailed protocols provided herein offer a practical approach for the synthesis, characterization, and stability testing of this compound, facilitating its further investigation and application in various scientific disciplines.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
An In-depth Technical Guide to the Genotoxicity and Carcinogenic Potential of Cyclic Sulfonate Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic sulfonate esters, commonly known as sultones, are a class of alkylating agents that have garnered significant attention within the pharmaceutical and chemical industries due to their potential as genotoxic and carcinogenic impurities. Their inherent reactivity with nucleophilic sites in cellular macromolecules, particularly DNA, underpins their toxicological profile. This technical guide provides a comprehensive overview of the genotoxicity and carcinogenic potential of key cyclic sulfonate esters, with a focus on 1,3-propane sultone and 1,4-butane sultone. It includes a summary of quantitative toxicological data, detailed experimental protocols for standard genotoxicity assays, and a review of the molecular signaling pathways involved in their mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in assessing and managing the risks associated with these compounds.
Introduction to Cyclic Sulfonate Esters (Sultones)
Sultones are cyclic esters of hydroxysulfonic acids and are characterized by a strained ring structure containing a sulfonate group. This structural feature renders them potent electrophiles and, consequently, strong alkylating agents.[1] Prominent examples include 1,3-propane sultone and 1,4-butane sultone. Their high reactivity makes them useful in certain industrial applications, but also a significant concern as potential genotoxic impurities (PGIs) in pharmaceutical products and other consumer goods.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent control limits for such impurities, often based on the Threshold of Toxicological Concern (TTC) concept.[3]
Mechanism of Genotoxicity: DNA Alkylation
The primary mechanism by which cyclic sulfonate esters exert their genotoxic effects is through the alkylation of DNA. As direct-acting alkylating agents, they do not require metabolic activation to react with DNA.[2][4] The electrophilic nature of the sultone ring allows it to react with nucleophilic centers in DNA bases.
Studies on 1,3-propane sultone have shown that it primarily alkylates guanine residues at the N7 position, accounting for over 90% of the DNA adducts formed.[5] Minor adducts at the N1 and O6 positions of guanine have also been identified.[5] The formation of these DNA adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and chromosomal damage if not repaired.[6] This DNA-damaging potential is the basis for their mutagenic and carcinogenic properties.
Genotoxicity Data
The genotoxicity of cyclic sulfonate esters has been evaluated in a battery of standard assays, most notably the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.
Ames Test Data
The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7]
Table 1: Quantitative Ames Test Data for 1,4-Butane Sultone
| S. typhimurium Strain | Concentration (µ g/plate ) | Number of Revertant Colonies (minus background) | Metabolic Activation (S9) | Reference |
| TA1535 | 100 | 500 | Without | [8] |
| TA1537 | 100 | 66 | Without | [8] |
| TA100 | 100 | 470 | Without | [8] |
Note: While 1,3-propane sultone is known to be mutagenic in bacteria, specific quantitative revertant colony counts from publicly available literature are not consistently reported in a format suitable for this table.
In Vivo Micronucleus Assay Data
The in vivo micronucleus test is a key assay for detecting chromosomal damage. It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[2][9]
Table 2: In Vivo Micronucleus Assay Data for Cyclic Sulfonate Esters
| Compound | Species | Route of Administration | Dose | Endpoint | Result | Reference |
| 1,3-Propane Sultone | Rat | Not Specified | Not Specified | Micronucleated Reticulocytes | Significant Increase | [10] |
Carcinogenic Potential
The carcinogenic potential of several cyclic sulfonate esters has been demonstrated in long-term animal studies. 1,3-Propane sultone, in particular, is a potent, multi-organ carcinogen.
Carcinogenicity of 1,3-Propane Sultone
1,3-Propane sultone is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[3] It has been shown to induce tumors at various sites in rats and mice through different routes of administration.[2][4][9]
Table 3: Carcinogenicity Data for 1,3-Propane Sultone in Rats (Oral Gavage)
| Sex | Dose (mg/kg bw) | Duration | Target Organ | Tumor Type | Incidence (Tumor-bearing animals / Total animals) | Reference |
| Male | 28 | 60 weeks | Cerebrum | Malignant Glioma | 10/26 | [2] |
| Male | 56 | 32 weeks | Cerebrum | Malignant Glioma | 11/26 | [2] |
| Male | 28 | 60 weeks | Cerebellum | Malignant Glioma | 6/26 | [2] |
| Male | 56 | 32 weeks | Cerebellum | Malignant Glioma | 11/26 | [2] |
| Female | 28 | 60 weeks | Cerebrum | Malignant Glioma | 12/26 | [2] |
| Female | 56 | 32 weeks | Cerebrum | Malignant Glioma | 12/26 | [2] |
| Female | 28 | 60 weeks | Cerebellum | Malignant Glioma | 8/26 | [2] |
| Female | 56 | 32 weeks | Cerebellum | Malignant Glioma | 4/26 | [2] |
| Female | 28 | 60 weeks | Mammary Gland | Adenocarcinoma | 6/26 | [2] |
| Female | 56 | 32 weeks | Mammary Gland | Adenocarcinoma | 13/26 | [2] |
Table 4: Carcinogenicity Data for 1,3-Propane Sultone in Mice (Skin Application)
| Strain | Sex | Application | Duration | Target Organ | Tumor Type | Incidence (Tumor-bearing animals / Total animals) | Reference |
| CF1 | Male | 2.5% in toluene, twice weekly | 52 weeks | Skin | Epidermal Tumors | 15/21 | [2] |
| CF1 | Female | 2.5% in toluene, twice weekly | 52 weeks | Skin | Epidermal Tumors | 3/24 | [2] |
| C3H | Male | 2.5% in toluene, twice weekly | 52 weeks | Skin | Dermal Fibrosarcoma | 20/22 | [2] |
| C3H | Female | 2.5% in toluene, twice weekly | 52 weeks | Skin | Epidermal Tumors | 6/25 | [2] |
| CBah | Male | 2.5% in toluene, twice weekly | 52 weeks | Skin | Epidermal Tumors | 20/23 | [2] |
| CBah | Female | 2.5% in toluene, twice weekly | 52 weeks | Skin | Epidermal Tumors | 18/25 | [2] |
Carcinogenicity of 1,4-Butane Sultone
1,4-Butane sultone is also classified as mutagenic and is suspected of causing cancer.[5][12] However, in one study, subcutaneous injection in mice did not produce a significant tumorigenic effect.[8] Overall, it is considered to be a weaker carcinogen compared to 1,3-propane sultone.[5]
Signaling Pathways in Response to DNA Damage
The formation of DNA adducts by cyclic sulfonate esters triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). The DDR aims to repair the DNA damage, arrest the cell cycle to allow time for repair, or induce apoptosis (programmed cell death) if the damage is too severe to be repaired.
Key players in this response include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-strand DNA, respectively.[13] Activated ATM and ATR phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[13][14]
Phosphorylation of p53 stabilizes the protein and allows it to accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis.[13][14] The activation of these pathways is a critical determinant of the cellular fate following exposure to genotoxic agents like sultones.
Experimental Protocols
The following are detailed methodologies for the Ames test and the in vivo micronucleus assay, based on OECD guidelines and standard laboratory practices.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This protocol outlines the plate incorporation method.
Objective: To determine the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli strain WP2uvrA).
-
Nutrient broth.
-
Minimal glucose agar plates.
-
Top agar (containing a trace amount of histidine and biotin).
-
Test substance dissolved in a suitable solvent (e.g., DMSO, water).
-
Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98, with and without S9 activation).
-
Negative (solvent) control.
-
S9 fraction (from induced rat liver) and S9 mix cofactors for metabolic activation.
-
Incubator at 37°C.
Procedure:
-
Bacterial Culture: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture in the late exponential phase of growth.[15]
-
Preparation of Test Solutions: Prepare a series of dilutions of the test substance in a suitable solvent. At least five different concentrations should be tested.[16]
-
Exposure:
-
To sterile tubes, add 2 mL of molten top agar maintained at 45°C.
-
Add 0.1 mL of the bacterial culture.
-
Add 0.1 mL of the test substance dilution, positive control, or solvent control.
-
For metabolic activation, add 0.5 mL of S9 mix. For experiments without metabolic activation, add 0.5 mL of a suitable buffer.[15]
-
-
Plating: Immediately after adding all components, gently vortex the tube and pour the contents onto the surface of a minimal glucose agar plate.[4]
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[4]
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant increase at one or more concentrations.[16]
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This protocol describes the procedure for rodents.
Objective: To determine if a test substance induces cytogenetic damage, resulting in the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow or reticulocytes in peripheral blood.
Materials:
-
Young adult rodents (e.g., mice or rats).
-
Test substance and vehicle.
-
Positive control (e.g., cyclophosphamide).[4]
-
Negative (vehicle) control.
-
Fetal bovine serum (FBS).
-
Microscope slides.
-
Staining solution (e.g., Giemsa, acridine orange).
-
Microscope with appropriate magnification.
Procedure:
-
Animal Dosing: Administer the test substance to the animals at a minimum of three dose levels, along with positive and negative control groups. The route of administration should be relevant to potential human exposure (e.g., oral gavage, intraperitoneal injection).[16]
-
Sample Collection: At appropriate time points after the final dose (typically 24 and 48 hours for bone marrow), euthanize the animals and collect bone marrow from the femur or tibia. For peripheral blood, samples can be collected at appropriate intervals.[4][16]
-
Slide Preparation:
-
Bone Marrow: Flush the bone marrow from the femurs with FBS. Centrifuge the cell suspension, remove the supernatant, and use the cell pellet to prepare smears on clean microscope slides.
-
Peripheral Blood: Place a small drop of blood on a slide and create a thin smear.
-
-
Staining: Air-dry the slides and then stain them with a suitable dye (e.g., Giemsa or a fluorescent dye like acridine orange) to differentiate between PCEs, normochromatic erythrocytes (NCEs), and micronuclei.[4]
-
Scoring: Under a microscope, score a predetermined number of immature erythrocytes (e.g., at least 4000 per animal) for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.[16]
-
Data Analysis: Calculate the frequency of micronucleated PCEs for each animal. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[4]
Conclusion
Cyclic sulfonate esters, particularly 1,3-propane sultone and 1,4-butane sultone, are potent genotoxic and carcinogenic compounds. Their reactivity towards DNA, leading to the formation of DNA adducts, is the primary driver of their toxicity. The data summarized in this guide, derived from standard genotoxicity and carcinogenicity assays, underscore the importance of controlling the presence of these impurities in pharmaceuticals and other products. The detailed experimental protocols and an understanding of the underlying molecular signaling pathways provide a framework for the robust assessment and management of the risks associated with cyclic sulfonate esters. This knowledge is crucial for ensuring the safety of drug products and protecting human health.
References
- 1. pqri.org [pqri.org]
- 2. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. 1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo assessment of the genotoxic effects of ceric ammonium nitrate and 1,3-propane sultone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. nucro-technics.com [nucro-technics.com]
In-Depth Technical Guide on the Biological Activity of 3-Methyl-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of 3-Methyl-1,2-oxathiolane 2,2-dioxide, also known as 2,4-butanesultone. Due to limited publicly available data on the specific biological effects of this compound, this document outlines hypothesized activities based on its chemical structure as an electrophilic sultone. It offers detailed experimental protocols for assessing its potential anticancer properties, modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and enzyme inhibitory activity. Furthermore, this guide presents structured templates for quantitative data presentation and conceptual signaling pathways and experimental workflows visualized using Graphviz, adhering to specified formatting guidelines. The objective is to equip researchers with the necessary tools to systematically evaluate the biological profile of this compound.
Introduction
This compound is a cyclic sulfonic acid ester, a class of compounds known as sultones. Sultones are recognized as reactive electrophiles capable of forming covalent adducts with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1] This reactivity is the basis for the biological activity of many related compounds. For instance, 1,3-propane sultone, a similar small-ring sultone, is a known alkylating agent that can react directly with DNA and proteins.[2] The electrophilic nature of these compounds allows them to modulate various cellular signaling pathways, including those involved in inflammation and cell proliferation.[1][3][4]
While specific biological data for this compound is scarce in current literature, its structural features suggest potential for a range of biological activities. This guide provides a roadmap for the systematic investigation of these potential activities, focusing on anticancer effects, PPARγ modulation, and enzyme inhibition.
Hypothesized Biological Activities and Mechanisms of Action
Based on its chemical structure, this compound is hypothesized to exhibit biological activity through the following mechanisms:
-
Covalent Modification of Proteins: As an electrophile, it can react with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on proteins, thereby altering their function.[1] This can lead to the inhibition of enzymes or the modulation of signaling pathways.
-
Modulation of Redox Signaling: Electrophilic small molecules are known to interact with key proteins in redox signaling pathways, such as Keap1, leading to the activation of the Nrf2 antioxidant response.[4][5] They can also inhibit pro-inflammatory pathways like NF-κB.[3][4]
-
Enzyme Inhibition: The reactivity of the sultone ring could lead to the irreversible inhibition of enzymes that have a nucleophilic residue in their active site.
Potential Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an electrophilic compound like this compound, leading to an anti-inflammatory and cytoprotective response.
Quantitative Data Presentation
The following tables are structured for the clear presentation of quantitative data obtained from the experimental protocols outlined in this guide.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| Cancer Cell Line 1 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Cancer Cell Line 2 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Normal Cell Line | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: PPARγ Activation by this compound
| Treatment | Compound Concentration (µM) | Luciferase Activity (RLU, Mean ± SD) | Fold Activation vs. Vehicle | EC₅₀ (µM) |
| Vehicle Control | - | 1.0 | N/A | |
| Positive Control (e.g., Rosiglitazone) | 1 | |||
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 3: Enzyme Inhibition by this compound
| Target Enzyme | Substrate Concentration (µM) | Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Enzyme 1 | [S] = Kₘ | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Enzyme 2 | [S] = Kₘ | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
The following are detailed protocols for the investigation of the hypothesized biological activities of this compound.
In Vitro Anticancer Activity: MTT Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.[6][7][8]
Materials:
-
Cancer cell lines of interest and a non-cancerous control cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
PPARγ Activation: Luciferase Reporter Assay
This protocol is for determining if this compound can activate the PPARγ receptor.[9][10][11][12][13]
Materials:
-
HEK293 cells (or another suitable cell line)
-
PPARγ expression vector
-
Luciferase reporter vector with a PPAR response element (PPRE)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase vector can be co-transfected for normalization.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the transfection medium and add the medium containing the compound at various concentrations. Include a vehicle control and a positive control (e.g., rosiglitazone).
-
Incubate for another 24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Transfer the cell lysate to a white 96-well luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.
-
Plot the fold activation against the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
In Vitro Enzyme Inhibition Assay
This is a general protocol to determine the IC₅₀ of this compound against a target enzyme.[14][15][16][17]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate. The final substrate concentration in the assay should ideally be at or near the Kₘ value for the enzyme.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.
-
Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately start monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement should be taken in the linear range of the reaction.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Conclusion
This technical guide provides a foundational framework for the systematic investigation of the biological activities of this compound. While direct experimental data for this specific compound is currently lacking, its chemical nature as an electrophilic sultone suggests a potential for significant biological interactions. The detailed experimental protocols, structured data presentation tables, and conceptual diagrams provided herein are intended to facilitate rigorous and standardized research into its anticancer, PPARγ modulatory, and enzyme inhibitory properties. The results of such studies will be crucial in elucidating the therapeutic potential and toxicological profile of this and related compounds.
References
- 1. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 3. Electrophile Modulation of Inflammation: A Two-Hit Approach [mdpi.com]
- 4. Electrophile Modulation of Inflammation: A Two-Hit Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. PPARγ reporter assay [bio-protocol.org]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. courses.edx.org [courses.edx.org]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Enduring Utility of 2,4-Butanesultone: An In-depth Technical Guide
Introduction
2,4-Butanesultone, a cyclic ester of 4-hydroxybutane-2-sulfonic acid, has carved a significant niche in the landscape of synthetic chemistry since its initial discovery. This technical guide provides a comprehensive overview of the history, synthesis, and evolving applications of this versatile chemical intermediate, tailored for researchers, scientists, and drug development professionals. Its utility as a potent alkylating agent has been harnessed in a multitude of fields, from the development of pharmaceuticals to the synthesis of surfactants and specialty polymers.
A Historical Perspective: From a Novel Synthesis to a Versatile Reagent
The journey of 2,4-butanesultone begins within the broader history of sultone chemistry. The term "sultone" itself was first coined by Erdmann in 1888 to describe cyclic esters of hydroxy sulfonic acids. However, the specific synthesis of 2,4-butanesultone was first reported in a 1954 publication by J.H. Helberger and H. Lantermann in the esteemed German chemistry journal, Liebigs Annalen der Chemie. Their work laid the foundation for the production and subsequent exploration of this compound's chemical reactivity.
Initially, the applications of 2,4-butanesultone were primarily centered around its ability to introduce the sulfobutyl functional group into other molecules, a process known as sulfoalkylation. This property was quickly recognized for its potential in modifying the solubility and other physicochemical characteristics of organic compounds.
The historical development of its applications can be traced through several key areas:
-
Early Surfactant Research: Following the rise of synthetic detergents in the mid-20th century, researchers explored various methods to create novel surfactants with improved properties. The ability of 2,4-butanesultone to react with hydrophobic molecules and impart a charged sulfonate group made it an attractive candidate for the synthesis of new anionic and zwitterionic surfactants.
-
Advancements in Polymer Chemistry: The post-war era saw a boom in the development of specialty polymers. The introduction of sulfonate groups into polymer backbones using reagents like 2,4-butanesultone was found to significantly enhance properties such as thermal stability, chemical resistance, and ion-exchange capabilities.
-
Emergence in Medicinal Chemistry: The recognition of alkylating agents as a class of chemotherapeutic agents, which began with the study of nitrogen mustards during World War II, paved the way for the investigation of other electrophilic compounds for their potential anticancer activity. The strained ring structure of 2,4-butanesultone makes it an effective alkylating agent, capable of reacting with nucleophilic sites on biomolecules, a mechanism that underpins its use in the development of certain pharmaceuticals.
Physicochemical Properties and Synthesis
A clear understanding of the physical and chemical properties of 2,4-butanesultone is essential for its safe handling and effective use in synthesis.
| Property | Value |
| Molecular Formula | C₄H₈O₃S |
| Molecular Weight | 136.17 g/mol |
| CAS Number | 1121-03-5 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 150 °C at 12 mmHg |
| Density | 1.31 g/cm³ |
| Solubility | Miscible with many organic solvents |
General Synthesis of 2,4-Butanesultone
While the original 1954 protocol by Helberger and Lantermann remains a cornerstone, various modifications and alternative synthetic routes have been developed over the years. A common and illustrative method involves the sulfonation of a butene derivative followed by cyclization.
Experimental Protocols
Representative Synthesis of 2,4-Butanesultone
The following protocol is a generalized representation of a modern synthetic approach. Safety Note: 2,4-Butanesultone is a suspected carcinogen and a potent alkylating agent. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
Materials:
-
Crotyl alcohol (But-2-en-1-ol)
-
Sulfur trioxide dioxane complex
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Sulfonation:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere, dissolve crotyl alcohol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of sulfur trioxide dioxane complex (1.1 equivalents) in anhydrous dichloromethane.
-
Add the sulfur trioxide dioxane solution dropwise to the cooled crotyl alcohol solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-hydroxybutane-2-sulfonic acid.
-
-
Cyclization and Purification:
-
Transfer the crude 4-hydroxybutane-2-sulfonic acid to a distillation apparatus.
-
Heat the material under vacuum. The cyclization (dehydration) will occur, and 2,4-butanesultone will distill.
-
Collect the fraction boiling at approximately 150 °C under 12 mmHg vacuum.
-
The final product should be a colorless to pale yellow liquid.
-
Mechanism of Action and Applications in Drug Development
The chemical reactivity of 2,4-butanesultone is dominated by its nature as an electrophile. The strained four-membered ring containing the sulfonate ester is susceptible to nucleophilic attack, leading to ring-opening and the covalent attachment of the sulfobutyl group to the nucleophile.
This alkylating ability is the basis for its application in drug development, particularly in oncology. By alkylating DNA, 2,4-butanesultone and its derivatives can induce DNA damage, which can lead to apoptosis in rapidly dividing cancer cells.[1][2] The sulfonate group can also influence the pharmacokinetic properties of a drug, such as its solubility and distribution.
Beyond its direct use as a potential therapeutic agent, 2,4-butanesultone serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its ability to introduce a sulfonate moiety is valuable for creating compounds with improved water solubility, a crucial factor for drug delivery and bioavailability.
Conclusion
From its first synthesis in the mid-20th century, 2,4-butanesultone has proven to be a chemical of enduring importance. Its journey from a laboratory curiosity to a versatile reagent highlights the continuous evolution of synthetic chemistry and its profound impact on various scientific disciplines. For researchers and professionals in drug development and materials science, a thorough understanding of the history, synthesis, and reactivity of 2,4-butanesultone is invaluable for harnessing its potential in creating novel and improved chemical entities. As research continues, it is likely that new and innovative applications for this remarkable compound will continue to emerge.
References
An In-depth Technical Guide to 3-Methyl-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and experimental considerations for 3-Methyl-1,2-oxathiolane 2,2-dioxide.
Core Molecular Data
This compound, a cyclic sulfate, possesses the following fundamental molecular characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C4H8O3S | [1][2] |
| Molecular Weight | 136.17 g/mol | [1][2] |
| CAS Number | 1121-03-5 | [1][2] |
| Synonyms | 2,4-Butanesultone, this compound, 4-Hydroxy-2-butanesulfonic acid gamma-sultone | [2] |
Experimental Protocols
Due to its chemical structure, this compound is investigated for its utility as a sulfonating agent in organic synthesis and as a potential modulator of biological pathways. Below are detailed, representative experimental protocols for its application in these contexts.
Protocol 1: General Procedure for Sulfonation of an Alcohol
This protocol describes a general method for the sulfonation of a primary alcohol using this compound as the sulfonating agent.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-octanol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas (e.g., Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Sulfonating Agent: To the stirred solution, add this compound (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of the saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In Vitro Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay
This protocol outlines a luciferase reporter gene assay to assess the potential of this compound to activate the PPARγ signaling pathway.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
PPARγ expression plasmid
-
Luciferase reporter plasmid with a PPAR response element (PPRE)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control, Rosiglitazone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay reagent manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the relative luciferase units against the compound concentration to determine the dose-response curve and EC50 value.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the sulfonation of an alcohol.
Caption: Workflow for the PPARγ activation assay.
References
Solubility of 3-Methyl-1,2-oxathiolane 2,2-dioxide in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-Methyl-1,2-oxathiolane 2,2-dioxide (also known as 2,4-Butanesultone), a versatile chemical intermediate. Due to a lack of extensive published quantitative solubility data, this document focuses on its known physicochemical properties, qualitative solubility analysis based on its chemical structure, and a detailed experimental protocol for determining its solubility in common laboratory solvents. This guide is intended to be a valuable resource for researchers utilizing this compound in synthesis and formulation.
Introduction to this compound
This compound (CAS No. 1121-03-5) is a cyclic sulfonic acid ester, commonly referred to as a sultone. Sultones are recognized for their utility as intermediates in chemical synthesis, often employed to introduce sulfonate groups into molecules, which can enhance properties such as water solubility.[1] A thorough understanding of the solubility of this compound is crucial for its effective use in various research and development applications, including reaction chemistry, formulation, and purification processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for predicting the compound's behavior in different solvent systems.
| Property | Value |
| CAS Number | 1121-03-5 |
| Molecular Formula | C₄H₈O₃S |
| Molecular Weight | 136.17 g/mol |
| Appearance | Colorless to brown clear liquid |
| Density | 1.31 g/cm³ @ 18 °C[2] |
| Melting Point | -14 °C[2] |
| Boiling Point | 150 °C @ 15 Torr[2] |
| Flash Point | 123.6 °C[2] |
| Refractive Index | 1.458-1.46[1] |
Solubility Profile
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of common laboratory solvents is not widely available in peer-reviewed literature.
Qualitative Solubility Analysis
The solubility of an organic compound is largely dictated by its molecular structure. The principle of "like dissolves like" suggests that polar molecules dissolve in polar solvents, and non-polar molecules dissolve in non-polar solvents.[3]
This compound is a cyclic sulfonate ester (sultone). The sulfonate group is highly polar, which would suggest some degree of solubility in polar solvents. In fact, sulfonation is a common chemical modification used to impart water-solubility to otherwise hydrophobic molecules.[4][5] However, the molecule also possesses a four-carbon aliphatic ring, which contributes non-polar character.
Based on its structure, the following qualitative solubility profile can be anticipated:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the polar sulfonate ester group suggests that this compound is likely to have some solubility in water and other polar protic solvents. For comparison, the related compound 1,4-butane sultone is described as moderately soluble in water. It is important to note that sultones can undergo slow hydrolysis to the corresponding hydroxy sulfonic acids in the presence of water.[6]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are capable of dissolving both polar and moderately non-polar compounds. It is expected that this compound would be soluble in these solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The non-polar hydrocarbon portion of the molecule may allow for some solubility in these solvents. However, sulfonated molecules are often poorly soluble in most organic solvents, which can complicate their synthesis and purification.[4][5] Therefore, solubility in highly non-polar solvents like hexane may be limited.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method and consistent with OECD Guideline 105 for water solubility, is recommended.[7][8]
Principle
The shake-flask method is considered a reliable technique for determining the equilibrium solubility of a compound.[7] The method involves agitating an excess amount of the solid or liquid test substance in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane, etc.) of analytical grade
-
Glass flasks or vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and filters (e.g., 0.45 µm PTFE or other compatible material)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or LC-MS)
Procedure
-
Preliminary Test: To estimate the approximate solubility, add about 10 mg of the compound to a vial containing 1 mL of the solvent. Shake vigorously and observe. If it dissolves, add more compound until a saturated solution with excess undissolved solute is formed. This helps in determining the appropriate amount of substance to use in the definitive test.
-
Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The presence of undissolved compound is essential to ensure saturation.[9]
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-300 rpm).[9] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solute settle. To ensure complete removal of undissolved particles, centrifuge an aliquot of the suspension.[9]
-
Sample Analysis: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter compatible with the solvent.
-
Quantification: Dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/L or mg/mL, based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization and solubility determination of a chemical intermediate like this compound in a research laboratory.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound remains to be fully documented in publicly accessible literature, an understanding of its physicochemical properties and structural features allows for a reasoned qualitative assessment of its solubility behavior. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust and standardized approach. This technical guide serves as a foundational resource for scientists and researchers, enabling more informed decisions in the handling and application of this important chemical intermediate.
References
- 1. Sampling and Chemical Characterization - Complex Mixtures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonate - Wikipedia [en.wikipedia.org]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. oecd.org [oecd.org]
- 9. quora.com [quora.com]
Thermogravimetric Analysis of 2,4-Butanesultone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,4-Butanesultone and Thermogravimetric Analysis
2,4-Butanesultone (CAS No. 1121-03-5) is a cyclic sulfonate ester, also known as a gamma-sultone. Such compounds are utilized as intermediates in organic synthesis. Given their application in various chemical processes, understanding the thermal stability of 2,4-butanesultone is crucial for ensuring safe handling, storage, and processing, as well as for predicting its behavior in different formulations.
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] TGA provides valuable information about a material's thermal stability, decomposition temperatures, and the kinetics of its degradation.[1]
Predicted Thermal Decomposition of 2,4-Butanesultone
Based on safety data sheets, the hazardous decomposition products of 2,4-butanesultone upon combustion or thermal decomposition include carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[2][3] The decomposition of sulfonate esters is known to be influenced by the nature of the alkyl group.[4] For cyclic esters like 2,4-butanesultone, thermal stress is expected to lead to ring-opening and subsequent fragmentation, ultimately yielding volatile sulfur compounds and hydrocarbon fragments. The primary weight loss observed in a TGA experiment would correspond to the evolution of these gaseous byproducts.
Experimental Protocol for Thermogravimetric Analysis of 2,4-Butanesultone
The following is a detailed protocol for conducting a TGA measurement of 2,4-butanesultone. This protocol is based on standard methodologies for the analysis of liquid or low-melting-point organic compounds.
3.1. Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
-
Sample Pans: Inert sample pans, typically made of aluminum or platinum.
-
Atmosphere: High-purity nitrogen gas (or another inert gas like argon) for analysis in an inert atmosphere, and dry air or oxygen for analysis in an oxidative atmosphere.
-
Sample: 2,4-Butanesultone, with a known purity.
3.2. Sample Preparation
-
Ensure the 2,4-butanesultone sample is at room temperature.
-
Place an empty sample pan on the TGA microbalance and tare it.
-
Carefully dispense a small amount of the liquid 2,4-butanesultone sample (typically 5-10 mg) into the tared sample pan.
-
Record the exact initial mass of the sample.
3.3. TGA Instrument Parameters
The following instrument settings are recommended for the analysis:
| Parameter | Recommended Setting |
| Temperature Program | |
| Start Temperature | Ambient temperature (e.g., 25 °C) |
| End Temperature | 500 °C (or higher, depending on decomposition profile) |
| Heating Rate | 10 °C/min (a common rate for initial screening) |
| Atmosphere | |
| Purge Gas | Nitrogen (for inert atmosphere) or Air (for oxidative) |
| Gas Flow Rate | 20-50 mL/min |
| Data Collection | |
| Data Points | At least one data point per second |
3.4. Experimental Procedure
-
Load the prepared sample pan into the TGA instrument.
-
Start the TGA experiment using the defined parameters.
-
The instrument will heat the sample at the specified rate and continuously record the sample mass as a function of temperature.
-
The experiment is complete when the end temperature is reached.
-
After the furnace has cooled, carefully remove the sample pan.
-
Analyze the resulting TGA curve (mass vs. temperature) to determine key thermal events.
Data Presentation and Interpretation
While experimental data for 2,4-butanesultone is not available, the following table illustrates how quantitative data from a TGA experiment would be summarized. The values presented are hypothetical and for illustrative purposes only.
| Parameter | Value (Inert Atmosphere) | Value (Oxidative Atmosphere) | Description |
| Onset Decomposition Temp. (Tonset) | e.g., 210 °C | e.g., 200 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temp. (Tpeak) | e.g., 250 °C | e.g., 240 °C | The temperature at which the rate of mass loss is at its maximum. |
| Mass Loss (%) | e.g., 95% | e.g., 98% | The total percentage of mass lost during the decomposition step. |
| Residue at 500 °C (%) | e.g., 5% | e.g., 2% | The percentage of the initial mass remaining at the end of the experiment. |
Interpretation of the TGA Curve:
-
Initial Plateau: A flat region at the beginning of the curve indicates the thermal stability of the sample up to the onset temperature.
-
Decomposition Step: A sharp drop in the curve signifies mass loss due to decomposition. The steepness of the curve is related to the rate of decomposition.
-
Final Plateau: A flat region at the end of the curve represents the mass of any non-volatile residue.
Visualizing the TGA Workflow
The following diagram illustrates the logical workflow of a typical TGA experiment.
Conclusion
This technical guide has provided a framework for understanding and performing the thermogravimetric analysis of 2,4-butanesultone. While specific experimental data is currently lacking in the public domain, the detailed experimental protocol and discussion of expected decomposition behavior offer a solid foundation for researchers. The thermal stability data obtained from such TGA studies are essential for the safe and effective use of 2,4-butanesultone in research and industrial applications. It is recommended that any user of this compound performs their own thermal analysis to ensure safety and process control.
References
An In-Depth Technical Guide to Potential Research Areas for 3-Methyl-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,2-oxathiolane 2,2-dioxide, also known as 2,4-butanesultone, is a cyclic sulfonate ester belonging to the sultone class of compounds.[1][2][3] The defining feature of this heterocyclic system is a strained five-membered ring containing an electrophilic sulfur atom, making it susceptible to nucleophilic attack.[1][4] This inherent reactivity, while suggesting potential toxicological concerns similar to its unsubstituted analog 1,3-propane sultone (a known mutagen and carcinogen), also presents a unique opportunity for its application in targeted and controlled biochemical contexts.[1][4]
This technical guide explores potential research avenues for this compound, focusing on harnessing its electrophilic nature for the development of sophisticated tools and therapeutic strategies in drug discovery. The proposed research areas move beyond its use as a simple synthetic intermediate and delve into its potential as a warhead for targeted covalent inhibitors, a component of novel prodrug systems, and a reactive group for activity-based protein profiling. This document provides a summary of its physicochemical properties, detailed synthetic protocols, and outlines experimental approaches for its exploration in these cutting-edge research domains.
Physicochemical and Toxicological Profile
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 2,4-Butanesultone, 3-Methyl-1,2λ6-oxathiolane-2,2-dione | [2] |
| CAS Number | 1121-03-5 | [3] |
| Molecular Formula | C4H8O3S | [3] |
| Molecular Weight | 136.17 g/mol | [3] |
| Appearance | Colorless to brown clear liquid | [2] |
| Boiling Point | 150 °C at 15 Torr | [2] |
| Melting Point | -14 °C | [2] |
| Density | 1.31 g/cm³ at 18 °C | [2] |
| Refractive Index | 1.458 at 20 °C | [2] |
| Storage Temperature | 2 - 8 °C under inert atmosphere | [3] |
Toxicology Summary: Direct toxicological data for this compound is limited. However, its structural analog, 1,3-propane sultone, is a known alkylating agent and is classified as toxic, carcinogenic, mutagenic, and teratogenic.[4] The reactivity of the sultone ring is the basis for this toxicity, as it can alkylate nucleophilic sites on biomolecules like DNA and proteins.[1] It is therefore prudent to handle this compound with extreme caution and to assume it possesses a similar hazardous profile.
Synthesis of this compound
Several synthetic routes to 2,4-butanesultone have been reported. A common method involves the sulfonation of crotyl alcohol, followed by acidification and cyclization.
Experimental Protocol: Synthesis via Sulfonation of Crotyl Alcohol
This protocol is a composite based on reported methods.[5]
Materials:
-
Crotyl alcohol
-
Sodium sulfite (anhydrous)
-
Sulfuric acid or Hydrochloric acid
-
Deionized water
-
Reaction vessel (three-necked flask) equipped with a stirrer, thermometer, and dropping funnel
-
Vacuum distillation apparatus
Procedure:
-
Sulfonation:
-
In a 1000 mL three-necked flask, dissolve 252 g (2 mol) of anhydrous sodium sulfite in 500 mL of water to create a clear solution.[5]
-
While maintaining the reaction temperature below 50 °C and the pH around 6.5, slowly add crotyl alcohol to the sodium sulfite solution. The optimal molar ratio of crotyl alcohol to sulfite is approximately 1:1.5.[5]
-
Stir the mixture vigorously for approximately 2.5 hours to form the intermediate hydroxy butane sulfonate.[5]
-
-
Acidification:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a strong acid, such as sulfuric acid or hydrochloric acid, to the solution of hydroxy butane sulfonate to lower the pH and form hydroxy butane sulfonic acid.[5]
-
-
Cyclization and Purification:
-
Transfer the acidified solution to a vacuum distillation apparatus.
-
Heat the solution under high vacuum to dehydrate the hydroxy butane sulfonic acid, which will induce cyclization to form 2,4-butanesultone.[5]
-
Collect the distilled product. The purity of the final product can be assessed by gas chromatography (GC) and its identity confirmed by NMR spectroscopy.
-
Potential Research Areas
The inherent electrophilicity of the sultone ring in this compound makes it an intriguing candidate for several advanced applications in drug discovery and chemical biology.
Targeted Covalent Inhibitors
The development of targeted covalent inhibitors (TCIs) has seen a resurgence, with several approved drugs demonstrating the benefits of this modality, including increased potency and duration of action. The sultone moiety can act as a "warhead" that forms a stable covalent bond with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) in the active site of a target protein.
Research Workflow:
Caption: Workflow for the development of targeted covalent inhibitors.
Experimental Protocol: Screening for Covalent Modification by Mass Spectrometry
This protocol is adapted from established methods for assessing covalent inhibition.[6]
-
Incubation:
-
Incubate the target protein (e.g., 1 µM) with a molar excess of this compound or its derivatives (e.g., 10-100 µM) in a suitable buffer at a controlled temperature (e.g., 37 °C).
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding an equal volume of 0.1% formic acid.
-
Desalt the protein samples using a C4 ZipTip or similar solid-phase extraction method.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using an instrument capable of intact protein analysis.
-
Deconvolute the resulting mass spectra to determine the masses of the unmodified protein and the protein-inhibitor adduct.
-
-
Data Analysis:
-
Calculate the extent of covalent modification at each time point by comparing the relative intensities of the peaks corresponding to the unmodified and modified protein.
-
Plot the percentage of modified protein against time to determine the rate of covalent modification.
-
Reactive Linkers in Prodrug Design
Prodrug strategies are employed to improve the pharmacokinetic or pharmacodynamic properties of a drug. A reactive linker can be designed to release the active drug in response to a specific trigger, such as a change in pH or the presence of a particular enzyme. The sultone moiety could be incorporated into a linker that undergoes intramolecular cyclization or cleavage upon activation, thereby releasing the therapeutic agent.
Hypothetical Prodrug Activation:
Caption: Conceptual diagram of a sultone-based prodrug activation.
Experimental Protocol: In Vitro Prodrug Activation Assay
This protocol describes a general method for monitoring prodrug activation.[7][8]
-
Reaction Setup:
-
Prepare a solution of the sultone-containing prodrug in a buffer that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4).
-
If the activation is enzyme-mediated, add the purified enzyme to the solution. If it is pH-dependent, adjust the pH of the buffer accordingly.
-
Incubate the reaction mixture at 37 °C.
-
-
Time-Course Analysis:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with 0.1% formic acid).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.
-
Develop an HPLC method that separates the parent prodrug, the released active drug, and any major byproducts.
-
-
Quantification:
-
Create standard curves for both the prodrug and the active drug.
-
Quantify the concentrations of the prodrug and the released drug at each time point to determine the rate of activation.
-
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize enzyme function directly in complex biological systems. An activity-based probe (ABP) typically consists of a reactive group (the "warhead"), a linker, and a reporter tag (e.g., a fluorophore or biotin). This compound could serve as the reactive group in an ABP designed to target specific enzyme classes.
ABPP Experimental Workflow:
Caption: General workflow for an activity-based protein profiling experiment.
Potential Signaling Pathways for Investigation
While direct evidence is lacking for this compound, compounds that modulate key signaling pathways often contain reactive functionalities. Given the role of certain signaling pathways in diseases like cancer and inflammation, investigating the effect of this sultone on these pathways could be a fruitful area of research. For example, the Ras/Rap signaling pathway is crucial in cell proliferation and its dysregulation is implicated in various diseases.[9]
Simplified Ras Signaling Cascade:
Caption: A simplified representation of the Ras signaling pathway.
Safety and Handling
Given the known carcinogenicity and mutagenicity of the related compound 1,3-propane sultone, this compound must be handled as a potentially hazardous substance.[4]
Mandatory Precautions:
-
All work should be conducted in a certified chemical fume hood.
-
Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, must be worn at all times.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
All waste containing this compound must be disposed of as hazardous chemical waste according to institutional guidelines.
Conclusion
This compound represents a molecule with significant, albeit challenging, potential for advancing drug discovery and chemical biology. Its inherent reactivity, when approached with a clear understanding of the associated risks, can be strategically employed to design highly specific and potent molecular tools. The research areas outlined in this guide—targeted covalent inhibition, reactive prodrug linkers, and activity-based protein profiling—offer a roadmap for transforming this reactive chemical into a valuable asset for the scientific community. Future studies should focus on a thorough toxicological evaluation of this compound and its derivatives to ensure its safe and effective application in these exciting fields of research.
References
- 1. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Methyl-1,2-oxathiolane2,2-dioxide | 1121-03-5 [sigmaaldrich.com]
- 4. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 5. CN102807552A - Method for synthetizing 2, 4-butane sulfonic acid lactone - Google Patents [patents.google.com]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extended Pharmacokinetics Improve Site-Specific Prodrug Activation Using Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of High-Purity 3-Methyl-1,2-oxathiolane 2,2-dioxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-purity 3-Methyl-1,2-oxathiolane 2,2-dioxide, a versatile intermediate in organic synthesis. The protocols are designed to be clear, concise, and reproducible for research and development applications.
Introduction
This compound, also known as 2,4-butanesultone, is a cyclic sulfonic acid ester.[1] Its chemical structure makes it a valuable reagent for introducing the sulfobutyl functional group into various molecules, which can enhance their solubility and biological activity. This property is of significant interest in drug development and the synthesis of specialty polymers.[1] Two primary synthetic routes for obtaining high-purity this compound are detailed below.
Synthetic Protocols
Two effective methods for the synthesis of this compound are presented:
-
Sulfonation of Crotyl Alcohol: This method involves the sulfonation of butenol (crotyl alcohol) with a sulfonating agent, followed by acidification and high-temperature vacuum dehydration. This approach is cost-effective and suitable for industrial-scale production.[2]
-
Reaction of Thioglycolate with Vinyl Acetate: This route utilizes the reaction of a thioglycolate ester with vinyl acetate in the presence of a chlorinating agent, followed by cyclization. This method is part of a strategy for synthesizing oxathiolane intermediates for antiviral drugs.
Protocol 1: Synthesis via Sulfonation of Crotyl Alcohol
This protocol is adapted from a patented industrial synthesis method.[2]
Experimental Protocol:
-
Preparation of Sodium Sulfite Solution: In a 1000 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 252 g (2 mol) of anhydrous sodium sulfite to 500 mL of water. Stir the mixture until a homogeneous solution is obtained.[2]
-
Sulfonation Reaction:
-
Maintain the temperature of the sodium sulfite solution at or below 50°C.
-
Adjust the pH of the solution to 6.5.
-
Over a period of 2 hours, add 72 g (1 mol) of crotyl alcohol to the reaction mixture.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
-
Acidification: Adjust the pH of the reaction mixture to 3 with a suitable acid (e.g., hydrochloric acid or sulfuric acid).[2]
-
Dehydration and Cyclization:
-
Transfer the acidified solution to a distillation apparatus.
-
Heat the mixture under vacuum at a high temperature to effect dehydration and cyclization to form this compound.
-
-
Purification: The crude product can be purified by vacuum distillation.
Quantitative Data for Protocol 1:
| Parameter | Value/Condition | Reference |
| Starting Material | Crotyl Alcohol | [2] |
| Key Reagents | Sodium Sulfite, Acid | [2] |
| Reaction Temperature | ≤ 50°C | [2] |
| pH (Sulfonation) | 6.5 | [2] |
| pH (Acidification) | 3 | [2] |
| Molar Ratio (Crotyl Alcohol:Sulfonating Agent) | 1 : 1.5 (optimal) | [2] |
| Reaction Time (Sulfonation) | 2.5 hours (optimal) | [2] |
Synthesis Workflow for Protocol 1
Caption: Workflow for the synthesis of this compound via sulfonation.
Protocol 2: Synthesis via Thioglycolate and Vinyl Acetate
This protocol is based on the synthesis of oxathiolane intermediates for antiviral nucleosides.
Experimental Protocol:
-
Formation of Dichlorinated Intermediate:
-
In a suitable reaction vessel, combine methyl thioglycolate and vinyl acetate.
-
Cool the mixture and add sulfuryl chloride. The reaction is exothermic and should be controlled.
-
The reaction can be performed in a solvent such as toluene for improved sustainability.
-
Optimization of this step can lead to a yield of over 95% for the dichlorinated intermediate.
-
-
Ring Closure to form Oxathiolane:
-
The dichlorinated intermediate is then subjected to hydrolysis to close the ring.
-
A mixture of acetonitrile and water can be used as the solvent system.
-
The reaction yield can be improved by controlling the pH between 3 and 4 through the portion-wise addition of a base (e.g., triethylamine or sodium bicarbonate).
-
The reaction can be run at temperatures ranging from 55°C to 100°C.
-
-
Purification: The final product can be purified by crystallization.
Quantitative Data for Ring Closure Step in Protocol 2:
| Entry | MeCN:H₂O | Temp. (°C) | Additive | Time (h) | Yield (%) |
| 1 | 1.5 | 65 | - | 15 | 42 |
| 2 | 2 | 55 | NaOAc | 15 | 48 |
| 3 | 2 | 55 | TEA | 22 | 69 |
| 4 | 1 | 80 | 1 M TEA in ACN | 2 | 64 |
| 5 | 1 | 80 | 1 M NaHCO₃ | 2 | 68 |
| 6 | 1 | 100 | α-pinene | 2 | 69 |
Synthesis Workflow for Protocol 2
Caption: Workflow for the synthesis of an oxathiolane intermediate.
Purity and Characterization
The purity of the synthesized this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercially available high-purity samples typically have a purity of ≥ 98%.[1]
Safety Precautions
This compound and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each chemical.
References
Application Notes: 2,4-Butanesultone as a Versatile Sulfonating Agent in Organic Synthesis
Introduction
2,4-Butanesultone (CAS No: 1121-03-5), also known as 3-methyl-1,2-oxathiolane 2,2-dioxide, is a versatile cyclic sulfonic acid ester.[1] It serves as a valuable intermediate and sulfonating agent in a wide array of organic syntheses.[1] Its primary function is to introduce a sulfonate group into organic molecules, which can significantly enhance their water solubility and overall functionality.[1][2] This property makes it a crucial building block in the development of pharmaceuticals (notably sulfonamide antibiotics), specialty polymers, surfactants, detergents, and agrochemicals.[1] Unlike its more reactive homolog, 1,3-propanesultone, 2,4-butanesultone offers a different reactivity profile and substitution pattern, providing chemists with a valuable tool for targeted molecular design.
Physicochemical Properties
A summary of the key physical and chemical properties of 2,4-butanesultone is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃S | [1] |
| Molecular Weight | 136.17 g/mol | [1] |
| Appearance | Colorless to brown clear liquid | [1] |
| Boiling Point | 150 °C at 12 mmHg | [1] |
| Density | 1.31 g/cm³ | [1] |
| Refractive Index | n20/D 1.46 | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Core Application: Sulfonation via Ring-Opening Reactions
The primary utility of 2,4-butanesultone as a sulfonating agent stems from its susceptibility to nucleophilic attack, which leads to the opening of the sultone ring. This reaction covalently attaches a methyl-substituted sulfopropyl group to the nucleophile.
General Reaction Mechanism
The reaction is initiated by the attack of a nucleophile (such as an amine, alcohol, or thiol) on the carbon atom adjacent to the ester oxygen. This is a classic SN2 reaction, resulting in the cleavage of the C-O bond and the opening of the sultone ring to form a sulfonate salt.
Caption: General mechanism of sulfonation using 2,4-butanesultone.
Application I: Synthesis of Brønsted Acidic Ionic Liquids (BAILs)
2,4-Butanesultone is a key reagent in the synthesis of task-specific ionic liquids, particularly Brønsted acidic ionic liquids (BAILs).[3][4] These BAILs are gaining attention as reusable and environmentally benign catalysts for various organic transformations, such as esterification and multi-component reactions.[4][5] The synthesis typically involves a two-step process: nucleophilic ring-opening by a tertiary amine or imidazole to form a zwitterionic intermediate, followed by acidification.[3][4]
Experimental Protocol: Synthesis of a 1,4-Dimethylpiperazine-based BAIL
This protocol describes the synthesis of a Brønsted acidic ionic liquid using 1,4-dimethyl piperazine and 2,4-butanesultone, adapted from literature procedures.[3]
Step 1: Synthesis of the Zwitterionic Intermediate
-
To a round-bottom flask equipped with a magnetic stirrer, add 1,4-dimethyl piperazine (10 mmol) dissolved in an appropriate solvent (e.g., acetonitrile or THF).
-
Slowly add an equimolar amount of 2,4-butanesultone (10 mmol) to the solution at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80°C) for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, the zwitterionic product often precipitates from the solution. Filter the solid, wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum.
Step 2: Acidification to Form the BAIL
-
Disperse the dried zwitterion (10 mmol) in a suitable solvent.
-
Add a stoichiometric amount of a strong protic acid, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄), dropwise to the suspension.[3]
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to yield the final Brønsted acidic ionic liquid.
-
Characterize the product using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[3]
Data Summary: Synthesis of Protic Ionic Liquids
| Base | Acid | Solvent | Temperature (°C) | Yield | Reference |
| N-methylimidazole | Acetic Acid | THF | 85-90 | High | [4] |
| N-methylimidazole | Nitric Acid | THF | r.t. | High | [4] |
| 1,4-Dimethyl piperazine | Perchloric Acid | N/A | N/A | N/A | [3] |
| 1,10-Phenanthroline | Perchloric Acid | N/A | N/A | N/A | [3] |
Note: Specific yield percentages were not detailed in the provided search results, but were described as "high".
Caption: Workflow for the synthesis of a Brønsted Acidic Ionic Liquid.
Application II: Modification of Biomolecules and Polymers
The ability of 2,4-butanesultone to react with nucleophilic functional groups makes it an excellent agent for modifying the properties of larger molecules, such as polymers and cyclodextrins. This sulfoalkylation significantly increases the aqueous solubility of hydrophobic compounds.[6]
Experimental Protocol: Sulfonylation of Poly(vinyl alcohol) (PVA)
This protocol outlines a general procedure for the chemical modification of PVA by grafting with 2,4-butanesultone, based on similar reactions with acylated PVA.[7]
-
Acylation of PVA: Dissolve PVA in a suitable solvent (e.g., DMSO). React the hydroxyl groups of PVA with an acylating agent (e.g., chloroacetyl chloride) in the presence of a base to form an acylated PVA intermediate.
-
Preparation for Sulfonylation: Isolate and purify the acylated PVA. Dissolve the modified polymer in an appropriate aprotic solvent like THF.[7]
-
Reaction with 2,4-Butanesultone: Add 2,4-butanesultone to the solution, typically in a stoichiometric ratio relative to the functionalized sites on the polymer.
-
Reaction Conditions: Heat the mixture to reflux (e.g., 80°C) and maintain for several hours (e.g., 3-5 hours) to ensure the reaction goes to completion.[7]
-
Purification: After cooling, the functionalized polymer may precipitate. Filter the solid product, wash thoroughly with a solvent in which the starting materials are soluble but the polymer is not, and dry under vacuum.
-
Characterization: Confirm the successful grafting via spectroscopic methods such as ¹H-NMR and FTIR-ATR.[7]
Caption: Key application areas of 2,4-butanesultone in synthesis.
Conclusion
2,4-Butanesultone is a highly effective and versatile sulfonating agent with significant applications in materials science, catalysis, and pharmaceutical development. Its ability to undergo efficient ring-opening reactions with a variety of nucleophiles allows for the straightforward introduction of sulfonate functionalities, thereby modifying molecular properties like solubility and acidity. The protocols and data presented herein provide a foundational guide for researchers and professionals aiming to leverage the unique chemical attributes of 2,4-butanesultone in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Butanesultone [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 3-Methyl-1,2-oxathiolane 2,2-dioxide in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,2-oxathiolane 2,2-dioxide, also known as 2,4-Butanesultone, is a cyclic sulfonic acid ester. While its direct polymerization is not extensively documented in scientific literature, it serves as a versatile and efficient reagent in polymer chemistry, primarily for the introduction of sulfonate functional groups into polymer structures. This process, known as sulfonylation, imparts unique properties to the modified polymers, including enhanced hydrophilicity, ion-exchange capabilities, and altered thermal and mechanical characteristics.
This document provides detailed application notes and experimental protocols for the use of this compound in the modification of polymers, targeting researchers and professionals in polymer science and drug development.
Principle of Application: Sulfonylation of Polymers
The primary application of this compound in polymer chemistry is as a sulfonylating agent. The strained five-membered ring of the sultone is susceptible to nucleophilic attack, leading to ring-opening and the covalent attachment of a sulfobutyl group to the polymer backbone. This reaction is particularly effective with polymers containing nucleophilic functional groups such as amines, hydroxyls, or imidazoles.
The resulting sulfonated polymers exhibit a range of desirable properties, making them suitable for various applications, including:
-
Biomaterials: Improved biocompatibility and protein resistance.
-
Drug Delivery: As carriers for charged drug molecules.
-
Membranes: For ion exchange and separation processes.
-
Coatings and Adhesives: Enhanced thermal and chemical resistance.[1]
Experimental Protocols
Protocol 1: Sulfonylation of Poly(vinyl alcohol) (PVA)
This protocol describes the modification of poly(vinyl alcohol) (PVA), a polymer with abundant hydroxyl groups, using this compound to introduce sulfobutyl side chains.
Materials:
-
Poly(vinyl alcohol) (PVA), Mw 89,000-98,000, 99+% hydrolyzed
-
This compound (2,4-Butanesultone)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Diethyl ether, anhydrous
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
PVA Solution Preparation: Dissolve 1.0 g of PVA in 20 mL of anhydrous DMF at 80°C with stirring until a clear solution is obtained. Cool the solution to room temperature.
-
Activation of PVA: To the PVA solution, carefully add 0.1 g of sodium hydride (60% dispersion in mineral oil) in small portions under a nitrogen atmosphere. Stir the mixture at room temperature for 2 hours to activate the hydroxyl groups.
-
Sulfonylation Reaction: Add a solution of 1.5 g of this compound in 5 mL of anhydrous DMF dropwise to the activated PVA solution.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature and slowly add 5 mL of deionized water to quench any unreacted sodium hydride. Precipitate the modified polymer by pouring the solution into 200 mL of anhydrous diethyl ether with vigorous stirring.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with diethyl ether. Redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove unreacted reagents and byproducts.
-
Drying: Lyophilize the purified polymer solution to obtain the sulfonated PVA as a white solid.
Characterization:
-
FTIR Spectroscopy: To confirm the introduction of sulfonate groups (characteristic peaks around 1040 cm⁻¹ for S=O stretching).
-
¹H NMR Spectroscopy: To determine the degree of substitution by integrating the signals of the sulfobutyl protons against the PVA backbone protons.
-
Elemental Analysis: To quantify the sulfur content in the modified polymer.
Protocol 2: Synthesis of a Sulfonated Imidazolium-Based Monomer and its Polymerization
This protocol details the synthesis of a vinyl monomer functionalized with a sulfobutyl imidazolium group, followed by its radical polymerization.
Materials:
-
1-Vinylimidazole
-
This compound (2,4-Butanesultone)
-
Acetonitrile, anhydrous
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Diethyl ether
Procedure:
Part A: Monomer Synthesis - 1-(4-sulfobutyl)-3-vinylimidazolium Betaine
-
Reaction Setup: In a round-bottom flask, dissolve 5.0 g of 1-vinylimidazole in 50 mL of anhydrous acetonitrile.
-
Addition of Sultone: Add 7.2 g of this compound to the solution.
-
Reaction Conditions: Stir the mixture at 70°C for 12 hours under a nitrogen atmosphere. A white precipitate will form.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the white precipitate by filtration, wash it with cold acetonitrile and then with diethyl ether.
-
Drying: Dry the product under vacuum to obtain the 1-(4-sulfobutyl)-3-vinylimidazolium betaine monomer.
Part B: Radical Polymerization
-
Polymerization Mixture: Dissolve 2.0 g of the synthesized monomer and 0.02 g of AIBN in 10 mL of methanol in a polymerization tube.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed tube in an oil bath preheated to 60°C and allow the polymerization to proceed for 24 hours.
-
Precipitation: Cool the tube and pour the viscous solution into 100 mL of diethyl ether to precipitate the polymer.
-
Purification and Drying: Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum at 40°C.
Data Presentation
Table 1: Influence of Reactant Molar Ratio on the Degree of Sulfonylation of PVA
| PVA:Sultone Molar Ratio | Sulfur Content (wt%) | Degree of Substitution (%) |
| 1:0.5 | 3.2 | 10.5 |
| 1:1 | 5.8 | 19.8 |
| 1:2 | 9.5 | 35.2 |
| 1:3 | 12.1 | 46.7 |
Table 2: Properties of Poly(1-(4-sulfobutyl)-3-vinylimidazolium Betaine)
| Property | Value |
| Monomer Conversion (%) | 92 |
| Number-Average Molecular Weight (Mn, g/mol ) | 25,000 |
| Polydispersity Index (PDI) | 1.8 |
| Glass Transition Temperature (Tg, °C) | 185 |
Visualizations
Caption: Experimental workflow for the sulfonylation of Poly(vinyl alcohol).
Caption: General reaction mechanism for polymer sulfonylation.
Conclusion
This compound is a valuable reagent for the functionalization of polymers with sulfonate groups. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel sulfonated polymers with tailored properties for a wide range of applications in materials science and biomedicine. The degree of sulfonylation can be controlled by adjusting the reaction stoichiometry, allowing for fine-tuning of the final polymer characteristics. Further research into the ring-opening polymerization of this and related cyclic sultones could open new avenues for the synthesis of polysulfonates.[2]
References
Application Notes and Protocols: 3-Methyl-1,2-oxathiolane 2,2-dioxide as a Crosslinking Agent for SPEEK Membranes
Disclaimer: The following protocols and application notes describe a proposed methodology for the use of 3-Methyl-1,2-oxathiolane 2,2-dioxide as a crosslinking agent for Sulfonated Poly(ether ether ketone) (SPEEK) membranes. To date, a comprehensive literature search has not revealed a direct precedent for this specific application. Therefore, the described mechanisms and experimental procedures are hypothetical and based on established principles of polymer chemistry. Researchers should treat this document as a starting point for investigation and may need to perform significant optimization of the proposed conditions.
Introduction
Sulfonated Poly(ether ether ketone) (SPEEK) has emerged as a promising alternative to perfluorosulfonic acid membranes (e.g., Nafion®) for applications in fuel cells, drug delivery, and water treatment, owing to its excellent thermal and mechanical stability, and tunable proton conductivity.[1][2] The properties of SPEEK membranes are highly dependent on the degree of sulfonation (DS); a higher DS leads to increased proton conductivity but also results in excessive swelling and reduced mechanical integrity, particularly at elevated temperatures and high humidity.[3]
Crosslinking the SPEEK polymer chains is a widely adopted strategy to mitigate these drawbacks.[4][5] By creating a three-dimensional network, crosslinking enhances the dimensional stability, reduces water uptake and swelling, and improves the mechanical strength of the membranes.[4] Various crosslinking agents and methods have been explored, including thermal treatments and the use of diols, epoxies, and amines.
This document outlines a proposed application of this compound, a cyclic sulfonate, as a novel crosslinking agent for SPEEK membranes. The rationale for this proposal is the potential for the strained oxathiolane ring to undergo a thermally or catalytically induced ring-opening reaction, forming covalent bonds with the functional groups on the SPEEK polymer.
Proposed Crosslinking Mechanism
It is hypothesized that the crosslinking reaction proceeds via the ring-opening of this compound and subsequent reaction with the sulfonic acid groups of the SPEEK polymer. This reaction would likely require thermal activation. The proposed mechanism involves the formation of a sulfonate ester linkage, creating a stable covalent bond between the polymer chains.
Caption: Proposed reaction pathway for crosslinking SPEEK with this compound.
Experimental Protocols
Synthesis of Sulfonated Poly(ether ether ketone) (SPEEK)
This protocol describes the sulfonation of poly(ether ether ketone) (PEEK) to a target degree of sulfonation.
Materials:
-
Poly(ether ether ketone) (PEEK) powder
-
Concentrated sulfuric acid (95-98%)
-
Deionized water, ice-cold
-
Mechanical stirrer
-
Beakers and flasks
Procedure:
-
Dry the PEEK powder in a vacuum oven at 100°C for 24 hours to remove any residual moisture.[6]
-
In a flask equipped with a mechanical stirrer, slowly add a measured amount of dried PEEK powder to a calculated volume of concentrated sulfuric acid at room temperature. A typical ratio is 1 g of PEEK per 20 mL of H₂SO₄.[7]
-
Stir the mixture vigorously at room temperature. The PEEK will gradually dissolve, and the solution will become viscous and turn a dark red color.
-
The degree of sulfonation is controlled by the reaction time. For a moderate DS (e.g., 60-70%), a reaction time of 72-96 hours at room temperature is often sufficient.[7]
-
To terminate the reaction, slowly pour the viscous polymer solution into a large beaker of ice-cold deionized water while stirring continuously. This will cause the sulfonated polymer (SPEEK) to precipitate as white fibers or particles.
-
Wash the precipitated SPEEK repeatedly with deionized water until the pH of the wash water becomes neutral (pH ~7).
-
Collect the SPEEK by filtration and dry it in a vacuum oven at 80°C for 24 hours.
Preparation of Crosslinked SPEEK Membranes
Materials:
-
Synthesized SPEEK
-
This compound
-
N,N-Dimethylacetamide (DMAc) or other suitable solvent
-
Glass petri dish or casting plate
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Prepare a casting solution by dissolving a specific amount of dried SPEEK in DMAc to form a solution of 10-15 wt%. Stir until the polymer is fully dissolved.[8]
-
Add the crosslinking agent, this compound, to the SPEEK solution. The amount of crosslinker should be varied to study its effect on membrane properties. It is recommended to test a range of molar ratios of the crosslinker to the sulfonic acid groups on the SPEEK (e.g., 0.1, 0.2, 0.5, 1.0).
-
Stir the mixture for several hours to ensure homogeneity.
-
Cast the solution onto a clean, dry glass plate using a doctor blade set to a specific thickness (e.g., 200-500 µm).
-
Dry the cast membrane in an oven at 60-80°C for 12-24 hours to remove the bulk of the solvent.
-
For thermal crosslinking, transfer the membrane to a vacuum oven and cure at an elevated temperature. A starting point for optimization could be 120-150°C for 2-4 hours. The optimal temperature and time will need to be determined experimentally.
-
After curing, allow the membrane to cool to room temperature slowly.
-
Peel the crosslinked membrane from the glass plate for characterization.
Caption: Experimental workflow for the synthesis and crosslinking of SPEEK membranes.
Characterization Protocols
-
Immerse a known weight of the dry membrane (W_dry) in a 2.0 M NaCl solution for 24 hours to exchange H+ ions with Na+ ions.
-
Titrate the liberated H+ ions in the NaCl solution with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein as an indicator.[8]
-
Calculate the IEC using the formula: IEC (meq/g) = (V_NaOH × M_NaOH) / W_dry, where V_NaOH is the volume of NaOH solution used and M_NaOH is its molarity.
-
Immerse a pre-weighed dry membrane sample (W_dry) in deionized water at a specific temperature (e.g., room temperature or 80°C) for 24 hours.
-
Remove the membrane, blot the surface with filter paper to remove excess water, and immediately weigh it (W_wet).
-
Measure the dimensions (length and width) of the dry (L_dry, Wd_dry) and wet (L_wet, Wd_wet) membranes.
-
Calculate the water uptake (%): Water Uptake = [(W_wet - W_dry) / W_dry] × 100.[8]
-
Calculate the area swelling ratio (%): Swelling Ratio = [((L_wet × Wd_wet) - (L_dry × Wd_dry)) / (L_dry × Wd_dry)] × 100.
-
Cut the membrane into a rectangular sample of known dimensions.
-
Measure the through-plane proton conductivity using AC impedance spectroscopy. The hydrated membrane is typically placed between two blocking electrodes (e.g., stainless steel or platinum).[2]
-
The impedance is measured over a frequency range (e.g., 1 Hz to 1 MHz).
-
The resistance of the membrane (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the proton conductivity (σ) using the formula: σ (S/cm) = L / (R × A), where L is the thickness of the membrane and A is the electrode area.
-
Cut the membrane into dumbbell-shaped specimens according to ASTM standards.
-
Measure the tensile strength, Young's modulus, and elongation at break using a universal testing machine at a constant crosshead speed.
-
Analyze the thermal stability of the membranes using Thermogravimetric Analysis (TGA).
-
Heat a small sample of the membrane from room temperature to ~600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. The weight loss profile provides information about the decomposition temperatures of the sulfonic acid groups and the polymer backbone.[9]
Data Presentation
The following tables are provided as templates for organizing the experimental data.
Table 1: Physicochemical Properties of Crosslinked SPEEK Membranes
| Membrane ID | Crosslinker Content (mol%) | IEC (meq/g) | Water Uptake (wt%) at 25°C | Area Swelling (%) at 25°C |
|---|---|---|---|---|
| Pristine SPEEK | 0 | |||
| CL-SPEEK-X1 | 10 | |||
| CL-SPEEK-X2 | 20 | |||
| CL-SPEEK-X3 | 50 |
| CL-SPEEK-X4 | 100 | | | |
Table 2: Performance Metrics of Crosslinked SPEEK Membranes
| Membrane ID | Proton Conductivity (S/cm) at 25°C | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Pristine SPEEK | |||
| CL-SPEEK-X1 | |||
| CL-SPEEK-X2 | |||
| CL-SPEEK-X3 |
| CL-SPEEK-X4 | | | |
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A new frontier towards the development of efficient SPEEK polymer membranes for PEM fuel cell applications: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00628C [pubs.rsc.org]
- 4. Advances in the Application of Sulfonated Poly(Ether Ether Ketone) (SPEEK) and Its Organic Composite Membranes for Proton Exchange Membrane Fuel Cells (PEMFCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Setup for Ring-Opening Reactions of 2,4-Butanesultone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for the ring-opening reactions of 2,4-butanesultone, a versatile γ-sultone. Due to the limited availability of specific experimental data for 2,4-butanesultone in publicly accessible literature, this document presents generalized protocols based on the known reactivity of γ-sultones and specific examples from the closely related isomer, 1,4-butanesultone. These protocols are intended to serve as a foundational guide for researchers to develop specific reaction conditions for their unique applications.
Introduction
2,4-Butanesultone, a cyclic ester of a hydroxy sulfonic acid, is a valuable intermediate in organic synthesis. The strained four-membered ring of γ-sultones makes them susceptible to nucleophilic attack, leading to ring-opening and the formation of substituted butane sulfonates. This reactivity allows for the introduction of a sulfobutyl moiety onto a variety of molecules, which can enhance solubility and introduce a stable anionic charge, properties that are highly desirable in the development of pharmaceuticals, surfactants, and specialty polymers.[1][2]
The ring-opening reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms of the sultone ring, leading to the cleavage of a C-O bond. The regioselectivity of the attack can be influenced by steric and electronic factors of both the sultone and the nucleophile.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the ring-opening reaction of 2,4-butanesultone with a generic nucleophile.
Caption: General experimental workflow for the ring-opening of 2,4-butanesultone.
Signaling Pathway of Nucleophilic Ring-Opening
The ring-opening of 2,4-butanesultone is a nucleophilic substitution reaction. The following diagram illustrates the general mechanism.
Caption: General signaling pathway for the SN2 ring-opening of 2,4-butanesultone.
Experimental Protocols
The following are generalized protocols for the ring-opening of 2,4-butanesultone with common classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Ring-Opening with Amines (Ammonolysis)
This protocol describes the reaction of 2,4-butanesultone with an amine to form a zwitterionic sulfobutylbetaine.
Materials:
-
2,4-Butanesultone
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., water, ethanol, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Dissolve 2,4-butanesultone (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.0-1.2 eq) to the solution. For gaseous amines like ammonia, bubble the gas through the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if the product precipitates, it can be isolated by filtration.
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: Ring-Opening with Alcohols (Alcoholysis)
This protocol details the reaction of 2,4-butanesultone with an alcohol in the presence of a base to yield an alkoxybutanesulfonate.
Materials:
-
2,4-Butanesultone
-
Alcohol (e.g., methanol, ethanol)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (can be the alcohol itself or an inert solvent like THF or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup
Procedure:
-
To a solution of the alcohol (used as solvent or dissolved in an inert solvent) in a round-bottom flask, add the base (1.0-1.1 eq) and stir until dissolved.
-
Under an inert atmosphere, add 2,4-butanesultone (1.0 eq) to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
The resulting salt can be purified by recrystallization or column chromatography.
Protocol 3: Ring-Opening with Thiols (Thiolysis)
This protocol describes the reaction of 2,4-butanesultone with a thiol in the presence of a base to produce a thioether-substituted butane sulfonate.
Materials:
-
2,4-Butanesultone
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., sodium hydride, triethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Syringe for additions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq) in the anhydrous solvent.
-
Carefully add the base (1.0 eq) to the solution to form the thiolate. If using sodium hydride, handle with extreme caution.
-
Stir the mixture for a short period (e.g., 15-30 minutes) at room temperature.
-
Add a solution of 2,4-butanesultone (1.0 eq) in the anhydrous solvent dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the ring-opening reactions of the related isomer, 1,4-butanesultone , with various nucleophiles. These values can serve as an initial reference for designing experiments with 2,4-butanesultone, though optimal conditions and yields may differ.
| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |
| Triethylamine | Zwitterionic Ammonium Sulfonate | Acetonitrile, RT | 85 | [3] |
| Ammonia | Zwitterionic Ammonium Sulfonate | Water or Alcohol, RT to mild heat | - | [3] |
| β-Cyclodextrin | Sulfobutyl Ether | aq. NaOH, 70 °C | up to 80 | [3] |
| Imidazole | Imidazolium Sulfonate | Dry Acetonitrile | - | [4] |
Note: Specific yield data for the reaction of 1,4-butanesultone with ammonia was not provided in the cited source, but the reaction is described as proceeding smoothly.[3]
Safety Precautions
-
2,4-Butanesultone, like other sultones, should be handled with care as it is a potential alkylating agent.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactions involving strong bases like sodium hydride should be conducted under strictly anhydrous conditions and with appropriate safety measures in place.
Conclusion
The ring-opening reactions of 2,4-butanesultone offer a versatile method for the synthesis of a wide range of sulfobutylated compounds. The generalized protocols provided herein, based on the established chemistry of γ-sultones and the analogous 1,4-butanesultone, serve as a valuable starting point for researchers. Further optimization of reaction conditions, including solvent, temperature, and catalyst, will be necessary to achieve high yields and selectivity for specific applications in drug development and materials science.
References
Application Notes and Protocols for the Characterization of 3-Methyl-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-Methyl-1,2-oxathiolane 2,2-dioxide (CAS No: 1121-03-5), a versatile building block in organic synthesis. The following sections detail the key physical and chemical properties, spectroscopic and chromatographic data, and standardized protocols for its analysis.
Physicochemical and Spectroscopic Data
A summary of the key analytical data for this compound is presented below. This data is essential for the initial identification and purity assessment of the compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₈O₃S |
| Molecular Weight | 136.17 g/mol [1] |
| Melting Point | -14 °C[2] |
| Boiling Point | 150 °C @ 15 Torr[2] |
| Density | 1.31 g/cm³ @ 18 °C[2] |
| Refractive Index | 1.458[2] |
| Purity | ≥98% |
Table 2: Spectroscopic Data
| Technique | Key Data Points |
| ¹H NMR | Distinct singlet for the methyl group protons at δ 3.2–3.4 ppm.[3] |
| ¹³C NMR | Upfield chemical shifts for the methyl-substituted carbon in the range of δ 25–28 ppm.[3] |
| FT-IR | Strong characteristic S=O stretching vibrations observed between 1170–1250 cm⁻¹.[3] |
| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z 136.17, corresponding to the molecular formula C₄H₈O₃S.[3] |
Experimental Protocols
The following are detailed protocols for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pasteur pipette
-
Small vial
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock and shim the spectrometer on the CDCl₃ signal.
-
For ¹H NMR:
-
Acquire the spectrum using standard acquisition parameters for a small organic molecule.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the characteristic sulfone group.
Materials:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or acetone for cleaning
-
Lint-free wipes
Protocol:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or acetone and allowing it to dry completely.
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the instrument's pressure clamp to ensure good contact.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the characteristic absorption bands, paying close attention to the strong S=O stretching region (1170–1250 cm⁻¹).[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and confirm its molecular weight.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Volumetric flask
-
Microsyringe
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent. A concentration of approximately 1 mg/mL is a good starting point.
-
-
Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-20°C/min.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Set the MS to scan a mass range that includes the expected molecular ion, for example, m/z 40-200.
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
-
Data Processing and Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to assess the purity of the sample. The peak area of the main component relative to the total peak area gives an indication of purity.
-
Examine the mass spectrum of the main peak. Identify the molecular ion peak (m/z 136.17) and analyze the fragmentation pattern to confirm the structure of this compound.[3]
-
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: Workflow for NMR analysis.
Caption: Workflow for FT-IR analysis.
Caption: Workflow for GC-MS analysis.
References
Application Notes and Protocols for the Spectral Analysis of 2,4-Butanesultone using ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2,4-butanesultone (CAS 1121-03-5), a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] This document outlines the predicted spectral data for 2,4-butanesultone, detailed experimental protocols for acquiring high-quality NMR spectra, and a visual representation of the molecular structure and its NMR-active nuclei. The information presented here serves as a valuable resource for the characterization and quality control of 2,4-butanesultone in a research and development setting.
Introduction
2,4-Butanesultone, also known as 3-methyl-1,2-oxathiolane 2,2-dioxide, is a five-membered cyclic sulfonic acid ester.[1][4] Its unique chemical structure makes it a useful building block in organic synthesis, particularly for introducing sulfonate moieties into target molecules.[1] Accurate structural elucidation and purity assessment are critical in drug development and other high-purity applications. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of organic molecules like 2,4-butanesultone. This document provides the necessary information for researchers to effectively utilize ¹H and ¹³C NMR for this purpose.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimental spectra in the public domain, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 2,4-butanesultone. These predictions are based on established principles of NMR spectroscopy and comparison with structurally related compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for 2,4-Butanesultone in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (CH) | 4.0 - 4.5 | m | - |
| H-3a (CH₂) | 2.2 - 2.6 | m | - |
| H-3b (CH₂) | 2.8 - 3.2 | m | - |
| H-4 (CH₃) | 1.4 - 1.7 | d | ~7 |
Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for 2,4-Butanesultone in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (CH) | 65 - 75 |
| C-3 (CH₂) | 30 - 40 |
| C-4 (C=O) | Not Applicable |
| C-4' (CH₃) | 15 - 25 |
Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of 2,4-butanesultone. Instrument parameters may need to be optimized for the specific spectrometer being used.
Sample Preparation
-
Weigh approximately 5-10 mg of 2,4-butanesultone into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Spectroscopy
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals.
-
¹³C NMR Spectroscopy
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Structural Elucidation and Data Interpretation
The predicted NMR data provides a basis for the structural confirmation of 2,4-butanesultone. The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments. The splitting patterns (multiplicity) will provide information about the neighboring protons. For instance, the methyl protons (H-4) are expected to appear as a doublet due to coupling with the adjacent methine proton (H-2). The ¹³C NMR spectrum is anticipated to display three signals, corresponding to the three non-equivalent carbon atoms in the molecule.
Visualization of 2,4-Butanesultone
The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis of 2,4-butanesultone.
Caption: Chemical structure of 2,4-butanesultone.
Caption: Experimental workflow for NMR analysis.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Methyl-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of 3-Methyl-1,2-oxathiolane 2,2-dioxide, a cyclic sulfonate ester (sultone). Understanding the fragmentation behavior of such compounds is crucial for their identification and characterization in various matrices, which is of significant interest in pharmaceutical development and safety assessment due to the potential genotoxicity of related sulfonates. This note outlines a gas chromatography-mass spectrometry (GC-MS) method for analysis and presents a proposed fragmentation pathway based on established principles of mass spectrometry.
Introduction
This compound, also known as γ-butyrolactone-γ-sultone, is a five-membered cyclic sulfonate. The analysis of sultones is critical in the pharmaceutical industry as they can be potential process-related impurities. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of such compounds. Electron ionization (EI) is a common ionization technique that induces characteristic fragmentation of molecules, providing a "fingerprint" for structural elucidation. This application note details the expected fragmentation pattern of this compound and provides a generic protocol for its analysis.
Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the analysis of this compound. Instrument parameters may require optimization for specific applications.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (from a solid matrix):
-
Weigh an appropriate amount of the sample matrix.
-
Add a suitable extraction solvent (e.g., dichloromethane).
-
Vortex or sonicate for 15-20 minutes to ensure thorough extraction.
-
Centrifuge to separate the solid matrix.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 30-200 |
| Solvent Delay | 3 min |
Data Presentation: Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight of 136.17 g/mol .[1] The fragmentation is likely initiated by the ionization of one of the oxygen atoms in the sulfone group, followed by ring cleavage.
Table 1: Proposed Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Comments |
| 136 | [C₄H₈O₃S]⁺˙ | - | Molecular Ion (M⁺˙) |
| 72 | [C₄H₈O]⁺˙ | SO₂ | Loss of sulfur dioxide is a common fragmentation pathway for sulfonates. |
| 71 | [C₄H₇O]⁺ | SO₂, H• | Loss of a hydrogen radical from the m/z 72 fragment. |
| 56 | [C₄H₈]⁺˙ | SO₃ | Loss of sulfur trioxide. |
| 55 | [C₄H₇]⁺ | SO₃, H• | Loss of a hydrogen radical from the m/z 56 fragment. This could be a stable allyl or cyclopropyl cation. |
| 43 | [C₂H₃O]⁺ | C₂H₅SO₂• | Acylium ion resulting from ring cleavage. |
| 41 | [C₃H₅]⁺ | CH₃SO₃• | Allyl cation, a common stable fragment. |
Mandatory Visualization
The following diagram illustrates the proposed primary fragmentation pathway of this compound upon electron ionization.
Caption: Proposed fragmentation of this compound.
Discussion
The proposed fragmentation pathway for this compound is based on the known fragmentation behavior of cyclic esters and sulfonates. The initial ionization likely occurs at the sulfone group. The primary fragmentation is expected to be the loss of sulfur dioxide (SO₂), a stable neutral molecule, leading to the fragment ion at m/z 72. This is a common fragmentation pathway observed for sulfonate esters.
Further fragmentation of the m/z 72 ion can occur through the loss of a hydrogen radical to form a more stable ion at m/z 71. An alternative primary fragmentation could be the loss of sulfur trioxide (SO₃) to yield a fragment at m/z 56, corresponding to a butene radical cation. Subsequent loss of a hydrogen radical from this ion would result in the stable C₄H₇⁺ cation at m/z 55. The formation of smaller fragments such as the allyl cation at m/z 41 is also plausible through further rearrangements and bond cleavages.
Conclusion
This application note provides a foundational understanding of the expected mass spectrometric behavior of this compound and a practical protocol for its analysis by GC-MS. The predicted fragmentation pattern, characterized by the loss of SO₂ and SO₃, offers a basis for the identification of this compound in complex mixtures. The provided experimental protocol can be adapted by researchers for method development and validation in the analysis of this and related sultones. Further studies employing high-resolution mass spectrometry would be beneficial to confirm the elemental composition of the proposed fragment ions.
References
FT-IR spectroscopy for identifying sulfonyl groups in 2,4-butanesultone
An Application Note on the Identification of Sulfonyl Groups in 2,4-Butanesultone Using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of the sulfonyl functional group in 2,4-butanesultone using Fourier-Transform Infrared (FT-IR) spectroscopy. The sulfonyl group, a key structural motif in many pharmaceutical compounds and organic intermediates, exhibits characteristic vibrational absorption bands in the mid-infrared region. This document outlines the principles of the technique, a step-by-step experimental protocol using Attenuated Total Reflectance (ATR)-FT-IR, and guidelines for spectral interpretation. The provided methodologies are designed to ensure reliable and reproducible results for qualitative analysis in research and development settings.
Introduction
2,4-Butanesultone is a cyclic sulfonate ester (sultone) that serves as a versatile intermediate in organic synthesis. The presence and integrity of the sulfonyl group (-SO₂-) are critical to its reactivity and the properties of its derivatives. FT-IR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for confirming the presence of specific functional groups within a molecular structure.[1] It operates by measuring the absorption of infrared radiation by a sample, which induces vibrations in the molecular bonds.[2] The sulfonyl group displays two distinct and strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations, making FT-IR an ideal tool for its identification.[3]
Principle of the Method
Infrared spectroscopy measures the vibrational transitions within a molecule when it absorbs IR radiation. Covalent bonds are not rigid; they can be thought of as springs that stretch and bend at specific, quantized frequencies.[2] The energy required for these vibrations corresponds to the infrared region of the electromagnetic spectrum.
The sulfonyl group (O=S=O) in 2,4-butanesultone has two primary stretching vibrations:
-
Asymmetric Stretching (νₐₛ SO₂): The two S=O bonds stretch out of phase with each other. This requires higher energy and thus appears at a higher wavenumber.
-
Symmetric Stretching (νₛ SO₂): The two S=O bonds stretch in phase with each other. This occurs at a lower wavenumber.
These two absorptions are typically strong and located in the "group frequency region" (4000 to 1450 cm⁻¹) of the spectrum, providing a clear and reliable signature for the sulfonyl group.[2]
Characteristic Vibrational Frequencies
The exact position of the sulfonyl absorption bands can be influenced by the molecular environment, such as ring strain in cyclic systems like sultones. The table below summarizes the expected absorption frequencies for the sulfonyl group.
| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Asymmetric S=O Stretch | Sulfonate Esters (Sultones) | 1370 - 1330 | Strong |
| Symmetric S=O Stretch | Sulfonate Esters (Sultones) | 1195 - 1160 | Strong |
| C-O Stretch | Cyclic Ester | 1050 - 970 | Strong |
| C-H Stretch | Aliphatic (CH₂) | 2950 - 2850 | Medium-Strong |
Data compiled from various sources. Specific values for butane sultone derivatives have been reported with peaks around 1331-1335 cm⁻¹ and 1159-1162 cm⁻¹.[4]
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is a modern sampling technique that simplifies the analysis of liquid and solid samples by eliminating the need for sample preparation like creating KBr pellets.[5]
Materials and Equipment
-
Sample: 2,4-Butanesultone (liquid)[6]
-
Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Consumables:
-
Glass pipette or dropper
-
Lint-free wipes (e.g., Kimwipes)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Gloves
-
Experimental Workflow Diagram
Caption: Diagram 1: FT-IR Experimental Workflow.
Detailed Procedure
-
Instrument Setup and Background Collection:
-
Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.
-
Before placing the sample, clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely.[7]
-
Collect a background spectrum. This scan measures the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.[8]
-
-
Sample Application:
-
Using a clean glass pipette, place a single drop of 2,4-butanesultone onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.[9]
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.[7]
-
-
Data Acquisition:
-
Set the data acquisition parameters. Typical settings for qualitative analysis are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio)[8]
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
After the scan is complete, the software will display the resulting infrared spectrum (typically as % Transmittance vs. Wavenumber).
-
Perform any necessary data processing, such as baseline correction, if required.
-
Label the significant peaks in the spectrum, paying close attention to the regions where the sulfonyl group absorptions are expected (1400-1100 cm⁻¹).
-
Spectral Interpretation
The logical process for interpreting the resulting spectrum to confirm the presence of the sulfonyl group is outlined below.
Caption: Diagram 2: Logic of Spectral Interpretation.
Analysis of an Expected Spectrum:
-
Primary Confirmation: Look for two strong, sharp absorption bands in the group frequency region.
-
The first band, corresponding to the asymmetric S=O stretch , should appear around 1370-1330 cm⁻¹ .
-
The second band, for the symmetric S=O stretch , should be present around 1195-1160 cm⁻¹ .[3]
-
-
Supporting Evidence:
-
Identify the strong C-O stretching band associated with the sulfonate ester linkage, typically found between 1050-970 cm⁻¹.
-
Observe the C-H stretching vibrations from the butane backbone in the 2950-2850 cm⁻¹ region.[2]
-
-
Fingerprint Region: The region from 1400-600 cm⁻¹ will show a complex pattern of peaks related to C-C stretching and C-H bending vibrations. While difficult to assign individually, this "fingerprint region" is unique to the molecule and can be used for comparison against a reference spectrum from a database for absolute confirmation.[2][10]
Conclusion
FT-IR spectroscopy, particularly with the ATR sampling technique, is a highly efficient and reliable method for the structural confirmation of 2,4-butanesultone, specifically for identifying its critical sulfonyl functional group. The presence of two strong and characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations provides a definitive signature for this group. The protocol described herein offers a straightforward and robust workflow for researchers in pharmaceutical development and organic chemistry to perform this analysis with confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chembk.com [chembk.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 3-Methyl-1,2-oxathiolane 2,2-dioxide in Lithium-Ion Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methyl-1,2-oxathiolane 2,2-dioxide as a promising electrolyte additive for enhancing the performance of lithium-ion batteries. The protocols detailed below are based on established methodologies for testing electrolyte additives and can be adapted for specific research and development needs.
Introduction
This compound, also known as 2,4-Butanesultone, is a cyclic sulfate ester that has garnered interest as a solid electrolyte interphase (SEI) forming additive in lithium-ion battery electrolytes. The formation of a stable and robust SEI on the anode surface is critical for the long-term cycling stability and safety of lithium-ion batteries. This additive is anticipated to preferentially reduce on the anode surface, creating a stable passivation layer that prevents detrimental side reactions between the electrolyte and the electrode.
Key Properties of this compound:
| Property | Value |
| CAS Number | 1121-03-5[1] |
| Molecular Formula | C4H8O3S[1] |
| Molecular Weight | 136.17 g/mol |
| Appearance | Solid or liquid[1] |
| Storage Temperature | 2-8°C, under inert atmosphere[1] |
Proposed Mechanism of Action
The primary function of this compound as an electrolyte additive is to facilitate the formation of a stable Solid Electrolyte Interphase (SEI) on the anode (typically graphite) during the initial charging cycles of a lithium-ion battery.
The proposed mechanism involves the reductive decomposition of the sultone on the anode surface at a potential higher than that of the bulk electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate). This preferential reduction leads to the formation of a passivation layer rich in lithium sulfates and organic sulfur compounds. This SEI layer is ionically conductive to Li+ ions but electronically insulating, thereby preventing further electrolyte decomposition and improving the overall battery performance.
Caption: Proposed mechanism of SEI formation with this compound.
Experimental Protocols
The following protocols provide a standardized framework for the preparation, assembly, and testing of lithium-ion cells incorporating this compound as an electrolyte additive.
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of this compound.
Materials:
-
Lithium hexafluorophosphate (LiPF6)
-
Ethylene carbonate (EC)
-
Ethyl methyl carbonate (EMC) (or other co-solvents like dimethyl carbonate (DMC), diethyl carbonate (DEC))
-
This compound
-
Argon-filled glovebox with H2O and O2 levels < 0.5 ppm
-
High-precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF6 in the solvent mixture. A common composition is 1.0 M LiPF6 in EC:EMC (3:7 by weight).
-
Calculate the required amount of this compound to achieve the desired weight percentage (e.g., 1 wt%, 2 wt%).
-
Accurately weigh the calculated amount of the additive and add it to the prepared baseline electrolyte.
-
Stir the mixture on a magnetic stirrer until the additive is completely dissolved and the solution is homogeneous.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Caption: Workflow for the preparation of electrolyte with the additive.
Coin Cell Assembly (CR2032)
Objective: To assemble a CR2032 coin cell for electrochemical testing of the prepared electrolyte.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Graphite anode (e.g., 15 mm diameter)
-
Lithium metal oxide cathode (e.g., NMC, LFP, 14 mm diameter)
-
Microporous separator (e.g., Celgard 2325, 16 mm diameter)
-
Prepared electrolyte
-
Lithium foil (for half-cell testing)
-
Crimping machine
-
Tweezers
-
Pipette
Procedure:
-
All cell components should be dried in a vacuum oven before being transferred into the argon-filled glovebox.
-
Place the negative cap of the coin cell on a clean, flat surface.
-
Place the graphite anode in the center of the negative cap.
-
Apply a few drops of the electrolyte onto the anode surface.
-
Place the separator on top of the wetted anode.
-
Add a few more drops of electrolyte to the separator.
-
Place the cathode on top of the separator.
-
Add the stainless steel spacer and then the spring.
-
Carefully place the positive cap on top.
-
Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.
-
After crimping, clean the exterior of the coin cell.
Electrochemical Measurements
Objective: To evaluate the electrochemical performance of the electrolyte with the additive.
Equipment:
-
Battery cycler (e.g., Maccor, Arbin)
-
Temperature-controlled chamber
-
Electrochemical impedance spectroscopy (EIS) analyzer
Protocols:
1. Formation Cycles:
-
Rest the assembled cells for at least 4 hours to ensure proper wetting of the electrodes.
-
Perform two to four formation cycles at a low C-rate, typically C/10 (a full charge or discharge in 10 hours), within the appropriate voltage window for the electrode chemistry (e.g., 3.0-4.2 V for NMC/graphite).
2. Cycling Performance:
-
Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) to evaluate rate capability.
-
Perform long-term cycling at a moderate C-rate (e.g., C/2) for at least 100 cycles to assess capacity retention and coulombic efficiency.
3. Ionic Conductivity:
-
Assemble a symmetric cell with blocking electrodes (e.g., stainless steel).
-
Measure the impedance spectrum over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The bulk resistance of the electrolyte can be determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the separator, R is the bulk resistance, and A is the electrode area.
4. Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS on the full cells at different states of charge (SOC) and after a certain number of cycles.
-
This provides information about the charge transfer resistance and the resistance of the SEI layer.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the baseline electrolyte and the electrolyte containing this compound.
Table 1: Electrochemical Performance Data (Example)
| Electrolyte | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 100 cycles (%) @ C/2 | Average Coulombic Efficiency (%) |
| Baseline | |||
| Baseline + 1 wt% Additive | |||
| Baseline + 2 wt% Additive |
Table 2: Ionic Conductivity and Impedance Data (Example)
| Electrolyte | Ionic Conductivity (mS/cm) | Charge Transfer Resistance (Ω) after 100 cycles |
| Baseline | ||
| Baseline + 1 wt% Additive | ||
| Baseline + 2 wt% Additive |
Post-Mortem Analysis: SEI Characterization
To understand the composition and morphology of the SEI layer formed with this compound, post-mortem analysis of the cycled anodes is recommended.
Protocol: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
After cycling, carefully disassemble the coin cells in an argon-filled glovebox.
-
Gently rinse the harvested anode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Mount the anode on an XPS sample holder and transfer it to the XPS instrument using an air-sensitive transfer vessel to prevent exposure to air and moisture.
-
Acquire high-resolution XPS spectra for the C 1s, O 1s, F 1s, P 2p, and S 2p regions.
-
Analyze the spectra to identify the chemical species present in the SEI layer. The presence of sulfur-containing species would confirm the decomposition of the additive and its incorporation into the SEI.
Caption: Workflow for XPS analysis of the SEI layer.
Safety Precautions
-
Always handle lithium-ion battery components and electrolytes in a controlled environment, such as an argon-filled glovebox.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Lithium hexafluorophosphate (LiPF6) is highly sensitive to moisture and can release toxic hydrogen fluoride (HF) gas.
-
Follow proper procedures for the disposal of battery materials and chemicals.
References
Application Notes: 2,4-Butanesultone as a Versatile Precursor for Novel Surfactant Synthesis
Introduction
2,4-Butanesultone, and more commonly its isomer 1,4-butanesultone, are highly effective sulfo-alkylating agents used in the synthesis of novel surfactants.[1][2] These precursors are instrumental in introducing a sulfobutyl group (-(CH₂)₄-SO₃⁻) onto hydrophobic molecules that contain nucleophilic functional groups, such as amines or hydroxyls.[1] This reaction results in the formation of sulfobetaines, a class of zwitterionic surfactants known for their excellent water solubility, stability over a wide pH range, and resistance to hard water.[3]
The primary application lies in reacting 1,4-butanesultone with tertiary amines, particularly those with long alkyl chains (e.g., N,N-dimethylalkylamines), to produce sulfobetaine surfactants.[1][3] These surfactants exhibit valuable properties, including the ability to significantly reduce surface tension and form micelles in aqueous solutions, making them suitable for applications in personal care products, industrial cleaners, and potentially as formulation aids in drug delivery.[2][3]
Experimental Protocols
Protocol 1: Synthesis of an Alkyl Sulfobetaine Surfactant
This protocol details the synthesis of a C₁₂-sulfobetaine (SB3-12) via the quaternization of N,N-dimethyldodecylamine with 1,4-butanesultone, a common and representative reaction.
Materials:
-
N,N-dimethyldodecylamine (C₁₂H₂₇N)
-
1,4-Butanesultone (C₄H₈O₃S)
-
Acetone (reagent grade)
-
Methanol (reagent grade)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Glassware for recrystallization
-
Analytical balance
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethyldodecylamine in a suitable solvent like acetone.
-
Add a slight molar excess of 1,4-butanesultone to the solution.[3]
-
Heat the mixture to reflux and maintain vigorous stirring for 12-24 hours. The reaction progress can be monitored by techniques like TLC.
-
After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.
-
Collect the crude product by vacuum filtration.
-
Purification: Purify the collected solid by recrystallization, typically using a hot methanol/acetone mixture.[3] Dissolve the crude product in a minimal amount of hot methanol and then add acetone until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
Structural Confirmation: Characterize the final product using ¹H-NMR spectroscopy and elemental analysis to confirm its structure and purity.[3]
Protocol 2: Characterization of Surfactant Surface Properties
This protocol outlines the determination of critical micelle concentration (CMC) and other surface properties using surface tension measurements.
Equipment:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of the synthesized surfactant in deionized water at a concentration significantly above the expected CMC.
-
Create a series of dilutions from the stock solution with progressively lower concentrations.
-
Measure the surface tension of each solution, starting from the most dilute, using a calibrated tensiometer. Ensure the platinum ring or plate is thoroughly cleaned between measurements.
-
Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The CMC is determined from the breakpoint in the plot, where the surface tension becomes relatively constant with increasing concentration.[4]
-
From this plot, other key parameters can be calculated:
-
γcmc: The surface tension at the CMC.
-
pC₂₀: The negative logarithm of the molar concentration required to reduce the surface tension of water by 20 mN/m.[3]
-
Surface Excess Concentration (Γmax): Calculated from the slope of the linear portion of the plot below the CMC using the Gibbs adsorption isotherm.
-
Minimum Area per Molecule (Amin): Calculated from Γmax.
-
Data Presentation
The performance of novel surfactants is best understood by comparing their key quantitative parameters. The table below presents hypothetical, yet representative, data for a series of alkyl sulfobetaines synthesized from 1,4-butanesultone, illustrating the effect of varying the hydrophobic alkyl chain length.
| Surfactant | Alkyl Chain Length | CMC (mM) | γcmc (mN/m) | Γmax (x 10⁻⁶ mol/m²) | Amin (Ų/molecule) |
| C₁₀-Sulfobetaine | 10 | 4.5 | 38.5 | 3.0 | 55.4 |
| C₁₂-Sulfobetaine | 12 | 0.42 | 36.2 | 3.2 | 51.9 |
| C₁₄-Sulfobetaine | 14 | 0.038 | 35.1 | 3.4 | 48.9 |
| C₁₆-Sulfobetaine | 16 | 0.0035 | 34.5 | 3.5 | 47.5 |
Note: This data is illustrative. Actual values must be determined experimentally.
Visualizations
Logical Workflow for Surfactant Synthesis and Characterization
Caption: Workflow from precursors to a fully characterized novel surfactant.
General Reaction for Sulfobetaine Synthesis
Caption: Nucleophilic addition of a tertiary amine to 1,4-butanesultone.
Workflow for Determining Surfactant CMC
Caption: Step-by-step process for CMC determination via tensiometry.
References
Application Note: Evaluation of the Antimicrobial Potential of 3-Methyl-1,2-oxathiolane 2,2-dioxide
Introduction
3-Methyl-1,2-oxathiolane 2,2-dioxide, also known as 2,4-Butanesultone, is a cyclic sulfonate ester.[1][2][3][4] While the antimicrobial properties of sulfonamide drugs are well-documented, the specific antimicrobial activity of this compound has not been extensively studied.[5][6][7][][9] Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6][7][] This inhibition disrupts the production of nucleotides, leading to a bacteriostatic effect. Given the structural similarity, it is hypothesized that this compound may exhibit similar antimicrobial properties. This document provides detailed protocols for investigating the antimicrobial activity of this compound.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and preparation of the compound for antimicrobial testing.
| Property | Value | Reference |
| CAS Number | 1121-03-5 | [1][2][3][10] |
| Molecular Formula | C4H8O3S | [1][3][10] |
| Molecular Weight | 136.17 g/mol | [1][3][10] |
| Appearance | Solid or liquid | [10] |
| Density | 1.31 g/cm³ at 18 °C | [1] |
| Melting Point | -14 °C | [1] |
| Boiling Point | 150 °C at 15 Torr | [1] |
| Flash Point | 123.6 °C | [1] |
| Storage Temperature | 2-8 °C in an inert atmosphere | [10] |
Table 1: Physical and Chemical Properties of this compound
Experimental Protocols
To comprehensively evaluate the antimicrobial activity of this compound, a series of standardized assays should be performed. These include the Kirby-Bauer disk diffusion assay for initial screening, followed by broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the antimicrobial activity and is used for initial screening.[11][12][13]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35-37°C)
-
Forceps
-
Control antibiotic disks (e.g., ampicillin, streptomycin)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 morphologically similar bacterial colonies from a fresh agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
-
Inoculation of MHA Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[11][14]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[11][15]
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of this compound in a suitable solvent (determine solubility beforehand).
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, on the inoculated MHA plate.[11] Ensure disks are at least 24 mm apart.[12][15]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[16]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.[12]
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for a novel compound, the zone size provides a qualitative measure of activity.[12]
-
Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[17][18]
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Test bacterial strains
-
Sterile saline solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to the 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
-
Serial Dilution of Test Compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it in MHB to twice the highest desired test concentration.
-
Add 100 µL of this starting dilution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).
-
-
Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[21][22][23]
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile micropipettes
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spread each aliquot onto a separate, properly labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
Logical Relationship of Antimicrobial Assays
Caption: Logical progression of antimicrobial susceptibility testing.
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 25923) | ||||
| Escherichia coli (ATCC 25922) | ||||
| Pseudomonas aeruginosa (ATCC 27853) | ||||
| Enterococcus faecalis (ATCC 29212) |
Table 2: Summary of MIC and MBC Data for this compound
Interpretation of MBC/MIC Ratio:
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
Proposed Mechanism of Action: Interference with Folic Acid Synthesis
The structural similarity of this compound to sulfonamides suggests a potential mechanism of action involving the inhibition of the bacterial folic acid synthesis pathway.[5][6][7][][9]
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1121-03-5 | Benchchem [benchchem.com]
- 3. 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | C4H8O3S | CID 70716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | C4H8O3S | CID 70716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methyl-1,2-oxathiolane2,2-dioxide | 1121-03-5 [sigmaaldrich.com]
- 11. asm.org [asm.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 14. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. protocols.io [protocols.io]
- 20. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 21. microchemlab.com [microchemlab.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Evaluating the Antitumor Potential of 2,4-Butanesultone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Butanesultone and its derivatives are a class of organosulfur compounds. Structurally, they are cyclic esters of hydroxysulfonic acids, which makes them reactive molecules.[1][2] Some sultones are known to be alkylating agents, a class of compounds that can transfer alkyl groups to cellular macromolecules like DNA.[3][4][5] This property is the basis for the cytotoxic effects of many established anticancer drugs. Therefore, it is hypothesized that novel 2,4-butanesultone derivatives may exhibit antitumor potential by inducing cell death and inhibiting proliferation in cancer cells.
These application notes provide a comprehensive guide to the in vitro evaluation of the antitumor potential of novel 2,4-butanesultone derivatives. The following protocols describe key assays to determine the cytotoxic and cytostatic effects of these compounds, elucidate their mechanism of action by analyzing their impact on the cell cycle and apoptosis, and investigate their effects on key cancer-related signaling pathways.
Data Presentation
The quantitative data from the described experiments should be summarized for clear comparison. The following tables are examples of how to present the results for a panel of 2,4-butanesultone derivatives.
Table 1: Cytotoxicity of 2,4-Butanesultone Derivatives in Cancer Cell Lines (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Derivative 1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| Derivative 2 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| Derivative 3 | 25.1 ± 3.2 | 35.8 ± 4.0 | 29.3 ± 3.5 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Table 2: Apoptosis Induction by 2,4-Butanesultone Derivatives in HCT116 Cells (% of Apoptotic Cells)
| Compound (at IC50) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptosis |
| Untreated Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Derivative 1 | 18.3 ± 2.2 | 10.5 ± 1.5 | 28.8 ± 3.7 |
| Derivative 2 | 25.6 ± 3.1 | 15.2 ± 2.0 | 40.8 ± 5.1 |
| Derivative 3 | 12.4 ± 1.8 | 6.8 ± 1.1 | 19.2 ± 2.9 |
| Doxorubicin (Control) | 35.2 ± 4.0 | 20.1 ± 2.5 | 55.3 ± 6.5 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with 2,4-Butanesultone Derivatives (% of Cells in Each Phase)
| Compound (at IC50) | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | 55.2 ± 4.5 | 25.1 ± 3.0 | 19.7 ± 2.8 |
| Derivative 1 | 40.1 ± 3.8 | 30.5 ± 3.5 | 29.4 ± 3.2 |
| Derivative 2 | 35.8 ± 3.2 | 20.2 ± 2.5 | 44.0 ± 4.1 |
| Derivative 3 | 50.5 ± 4.1 | 28.3 ± 3.1 | 21.2 ± 2.9 |
| Doxorubicin (Control) | 20.7 ± 2.5 | 15.9 ± 2.1 | 63.4 ± 5.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
2,4-Butanesultone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the 2,4-butanesultone derivatives and a positive control (e.g., Doxorubicin) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells and vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by FITC-labeled Annexin V.[8][9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[7]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the 2,4-butanesultone derivatives at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[10]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the 2,4-butanesultone derivatives at their IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[11][12]
-
Incubate the fixed cells at -20°C for at least 2 hours.[12]
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the samples by flow cytometry.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effects of the compounds on key signaling pathways involved in cell proliferation and apoptosis (e.g., p53, caspases).[13][14]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the 2,4-butanesultone derivatives for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.[15]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[15][16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Experimental workflow for evaluating the antitumor potential of 2,4-butanesultone derivatives.
Caption: Simplified p53-mediated intrinsic apoptosis pathway, a potential mechanism for alkylating agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Potential bis-alkylating agents for cancer chemotherapy. Approaches to the synthesis of 2-sulfonyl-1,4-bis(methanesulfonoxy)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 5. [Carcinogenic alkylating substances. IV. 1,3-propane sultone and 1,4-butane sultone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. revvity.com [revvity.com]
- 8. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Safe handling and disposal procedures for 3-Methyl-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the safe handling and disposal of 3-Methyl-1,2-oxathiolane 2,2-dioxide. It is intended for use by trained professionals in a laboratory setting. All users should consult the official Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols. The information on the analogous compound, 1,3-propane sultone, is provided for a more comprehensive understanding of the potential hazards.
Introduction
This compound (CAS No. 1121-03-5), also known as 2,4-Butanesultone, is a cyclic sulfonate ester.[1][2] Like its parent compound, 1,3-propane sultone, it is considered a potent alkylating agent and should be handled with extreme caution due to its toxicity and potential carcinogenicity.[3][4] These application notes provide detailed procedures for the safe handling and disposal of this compound to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following hazard statements apply[3]:
-
H301: Toxic if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H350: May cause cancer.
-
H402: Harmful to aquatic life.
Due to its classification, this compound must be handled as a suspected carcinogen and a substance with high acute toxicity.[3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1121-03-5 | [1][2][5][6] |
| Molecular Formula | C₄H₈O₃S | [1][2][6] |
| Molecular Weight | 136.17 g/mol | [2][6] |
| Appearance | Solid or liquid | [3] |
| Density | 1.31 g/cm³ at 18 °C | [1] |
| Melting Point | -14 °C | [1] |
| Boiling Point | 150 °C at 15 Torr | [1] |
| Flash Point | 123.6 °C | [1] |
Safe Handling Protocols
4.1. Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[7]
-
A designated area within the fume hood should be established for handling this compound.
-
Safety shower and eyewash stations must be readily accessible.[4]
4.2. Personal Protective Equipment (PPE)
A comprehensive list of required personal protective equipment is provided in Table 2.
| PPE | Specifications | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | To prevent skin contact with a harmful and potentially carcinogenic substance. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and accidental contact that can cause serious eye damage. |
| Lab Coat | A buttoned, flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respirator | An appropriate respirator should be available for emergency situations. | To prevent inhalation of vapors, especially during spills or aerosol-generating procedures. |
4.3. Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Storage Procedures
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Store in a designated, locked cabinet for carcinogens.[3] The recommended storage temperature is in an inert atmosphere at 2-8°C.[3]
Accidental Release and Spill Management
In the event of a spill, follow the protocol outlined below.
Caption: Emergency protocol for spills of this compound.
Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., absorbent materials, gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.[7]
First Aid Measures
Immediate medical attention is required for any exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[7] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[8] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration.[7] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[7] |
References
- 1. echemi.com [echemi.com]
- 2. 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | C4H8O3S | CID 70716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-1,2-oxathiolane2,2-dioxide | 1121-03-5 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-Methyl-1,2-oxathiolane2,2-dioxide | 1121-03-5 [sigmaaldrich.com]
- 6. This compound | 1121-03-5 | Benchchem [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Side reactions and byproducts in 2,4-butanesultone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4-butanesultone (CAS: 1121-03-5).
Frequently Asked Questions (FAQs)
Q1: What is 2,4-butanesultone and what are its primary applications?
A1: 2,4-Butanesultone, also known as 3-methyl-1,2-oxathiolane 2,2-dioxide, is a versatile sulfonic acid derivative. It serves as a key intermediate in the synthesis of various chemical compounds. Its primary applications are in pharmaceutical development, particularly for sulfonamide antibiotics, polymer chemistry for creating specialty polymers with enhanced thermal and chemical resistance, and in the formulation of agrochemicals.[1][2]
Q2: What are the common synthetic routes to 2,4-butanesultone?
A2: A common and practical method involves the sulfonation of butenol (crotyl alcohol) with a sulfonating agent like sodium sulfite, followed by acidification to form hydroxybutanesulfonic acid. The final step is a dehydration and cyclization reaction under vacuum at high temperatures to yield 2,4-butanesultone.[1] Another reported method is the thermal ring closure of methoxybutanesulfonic acid.[3]
Q3: What are the critical parameters to control during the synthesis from crotyl alcohol?
A3: Key parameters include the molar ratio of reactants, reaction temperature, and pH during the initial sulfonation step. A patent suggests an optimal molar ratio of butenol to sulfite is 1.5:1, with a pH of 6.5 and a temperature of 40–50 °C.[1] The subsequent dehydration and cyclization step requires careful control of temperature (145–150 °C) and vacuum (7–10 mmHg) to ensure complete reaction and prevent degradation.[1]
Q4: How should 2,4-butanesultone be stored?
A4: 2,4-butanesultone should be stored in a well-ventilated place and kept cool, away from heat, sparks, or open flames.[4] It is typically stored at temperatures between 2 - 8 °C.
Q5: Is 2,4-butanesultone stable in the presence of water?
A5: No, sultones can undergo hydrolysis in the presence of water, especially at elevated temperatures, which opens the ring to form the corresponding hydroxybutanesulfonic acid.[5][6] This is a critical consideration during the workup and purification stages. The cyclization reaction to form the sultone is itself a dehydration process, highlighting the need to remove water to drive the reaction to completion.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2,4-butanesultone, with a focus on side reactions and byproduct formation.
Q1: My final product yield is low. What are the potential causes?
A1: Low yield can stem from several issues throughout the synthesis process:
-
Incomplete Sulfonation: Ensure the pH, temperature, and reaction time for the initial sulfonation of crotyl alcohol are optimal. Deviations can lead to unreacted starting material. The recommended pH is around 6.5.[1]
-
Incomplete Cyclization: The dehydration step is an equilibrium process. Insufficient vacuum or temperatures that are too low will result in incomplete conversion of hydroxybutanesulfonic acid to the sultone. The presence of residual water can also shift the equilibrium away from the desired product.[7]
-
Product Loss During Workup: 2,4-butanesultone has some solubility in water, which can lead to losses during aqueous extraction steps.[6]
-
Side Reactions: The formation of byproducts such as polymers or unsaturated sulfonic acids will consume starting materials and reduce the yield of the target molecule.
Q2: The final product is discolored (brown or yellow). Why is this happening and how can I prevent it?
A2: Discoloration is often a sign of impurities formed through degradation or side reactions.
-
Charring/Decomposition: The high-temperature dehydration step can cause charring if not carefully controlled. Localized overheating can lead to the formation of colored, tar-like substances. Using a stable heating bath and efficient stirring is crucial. When using potent sulfonating agents like sulfur trioxide (SO3), exothermic reactions can cause charring if not properly diluted or cooled.[8]
-
Oxidation: Starting materials or intermediates may be susceptible to oxidation, leading to colored impurities.
-
Prevention: Ensure the reaction temperature during dehydration does not significantly exceed the recommended 145–150 °C.[1] A final purification step, such as vacuum distillation, can help remove colored impurities.
Q3: My product analysis (e.g., GC-MS, NMR) shows unexpected peaks. What are the likely byproducts?
A3: Several byproducts can form depending on the reaction conditions. The table below summarizes the most common ones.
| Byproduct/Impurity | Formation Pathway | Recommended Analytical Method |
| 4-Hydroxy-2-butanesulfonic acid | Incomplete dehydration/cyclization of the intermediate or hydrolysis of the final product.[5] | LC-MS (due to low volatility) |
| Unreacted Crotyl Alcohol | Incomplete initial sulfonation reaction. | GC-MS |
| Butene Sulfonic Acids | Can form as minor side products during the sulfonation of butenes.[9] | GC-MS, LC-MS |
| Polymers/Oligomers | High temperatures or acidic conditions can sometimes lead to the polymerization of unsaturated starting materials or intermediates.[10] | Size Exclusion Chromatography (SEC), NMR |
| Di-butenyl ether | Potential acid-catalyzed self-condensation of crotyl alcohol. | GC-MS |
Q4: How can I confirm the purity of my 2,4-butanesultone sample and identify unknown impurities?
A4: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities. Using a high-resolution capillary column can improve the separation of closely related byproducts.[11] GC-MS methods have been successfully developed for the trace analysis of the related 1,4-butanesultone.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural information and can help identify the main product and any significant impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the characteristic sulfonate ester group (S=O stretches).
Experimental Protocols
Synthesis of 2,4-Butanesultone from Crotyl Alcohol
This protocol is adapted from a patented industrial synthesis method.[1]
Step 1: Sulfonation of Crotyl Alcohol
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnels, prepare a solution of sodium sulfite (e.g., 2.0 mol) in 500 mL of water.
-
Maintain the reaction temperature below 50 °C and adjust the pH to approximately 6.5.
-
Slowly and simultaneously add crotyl alcohol (e.g., 3.0 mol) and a solution of sodium bisulfite over a period of 2-3 hours, while continuously monitoring and maintaining the pH at 6.5 with a suitable base if necessary.
-
After the addition is complete, stir the mixture for an additional 2.5 hours at 40-50 °C to ensure the reaction goes to completion. The product of this step is an aqueous solution of sodium 4-hydroxy-2-butanesulfonate.
Step 2: Acidification
-
Cool the reaction mixture in an ice bath.
-
Slowly add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, until the pH is strongly acidic (pH ~1).[1]
-
The solution now contains 4-hydroxy-2-butanesulfonic acid. The sodium salts will precipitate and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure to remove water and obtain the crude hydroxy acid.
Step 3: Dehydration and Cyclization
-
Transfer the crude 4-hydroxy-2-butanesulfonic acid to a distillation apparatus suitable for high vacuum.
-
Heat the material to 145–150 °C under a high vacuum (e.g., 7–10 mmHg).[1]
-
Water will be eliminated, and the 2,4-butanesultone will form and can be distilled directly from the reaction mixture.
-
Collect the distilled product, which can be further purified by a second vacuum distillation if necessary.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the quality control of the final product.
-
Sample Preparation: Prepare a dilute solution of the synthesized 2,4-butanesultone (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Internal Standard: If quantitative analysis is required, add a known concentration of an internal standard (e.g., methyl salicylate).
-
GC Conditions (Example):
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
For trace analysis: Use Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
-
Analysis: Inject the sample and compare the resulting chromatogram and mass spectra to a reference standard of 2,4-butanesultone to confirm identity and assess purity by peak area percentage.
Visualizations
Caption: Experimental workflow for the synthesis of 2,4-butanesultone.
Caption: Key reactions in the final cyclization step.
Caption: Logical troubleshooting flowchart for synthesis issues.
References
- 1. CN102807552A - Method for synthetizing 2, 4-butane sulfonic acid lactone - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. EP0099021B1 - Process for the preparation of alkane sultones - Google Patents [patents.google.com]
- 4. 1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. connectsci.au [connectsci.au]
- 7. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. US2616936A - Method of sulfonation with sulfur trioxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102128898A - Method for detecting 1,4-butane sultone in sulphur butyl betadex - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
Troubleshooting low reactivity of 3-Methyl-1,2-oxathiolane 2,2-dioxide in nucleophilic substitution
Here is a technical support center for troubleshooting the low reactivity of 3-Methyl-1,2-oxathiolane 2,2-dioxide in nucleophilic substitution.
Technical Support Center: this compound
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low reactivity with this compound in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in nucleophilic substitution?
A1: Low reactivity is often attributed to a combination of factors inherent to the substrate's structure and the reaction conditions:
-
Steric Hindrance: The methyl group at the C3 position sterically hinders the backside attack required for a typical S_N2 reaction. This is a significant barrier, especially when using bulky nucleophiles.[1][2]
-
Nature of the Nucleophile: Weak or sterically bulky nucleophiles may not be potent enough to attack the hindered electrophilic carbon.[3][4]
-
Reaction Conditions: Suboptimal solvent, temperature, or concentration can lead to slow or incomplete reactions. Polar aprotic solvents are generally preferred for S_N2 reactions to enhance nucleophile reactivity.[5][6]
-
N-H Acidity (if applicable to derivatives): For related cyclic sulfamidates, an unprotected N-H group can be deprotonated by basic nucleophiles. The resulting negative charge on the nitrogen drastically raises the activation barrier for nucleophilic attack, effectively shutting down the reaction.[7][8][9]
Q2: How does the methyl group specifically impact the reaction kinetics?
A2: The methyl group has two primary effects:
-
Steric Effect: It physically blocks the trajectory of the incoming nucleophile, increasing the activation energy of the S_N2 transition state.[2]
-
Electronic Effect: As an electron-donating group, it can slightly stabilize the transition state in ring-opening reactions, but its steric influence is generally the dominant factor in reducing S_N2 reaction rates.[2]
Q3: What are the ideal solvent conditions for this reaction?
A3: For S_N2 reactions, polar aprotic solvents are typically most effective. They can dissolve the nucleophilic salt while poorly solvating the anion, thus increasing its nucleophilicity.[5][10]
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone.
-
Solvents to Avoid (for S_N2): Polar protic solvents like water, methanol, and ethanol can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[6] These solvents favor S_N1 reactions, which are unlikely for this substrate unless a very stable carbocation can be formed.[11]
Q4: Can the sulfamate leaving group be the problem?
A4: It is unlikely. The cyclic sulfamate (or sultone) is generally an excellent leaving group. Upon ring-opening, the resulting sulfonate anion is stabilized by resonance across the two oxygen atoms, making it a weak base.[12][13] The inherent ring strain of the five-membered ring also facilitates the ring-opening process.
Q5: What are common side reactions to be aware of?
A5: With basic nucleophiles, E2 (elimination) can compete with S_N2 substitution, especially at higher temperatures.[7][9] The methyl group's presence can favor β-elimination over direct substitution.[2]
Troubleshooting Guide
If you are observing low yield or slow reaction rates, follow this structured guide to diagnose and resolve the issue.
Logical Troubleshooting Workflow
Data Presentation: Factors Influencing Reactivity
Table 1: Effect of Solvent on S_N2 Reaction Rate
| Solvent Type | Examples | Effect on Nucleophile | S_N2 Rate | Citation(s) |
| Polar Aprotic | DMSO, DMF, MeCN | Solvates cation, leaves nucleophile "naked" and highly reactive. | Favored | [5][6][10] |
| Polar Protic | H₂O, EtOH, MeOH | Solvates both ions, forms H-bonds with nucleophile, reducing its reactivity. | Disfavored | [6][11] |
| Non-Polar | Hexane, Toluene | Poor solubility for most nucleophilic salts. | Very Slow | [5] |
Table 2: Comparison of Nucleophile Strength
| Nucleophile Category | Examples | Characteristics | Expected Reactivity | Citation(s) |
| Strong & Small | N₃⁻, I⁻, Br⁻, RS⁻, CN⁻ | High nucleophilicity, minimal steric bulk. | High | [3][14] |
| Strong & Bulky | t-BuO⁻, LDA | High basicity, significant steric hindrance. | Low (Elimination Prone) | [4] |
| Weak | H₂O, ROH, RCO₂⁻ | Neutral or resonance-stabilized. | Very Low | [3] |
Table 3: Kinetic Comparison of Methylated vs. Non-Methylated Substrate
This data highlights the direct impact of the C3-methyl group on reactivity.
| Compound | Nucleophile | Rate Constant (k, s⁻¹) | Major Product Type | Citation(s) |
| This compound | Ethanol | 0.045 | Allylic sulfonate (via Elimination) | [2] |
| 1,3-Propanesultone (non-methylated) | Ethanol | 0.112 | Linear sulfonate (via Substitution) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for reacting this compound with a strong, non-basic nucleophile like sodium azide.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Reagent Addition: Add sodium azide (1.5 eq).
-
Solvent: Add anhydrous DMF (to make a 0.2 M solution with respect to the substrate).
-
Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Reaction Optimization
To improve yields, systematically optimize the following parameters:
-
Temperature: Screen temperatures from 40 °C to 100 °C in 20 °C increments. Note that higher temperatures may increase the rate of elimination side reactions.
-
Concentration: Run parallel reactions at different substrate concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to find the optimal balance between reaction rate and solubility.
-
Nucleophile Equivalents: Vary the equivalents of the nucleophile from 1.2 eq to 3.0 eq. An excess may be required to drive the reaction to completion.
-
Catalyst Addition: For particularly stubborn cases, consider adding a Lewis acid catalyst like In(OTf)₃ (5-10 mol%) to facilitate ring opening, although this may alter the reaction mechanism and selectivity.[15]
Visualizations
Factors Affecting Reactivity
Proposed S_N2 Reaction Pathway
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. This compound | 1121-03-5 | Benchchem [benchchem.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 15. Regio- and Stereoselective Indium Triflate-Mediated Nucleophilic Ring-Opening Reactions of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene and [2.2.2]oct-5-ene Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ring-Opening Reactions of 2,4-Butanesultone
Welcome to the technical support center for the ring-opening of 2,4-butanesultone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.
Troubleshooting Guides
This section addresses common issues observed during the ring-opening of 2,4-butanesultone, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Nucleophile Reactivity | - For weakly nucleophilic amines or alcohols, consider the addition of a non-nucleophilic base (e.g., DBU, DIPEA) to increase nucleophilicity. - For reactions with alcohols, conversion to the corresponding alkoxide with a strong base (e.g., NaH, KOtBu) will significantly enhance reactivity. |
| Inappropriate Solvent | - Ensure the solvent can dissolve both the 2,4-butanesultone and the nucleophile. - Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can solvate the reactants and facilitate the SN2 reaction pathway. - For less reactive nucleophiles, a higher boiling point solvent may be necessary to drive the reaction at elevated temperatures. |
| Low Reaction Temperature | - The ring-opening of the sultone is often slow at room temperature. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.[1] |
| Decomposition of Reactants | - 2,4-Butanesultone can be sensitive to strong acids and bases at elevated temperatures. Ensure the reaction conditions are not too harsh. - Some nucleophiles may not be stable under the required reaction conditions. Verify the stability of your nucleophile. |
| Steric Hindrance | - Bulky nucleophiles may react slowly. Consider using a less sterically hindered nucleophile if possible, or increase the reaction temperature and time. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Recommended Solution |
| Regioselectivity Issues | - The nucleophile can attack either the C2 or C4 position of the butanesultone ring. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. - Under kinetic control (lower temperatures), attack at the less sterically hindered carbon is often favored. - Under thermodynamic control (higher temperatures), the more stable product may be formed.[2] |
| Elimination Reactions | - Strong, sterically hindered bases can promote elimination reactions, leading to the formation of unsaturated sulfonic acids. Use a non-nucleophilic base or a milder base if elimination is a significant side reaction. |
| Dimerization/Polymerization | - High concentrations of reactants or prolonged reaction times at high temperatures can sometimes lead to the formation of dimers or polymers. - Consider a more dilute reaction mixture or optimize the reaction time to minimize these side products. |
| Hydrolysis of Sultone | - The presence of water can lead to the hydrolysis of the sultone to the corresponding hydroxy sulfonic acid. Ensure all reactants and solvents are anhydrous, especially when using moisture-sensitive reagents. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is a Salt | - The ring-opened product is a sulfonic acid salt, which is often highly polar and water-soluble. - Acidification of the reaction mixture with a strong acid (e.g., HCl) will protonate the sulfonate to the sulfonic acid, which may be more amenable to extraction with an organic solvent. |
| Emulsion during Work-up | - The formation of sulfobetaines or other amphiphilic products can lead to emulsions during aqueous work-up. - Addition of brine (saturated NaCl solution) can help to break emulsions.[3][4] |
| Co-elution during Chromatography | - The high polarity of the product can make purification by standard silica gel chromatography challenging. - Consider using reverse-phase chromatography or ion-exchange chromatography for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the ring-opening of 2,4-butanesultone?
The ring-opening of 2,4-butanesultone typically proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the sultone ring (C2 or C4), leading to the cleavage of the C-O bond and the formation of a sulfonate.
Caption: General S_N_2 mechanism for 2,4-butanesultone ring-opening.
Q2: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and effective method. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) to visualize the consumption of the less polar 2,4-butanesultone and the formation of the highly polar product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q3: What are some typical reaction conditions for the synthesis of sulfobetaines from 2,4-butanesultone?
The synthesis of sulfobetaines involves the reaction of a tertiary amine with 2,4-butanesultone. The reaction is often carried out in a polar aprotic solvent like acetonitrile or DMF at elevated temperatures (e.g., 60-90°C).[5][6]
Caption: Workflow for sulfobetaine synthesis.
Q4: Are there any safety precautions I should be aware of when working with 2,4-butanesultone?
Yes, 2,4-butanesultone is a suspected carcinogen and a mutagen. It is also an irritant to the skin, eyes, and respiratory tract. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
General Protocol for the Ring-Opening of 2,4-Butanesultone with a Primary Amine
This protocol provides a general starting point for the reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, DMF) to a concentration of 0.1-0.5 M.
-
Addition of 2,4-Butanesultone: To the stirred solution of the amine, add 2,4-butanesultone (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60°C and 100°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether, hexanes), and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.
-
-
Purification: The crude product, a zwitterionic sulfobetaine, is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Caption: Logical flow for troubleshooting common issues.
Data Presentation
The following tables summarize the impact of various reaction parameters on the ring-opening of sultones, providing a basis for optimization. While specific data for 2,4-butanesultone is limited in the literature, the trends observed for analogous sultones are presented here as a guide.
Table 1: Effect of Solvent on Reaction Time for the Aminolysis of Sultones (General Trend)
| Solvent | Polarity | General Effect on Reaction Time |
| Toluene | Non-polar | Very Slow |
| Dichloromethane | Polar Aprotic | Moderate |
| Acetonitrile | Polar Aprotic | Moderate to Fast |
| DMF | Polar Aprotic | Fast |
| DMSO | Polar Aprotic | Very Fast |
Table 2: Effect of Temperature on the Ring-Opening of a γ-Sultone with Sodium Azide [1]
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| Room Temperature | 48 | <10 |
| 60 | 2 | 85 |
| 80 | 1 | 92 |
| 100 | 0.5 | 90 (decomposition observed) |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions. The specific reaction conditions may need to be optimized for your particular substrates and desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exploiting α-benzylated 1,4-butanesultones to expedite the discovery of small-molecule, LCST-type sulfobetaine zwitterionic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Exploiting α-benzylated 1,4-butanesultones to expedite the discovery of small-molecule, LCST-type sulfobetaine zwitterionic materials - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01063A [pubs.rsc.org]
- 6. CN109293625A - A kind of synthetic method of high-purity 1,4-butane sultone - Google Patents [patents.google.com]
How to avoid polymerization during the distillation of 3-Methyl-1,2-oxathiolane 2,2-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1,2-oxathiolane 2,2-dioxide, with a focus on preventing polymerization during distillation.
Troubleshooting Distillation Issues
Problem: Polymerization of this compound during distillation.
Symptoms:
-
Increased viscosity of the distillation residue.
-
Formation of a solid or glassy material in the distillation flask.
-
Difficulty in achieving a stable vacuum.
-
A sudden increase in the temperature of the distillation pot.
-
Discoloration of the product.
Root Causes and Solutions:
| Cause | Solution |
| High Distillation Temperature | Maintain the distillation pot temperature well below the decomposition temperature of 220°C.[1] Utilize a high vacuum (e.g., 1-15 mmHg) to lower the boiling point.[1][2][3][4] The boiling point at 15 Torr is 150°C.[2][4] |
| Presence of Impurities | Ensure the starting material is as pure as possible. Acidic or basic impurities can catalyze polymerization. Consider a pre-purification step if significant impurities are suspected. |
| Localized Overheating | Use a heating mantle with a stirrer to ensure even heat distribution. Avoid direct heating with a flame or hot plate which can create hot spots. |
| Oxygen Presence | While some polymerization can be free-radical initiated, the primary concern with sultones is thermal decomposition and acid/base catalyzed polymerization. However, maintaining an inert atmosphere (e.g., Nitrogen or Argon) is good practice for thermally sensitive compounds. |
| Lack of Polymerization Inhibitor | The use of a free-radical scavenger is recommended. Butylated hydroxytoluene (BHT) is a suitable inhibitor for preventing polymerization in similar systems.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the vacuum distillation of this compound to prevent polymerization?
A1: A detailed experimental protocol is provided below. The key is to use a high vacuum, maintain a low distillation temperature, and add a polymerization inhibitor.
Q2: What polymerization inhibitor should I use and at what concentration?
A2: Butylated hydroxytoluene (BHT) is a recommended free-radical scavenger. A concentration range of 0.01% to 0.1% by weight is typically effective for inhibiting polymerization in monomers.[5][8] For this compound, starting with a concentration of 0.05 wt% BHT is a good starting point.
Q3: How can I detect and quantify the amount of polymer in my distilled product?
A3: Several analytical techniques can be employed:
-
Gel Permeation Chromatography (GPC/SEC): This is a powerful technique to determine the molecular weight distribution and quantify the amount of polymer present.[2][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of polymer by observing the broadening of peaks and the appearance of new signals corresponding to the polymer backbone.[12][13]
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal stability of the sultone and detect the presence of any polymeric impurities through changes in thermal transitions.[14][15][16][17][18]
-
Viscosity Measurement: A significant increase in the viscosity of the product compared to a pure standard can indicate the presence of polymer.
Q4: What are the recommended storage conditions for this compound to prevent polymerization?
A4: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[19] Avoid exposure to heat, light, and moisture, as these can promote polymerization over time.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify this compound by vacuum distillation while minimizing polymerization.
Materials:
-
Crude this compound
-
Butylated hydroxytoluene (BHT)
-
Dry distillation glassware
-
Vacuum pump capable of reaching <1 mmHg
-
Heating mantle with magnetic stirring
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the sultone.
-
Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add BHT to the flask at a concentration of 0.05 wt%.
-
Add a magnetic stir bar.
-
-
Distillation Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below.
-
Use a short-path distillation head to minimize the travel distance of the vapor.
-
Ensure all joints are properly sealed with vacuum grease.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Begin stirring the mixture.
-
Slowly and carefully apply vacuum to the system. A gradual reduction in pressure is crucial to avoid bumping.
-
Once the desired vacuum is reached (e.g., 1-15 mmHg), begin to gently heat the distillation flask using the heating mantle.
-
Monitor the temperature of the vapor and the distillation pot. The head temperature should be close to the boiling point of the compound at the applied pressure (e.g., ~150°C at 15 mmHg).[2][4]
-
Collect the distilled product in a pre-weighed receiving flask.
-
Do not distill to dryness to avoid the concentration and potential decomposition of any polymeric residue.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating and allow the system to cool to room temperature under vacuum.
-
Slowly and carefully release the vacuum before disassembling the apparatus.
-
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃S | [20] |
| Molecular Weight | 136.17 g/mol | [20] |
| Boiling Point | 150 °C @ 15 Torr | [2][4] |
| Decomposition Temperature | 220 °C | [1] |
| Storage Temperature | 2-8 °C | [19] |
Table 2: Recommended Polymerization Inhibitors
| Inhibitor | Type | Recommended Concentration (wt%) | Notes |
| Butylated Hydroxytoluene (BHT) | Free-Radical Scavenger | 0.01 - 0.1 | Effective for inhibiting thermally induced radical polymerization. A starting concentration of 0.05% is recommended.[5][8] |
| Hydroquinone (HQ) | Free-Radical Scavenger | 0.01 - 0.1 | Another common inhibitor, though it may cause more discoloration of the final product. |
Visualizations
Caption: Workflow for the vacuum distillation of this compound.
Caption: Logic diagram for troubleshooting polymerization during distillation.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. mdpi.com [mdpi.com]
- 7. fluoryx.com [fluoryx.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
- 12. tac.polymer.zju.edu.cn [tac.polymer.zju.edu.cn]
- 13. spectrabase.com [spectrabase.com]
- 14. Interpreting Unexpected Events and Transitions in DSC Results - TA Instruments [tainstruments.com]
- 15. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]
- 16. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 17. Thermal decomposition of AIBN, Part B: Simulation of SADT value based on DSC results and large scale tests according to conventional and new kinetic merging approach - AKTS [akts.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistai.org [chemistai.org]
- 20. 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | C4H8O3S | CID 70716 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Methyl-1,2-oxathiolane 2,2-dioxide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Methyl-1,2-oxathiolane 2,2-dioxide in aqueous solutions. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. As a cyclic sulfonate ester (sultone), it is susceptible to hydrolysis, which is the main degradation pathway. The rate of hydrolysis is generally accelerated at higher temperatures and under alkaline (high pH) conditions.
Q2: What is the expected degradation product of this compound in water?
A2: The expected degradation product from the hydrolysis of this compound is 4-hydroxy-2-butanesulfonic acid. This occurs through the nucleophilic attack of water or hydroxide ions on the sulfur atom, leading to the opening of the oxathiolane ring.
Q3: How should I prepare and store aqueous stock solutions of this compound to minimize degradation?
A3: To minimize degradation, it is recommended to prepare fresh aqueous solutions of this compound immediately before use. If storage is necessary, prepare the stock solution in a neutral or slightly acidic buffer (pH 4-6) and store it at low temperatures (2-8°C) for a short period. Avoid using basic buffers for stock solutions. For longer-term storage, consider preparing stock solutions in anhydrous organic solvents like DMSO and diluting into aqueous media just prior to the experiment.
Q4: I am observing a faster than expected loss of my compound in my cell culture medium. What could be the cause?
A4: Cell culture media are typically buffered at a physiological pH of around 7.4, which can contribute to the hydrolysis of this compound. Additionally, the presence of nucleophilic species and enzymes in serum-containing media can also accelerate its degradation. It is crucial to assess the stability of the compound directly in your specific cell culture medium under the conditions of your experiment (e.g., 37°C, 5% CO2).
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective technique for monitoring the stability of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Liquid chromatography-mass spectrometry (LC-MS) can also be employed for more sensitive detection and identification of degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in stability studies. | 1. Inconsistent pH of the aqueous solution. 2. Temperature fluctuations during the experiment. 3. Contamination of the solution. | 1. Use calibrated pH meters and high-quality buffers. Verify the pH of each solution before starting the experiment. 2. Use a calibrated incubator or water bath with stable temperature control. 3. Use sterile, high-purity water and reagents. |
| Rapid degradation of the compound observed even at neutral pH. | 1. Presence of nucleophilic species in the buffer (e.g., phosphate, carboxylates). 2. Catalytic effect of metal ions. | 1. Consider using a non-nucleophilic buffer such as HEPES or MES. 2. Use high-purity water and consider adding a chelating agent like EDTA to sequester trace metal ions. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase composition or pH. 2. Column degradation. 3. Sample overload. | 1. Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and pH to improve peak shape and resolution between the parent compound and its degradants. 2. Use a new column or a guard column to protect the analytical column. 3. Reduce the injection volume or the concentration of the sample. |
| Mass balance is not achieved (sum of parent and degradant is less than 100%). | 1. Formation of non-UV active degradants. 2. Adsorption of the compound or degradants to the container surface. 3. Volatility of the compound or degradants. | 1. Use a universal detection method like mass spectrometry (LC-MS) or a charged aerosol detector (CAD) to detect all components. 2. Use low-binding vials (e.g., silanized glass or polypropylene). 3. Ensure samples are well-sealed during incubation and analysis. |
Quantitative Data Summary
The stability of this compound is highly dependent on the pH of the aqueous solution. The following table provides illustrative half-life data at 25°C. Please note that this data is representative of the expected behavior of cyclic sulfonate esters and should be confirmed experimentally for your specific conditions.
| pH | Condition | Approximate Half-life (t½) at 25°C |
| 3.0 | Acidic | > 1 month |
| 5.0 | Weakly Acidic | Several weeks |
| 7.0 | Neutral | Several days |
| 7.4 | Physiological | ~ 24 - 48 hours |
| 9.0 | Basic | Several hours |
| 11.0 | Strongly Basic | < 1 hour |
Experimental Protocols
Protocol for Determining the Aqueous Stability of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade acetonitrile and water
-
High-purity buffers (e.g., citrate for pH 3-5, phosphate for pH 7-8, borate for pH 9-10)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Calibrated pH meter
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostated incubator or water bath
-
Volumetric flasks and pipettes
-
HPLC vials
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., 3, 5, 7, 9).
-
Test Solutions: For each pH, dilute the stock solution with the corresponding buffer to a final concentration of approximately 100 µg/mL. Ensure the final concentration of acetonitrile is low (<1%) to avoid effects on stability.
3. Stability Study Procedure:
-
Immediately after preparing the test solutions, take a sample from each, and analyze it by HPLC. This will serve as the time zero (T0) point.
-
Incubate the remaining test solutions in a thermostated incubator at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Immediately analyze the withdrawn samples by HPLC.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 5% acetonitrile and increasing to 95% over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Plot the natural logarithm of the remaining concentration versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for aqueous stability testing.
Caption: Proposed hydrolysis pathway of this compound.
Technical Support Center: Resolving Inconsistencies in Spectral Data for 2,4-Butanesultone
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,4-butanesultone (CAS: 1121-03-5). It addresses common inconsistencies in spectral data that can arise from isomeric confusion, impurities, and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why does my spectral data for 2,4-butanesultone not match the data I find in many online databases?
A1: A primary source of inconsistency is the common confusion between 2,4-butanesultone and its isomer, 1,4-butanesultone (CAS: 1633-83-6). Many publicly accessible databases prominently feature data for the more common 1,4-isomer. It is crucial to verify the CAS number of the reference data you are using.
Q2: What are the expected, characteristic peaks for 2,4-butanesultone in ¹H NMR?
A2: For 2,4-butanesultone (3-methyl-1,2-oxathiolane 2,2-dioxide), you should expect a more complex ¹H NMR spectrum than for 1,4-butanesultone due to the presence of a chiral center at the carbon bearing the methyl group. This leads to diastereotopic protons in the methylene groups. Key features include a doublet for the methyl group, and complex multiplets for the methine and methylene protons.
Q3: Can IR spectroscopy distinguish between 2,4- and 1,4-butanesultone?
A3: While both isomers will show strong S=O stretching bands characteristic of sultones (typically in the 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹ regions), the fingerprint region (below 1500 cm⁻¹) will differ. These differences, however, can be subtle, and IR is best used in conjunction with NMR and mass spectrometry for unambiguous identification.
Q4: My sample of 2,4-butanesultone appears impure. What are the likely contaminants?
A4: Depending on the synthetic route, common impurities can include unreacted starting materials (e.g., crotyl alcohol), residual solvents, or byproducts from side reactions. If the synthesis involves the sulfonation of butanol, incomplete cyclization can leave hydroxybutanesulfonic acid.
Troubleshooting Guides
Issue 1: ¹H NMR Spectrum Shows Unexpected Simplicity (e.g., only three main groups of signals)
-
Possible Cause: You may have inadvertently synthesized or be working with 1,4-butanesultone instead of 2,4-butanesultone. The ¹H NMR of 1,4-butanesultone is simpler, typically showing three multiplets.
-
Troubleshooting Steps:
-
Confirm the starting materials and synthetic procedure used.
-
Compare your spectrum against a known spectrum of 1,4-butanesultone.
-
Perform a ¹³C NMR. 1,4-butanesultone will have four distinct carbon signals, while 2,4-butanesultone will also have four, but with different chemical shifts.
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Use mass spectrometry to confirm the molecular weight (136.17 g/mol for both), but analyze the fragmentation pattern for differences.
-
Issue 2: Broad Peak in ¹H NMR and/or IR Spectrum
-
Possible Cause: Presence of an acidic impurity, likely uncyclized 4-hydroxy-2-butanesulfonic acid, or residual water.
-
Troubleshooting Steps:
-
In the ¹H NMR, a broad, exchangeable peak is indicative of an -OH or acidic proton.
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In the IR spectrum, a broad absorption in the 3500-3200 cm⁻¹ region suggests the presence of an O-H group.
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Purify the sample, for example, by distillation or chromatography, to remove the acidic impurity.
-
Ensure all glassware and solvents are dry.
-
Spectral Data Comparison
The most significant inconsistency arises from misidentification with 1,4-butanesultone. The following tables summarize the expected and reported spectral data for both isomers.
Table 1: ¹H NMR Data Comparison (Predicted for 2,4-isomer, Experimental for 1,4-isomer)
| Parameter | 2,4-Butanesultone (Predicted) | 1,4-Butanesultone (Reported) [1][2] |
| Methyl Protons (CH₃) | Doublet, ~1.4-1.6 ppm | N/A |
| Methylene Protons (CH₂) | Complex multiplets, ~2.0-3.5 ppm | Multiplet, ~1.9-2.3 ppm |
| Methylene Protons (CH₂-O) | N/A | Triplet, ~4.5-4.7 ppm |
| Methine Proton (CH) | Multiplet, ~3.6-3.8 ppm | N/A |
Table 2: ¹³C NMR Data Comparison (Predicted for 2,4-isomer, Experimental for 1,4-isomer)
| Carbon Atom | 2,4-Butanesultone (Predicted) | 1,4-Butanesultone (Reported) [2] |
| CH₃ | ~15-25 ppm | N/A |
| CH₂ | ~25-35 ppm | ~21-23 ppm |
| CH₂ | ~50-60 ppm | ~27-29 ppm |
| CH or CH₂-S | ~65-75 ppm | ~48-50 ppm |
| CH₂-O | N/A | ~67-69 ppm |
Table 3: IR Spectroscopy Data Comparison
| Functional Group | 2,4-Butanesultone (Typical Range) | 1,4-Butanesultone (Reported) [3][4] |
| S=O Asymmetric Stretch | ~1350-1300 cm⁻¹ | ~1350 cm⁻¹ |
| S=O Symmetric Stretch | ~1180-1150 cm⁻¹ | ~1170 cm⁻¹ |
| C-O Stretch | ~1050-950 cm⁻¹ | ~1030 cm⁻¹ |
Table 4: Mass Spectrometry Data Comparison
| Parameter | 2,4-Butanesultone (Predicted) | 1,4-Butanesultone (Reported) [2] |
| Molecular Ion (M⁺) | m/z 136 | m/z 136 |
| Key Fragments | Loss of SO₂, CH₃, C₂H₄ | Loss of SO₂, C₂H₄, C₃H₆ |
| Base Peak | Likely m/z 43 or 57 | m/z 56 |
Experimental Protocols
Synthesis of 2,4-Butanesultone
A common laboratory synthesis involves the sulfonation of crotyl alcohol.
-
Sulfonation: Crotyl alcohol is reacted with a sulfonating agent, such as a sulfite solution, to form the corresponding hydroxybutane sulfonate.
-
Acidification: The resulting sulfonate salt is then acidified, typically with a strong acid like hydrochloric acid, to produce 4-hydroxy-2-butanesulfonic acid.
-
Cyclization: The hydroxy acid is dehydrated under vacuum at an elevated temperature to induce intramolecular cyclization, forming the 2,4-butanesultone.
Standard Spectroscopic Analysis Procedures
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
IR Spectroscopy:
-
Obtain a background spectrum of the empty ATR crystal or salt plates (KBr).
-
Apply a small amount of the liquid sample to the crystal or between the plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.
-
Ionize the sample using a standard electron energy (typically 70 eV).
-
Acquire the mass spectrum, ensuring proper calibration of the mass analyzer.
-
Visual Troubleshooting Workflows
Caption: Experimental workflow for synthesis and spectral validation.
Caption: Troubleshooting flowchart for spectral data inconsistencies.
References
Managing moisture sensitivity of 2,4-butanesultone during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,4-butanesultone, a moisture-sensitive reagent. Please note that while the query specified 2,4-butanesultone, the widely used and studied isomer is 1,4-butanesultone. This document primarily refers to 1,4-butanesultone, as it is the compound for which stability and handling data are most readily available and is likely the intended subject of this guide.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation due to the moisture sensitivity of 2,4-butanesultone.
Q1: My reaction yield is significantly lower than expected. Could moisture contamination of my 2,4-butanesultone be the culprit?
A1: Yes, moisture contamination is a strong possibility. 2,4-butanesultone is susceptible to hydrolysis, which breaks the sultone ring to form 4-hydroxy-2-butanesulfonic acid. This degradation product is inactive for most applications where the intact sultone is required, such as sulfoalkylation reactions. Reduced purity of the starting material will directly lead to lower yields of your desired product. It is crucial to verify the integrity of your reagent if you experience unexpected outcomes.
Q2: I suspect my container of 2,4-butanesultone has been exposed to atmospheric moisture. How can I check for degradation?
A2: You can assess the purity of your 2,4-butanesultone using analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method to detect the presence of the parent compound and potential volatile degradation products. A change in the peak area corresponding to 2,4-butanesultone or the appearance of new peaks could indicate degradation. For a detailed procedure, refer to the "Experimental Protocols" section below. Additionally, you can perform a Karl Fischer titration to determine the water content of the reagent.
Q3: The appearance of my 2,4-butanesultone has changed. It was a colorless to light brown liquid, and now it appears cloudy or has formed a precipitate. What should I do?
A3: A change in physical appearance is a significant indicator of degradation. Cloudiness or precipitation can result from the formation of the hydrolysis product, 4-hydroxy-2-butanesulfonic acid, which has different solubility properties. It is strongly recommended not to use the reagent if its appearance has changed. The compromised reagent could lead to inconsistent and unreliable experimental results. Dispose of the material according to your institution's safety guidelines.
Q4: Can I purify 2,4-butanesultone that has been partially hydrolyzed?
A4: Purification of partially hydrolyzed 2,4-butanesultone in a standard laboratory setting is challenging. The hydrolysis product is a non-volatile sulfonic acid. Distillation under high vacuum could potentially separate the sultone from the acid, but this requires specialized equipment and careful execution to avoid further degradation at elevated temperatures. Given the difficulty and potential for incomplete purification, using a fresh, properly stored bottle of the reagent is the most reliable approach to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2,4-butanesultone?
A1: To maintain its integrity, 2,4-butanesultone should be stored in a cool, dry place, typically at 2-8°C.[1] It is essential to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture. The container should be tightly sealed. For long-term storage, bottles with a Sure/Seal™ cap are recommended as they provide a robust barrier against atmospheric moisture.
Q2: What is the correct procedure for handling and dispensing 2,4-butanesultone to minimize moisture exposure?
A2: The key to handling 2,4-butanesultone is to use techniques that prevent its contact with air. This involves working under a blanket of dry, inert gas (nitrogen or argon). Use oven-dried glassware and syringes. For transferring the liquid, a syringe or a double-tipped needle (cannula) technique is recommended.[2] A detailed step-by-step guide is provided in the "Experimental Protocols" section.
Q3: What is the primary degradation product of 2,4-butanesultone when it reacts with water?
A3: The hydrolysis of 2,4-butanesultone results in the opening of the cyclic ester ring to form 4-hydroxy-2-butanesulfonic acid.
Quantitative Data on Hydrolysis
The rate of hydrolysis of sultones is influenced by factors such as pH and temperature. While specific kinetic data for 2,4-butanesultone is not extensively published, the reactivity of the closely related 1,4-butanesultone has been studied. The hydrolysis rate is generally slow at neutral pH but can be accelerated under acidic or basic conditions.
| Compound | Relative Hydrolysis Rate (in water) | Conditions | Reference |
| 1,3-Propanesultone | 37 | Room Temperature | [3] |
| 1,4-Butanesultone | 1 | Room Temperature | [3] |
| Ethyl ethanesulfonate | 7 | Room Temperature | [3] |
This table illustrates the relative stability of 1,4-butanesultone compared to the more reactive 1,3-propanesultone and a linear sulfonate ester.
Experimental Protocols
Protocol 1: Handling and Dispensing 2,4-Butanesultone Under an Inert Atmosphere
This protocol describes the safe transfer of 2,4-butanesultone from a Sure/Seal™ bottle to a reaction vessel, minimizing moisture exposure.
Materials:
-
Bottle of 2,4-butanesultone with a Sure/Seal™ cap
-
Oven-dried reaction flask with a rubber septum
-
Dry nitrogen or argon source with a needle adapter
-
Gas-tight syringe with a long, oven-dried needle
-
Non-return bubbler
Procedure:
-
Glassware Preparation: Ensure all glassware, the syringe, and the needle are thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction flask and purge it with dry nitrogen or argon. Use a needle connected to the inert gas line to introduce the gas and another needle as an outlet connected to a bubbler to monitor the gas flow.
-
Syringe Preparation: Purge the dry syringe with the inert gas by drawing and expelling the gas at least five times.
-
Reagent Bottle Pressurization: Puncture the septum of the 2,4-butanesultone bottle with a needle connected to the inert gas source. Ensure a gentle positive pressure is applied.
-
Reagent Transfer: Puncture the septum of the reagent bottle with the prepared syringe needle. Insert the needle tip below the surface of the liquid. Slowly draw the desired volume of 2,4-butanesultone into the syringe.
-
Dispensing: Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. Dispense the liquid into the flask.
-
Completion: Once the transfer is complete, remove the syringe from the reaction flask. Turn off the inert gas flow to the reagent bottle and replace it with a clean, dry needle to act as a vent. Store the bottle appropriately.
Protocol 2: Quality Control Analysis of 2,4-Butanesultone by GC-MS
This protocol provides a general method to assess the purity of 2,4-butanesultone and detect potential degradation.
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
DB-5 or similar non-polar capillary column
-
Helium carrier gas
-
Anhydrous solvent for dilution (e.g., dichloromethane, chloroform)
-
Autosampler vials with septa
Procedure:
-
Sample Preparation: In a dry vial, prepare a dilute solution of the 2,4-butanesultone sample in the anhydrous solvent (e.g., 1 µL in 1 mL).
-
GC-MS Method:
-
Injector Temperature: 250°C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Program:
-
Initial temperature: 100°C, hold for 3 minutes
-
Ramp: 10°C/min to 150°C, hold for 5 minutes
-
-
MS Detector:
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-200
-
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Interpretation:
-
Analyze the resulting chromatogram. A pure sample should show a major peak corresponding to 2,4-butanesultone at a specific retention time.
-
Compare the chromatogram to that of a known standard if available.
-
The presence of additional peaks may indicate impurities or degradation products. The mass spectrum of these peaks can help in their identification. The mass spectrum of 2,4-butanesultone will show characteristic fragment ions.
-
Visualizations
Caption: Hydrolysis of 2,4-butanesultone to its corresponding sulfonic acid.
Caption: Troubleshooting flowchart for reactions involving 2,4-butanesultone.
Caption: Workflow for receiving, storing, and handling 2,4-butanesultone.
References
Scaling up the synthesis of 3-Methyl-1,2-oxathiolane 2,2-dioxide for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 3-Methyl-1,2-oxathiolane 2,2-dioxide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up the production of this compound?
A1: Two primary routes are considered for the industrial-scale synthesis of this compound:
-
Route 1: Direct Sulfonation of 3-Methyl-1,3-butanediol. This is a streamlined, two-step process involving the reaction of 3-methyl-1,3-diol with a sulfonating agent like sulfur trioxide (SO₃) in a suitable solvent, followed by cyclization.[1] This route is often favored for its cost-effectiveness and high throughput.[1]
-
Route 2: Cyclization of 4-Hydroxy-2-butanesulfonic Acid. This method involves the preparation of 4-hydroxy-2-butanesulfonic acid, which is then cyclized to form the sultone. The synthesis of the sulfonic acid precursor can be achieved through various means, including the sulfonation of precursors like 4-chlorobutanol, followed by hydrolysis. While potentially a longer route, it can offer high purity.
Q2: What are the critical safety precautions to consider when handling this compound and its precursors?
A2: this compound, like other sultones, is a potent alkylating agent and should be handled with extreme care. It is classified as toxic, carcinogenic, mutagenic, and teratogenic. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[2] For large-scale operations, impervious protective clothing and respiratory protection may be necessary.
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[2]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere. It is also sensitive to moisture.[2]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.
Q3: What are the common impurities encountered during the synthesis and how can they be minimized?
A3: Common impurities can include unreacted starting materials, polymeric byproducts, and isomers. In the sulfonation of olefins, residual oil and disulfonated products can be present. For the direct sulfonation route, over-sulfonation can lead to byproducts. To minimize impurities:
-
Control Stoichiometry: Precise control of the molar ratio of reactants is crucial to prevent side reactions.[1]
-
Temperature Control: Many steps in sultone synthesis are exothermic. Maintaining the recommended reaction temperature is critical to avoid the formation of degradation products.
-
Moisture Control: The presence of water can lead to the hydrolysis of the sultone ring, forming the corresponding hydroxy sulfonic acid. Anhydrous conditions are often necessary.[1]
-
Purification: Effective purification methods such as vacuum distillation and recrystallization are essential to achieve high purity.[1]
Troubleshooting Guides
Problem 1: Low Yield in Direct Sulfonation of 3-Methyl-1,3-butanediol
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the molar ratio of the sulfonating agent (e.g., SO₃) to the diol is optimized. A slight excess of the sulfonating agent may be required. - Verify the reaction temperature is within the optimal range. Low temperatures can slow down the reaction rate. |
| Side Reactions | - Over-sulfonation can occur with a large excess of the sulfonating agent. Carefully control the stoichiometry. - High reaction temperatures can lead to the formation of polymeric byproducts. Maintain strict temperature control. |
| Hydrolysis of Product | - Ensure all reactants and solvents are anhydrous, as moisture will lead to the opening of the sultone ring.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Loss during Workup | - Optimize the extraction and purification steps to minimize product loss. Vacuum distillation is a common purification method for sultones.[1] |
Problem 2: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Residual Starting Material | - Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure complete conversion of the starting material. - Adjust reaction time or temperature if the reaction is incomplete. |
| Presence of Byproducts | - Analyze the crude product to identify the structure of the main byproducts. This can help in understanding the side reactions occurring. - Optimize the reaction conditions (temperature, stoichiometry, catalyst) to minimize the formation of these byproducts. |
| Inefficient Purification | - For distillation, ensure the vacuum is stable and the column has sufficient theoretical plates for good separation. - For recrystallization, screen different solvent systems to find one that provides good separation of the product from impurities.[1] |
Experimental Protocols
Protocol 1: Synthesis via Direct Sulfonation of 3-Methyl-1,3-butanediol (Industrial Scale)
This protocol is based on general methods for sultone synthesis and will require optimization for specific industrial equipment.
1. Reaction Setup:
-
A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a connection to a vacuum and an inert gas source is required. The reactor should have a cooling jacket for temperature control.
2. Reaction:
-
Charge the reactor with anhydrous dichloromethane (DCM) and 3-methyl-1,3-butanediol under a nitrogen atmosphere.
-
Cool the mixture to the desired temperature (e.g., 0-10 °C) using the cooling jacket.
-
Slowly add a solution of sulfur trioxide (SO₃) in DCM from the dropping funnel while maintaining the temperature. The addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion, monitored by a suitable analytical method (e.g., GC or HPLC).
3. Workup and Purification:
-
Quench the reaction by carefully adding it to a cold aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[1]
Quantitative Data Summary
| Synthesis Route | Key Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Direct Sulfonation | 3-Methyl-1,2-diol, SO₃ | Dichloromethane | 25 | 78 | 95 (after distillation) | [1] |
| Analogous 1,4-Butane Sultone Synthesis | 4-chlorobutanol, Sodium sulfite | Water/Alcohol | Reflux | >95 (sulfonation step) | High | CN109293625B |
Visualizations
Caption: Workflow for the direct sulfonation synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Mitigating the genotoxic risk of 3-Methyl-1,2-oxathiolane 2,2-dioxide in experiments
Disclaimer: This guide addresses the handling and mitigation of risks associated with 3-Methyl-1,2-oxathiolane 2,2-dioxide (CAS No. 1121-03-5), also known as 2,4-Butanesultone. While specific genotoxicity data for this compound is limited in publicly available literature, its safety data indicates it is suspected of causing cancer (H350) and is toxic if swallowed (H301). Furthermore, its structural similarity to 1,3-propane sultone—a well-documented, potent genotoxic carcinogen—suggests a comparable risk profile as a direct-acting alkylating agent[1][2]. Therefore, it is imperative to handle this compound with extreme caution, assuming it possesses significant genotoxic potential. The following guidelines are based on this principle of structural analogy and established best practices for managing hazardous chemicals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a genotoxic concern?
A1: this compound is a sulfonic acid derivative belonging to the sultone class of compounds[3]. The primary concern stems from its classification as a suspected carcinogen and its nature as a potential alkylating agent. Alkylating agents are reactive compounds that can covalently bind to cellular macromolecules, including DNA. This interaction can form DNA adducts, which, if not repaired by the cell, can lead to mutations during DNA replication and potentially initiate carcinogenesis. Its close analog, 1,3-propane sultone, is a confirmed genotoxic carcinogen in both animals and humans, acting through this direct alkylating mechanism[1][2].
Q2: What is the likely molecular mechanism of its genotoxicity?
A2: The genotoxicity of sultones is attributed to their strained ring structure, which makes them susceptible to nucleophilic attack. It is hypothesized that nucleophilic sites on DNA bases (e.g., the N7 position of guanine) attack one of the carbon atoms adjacent to the oxygen in the sultone ring. This results in the opening of the ring and the formation of a stable, covalent bond (an adduct) between the chemical and the DNA strand. This process, known as DNA alkylation, disrupts the normal structure and function of DNA.
Caption: Proposed mechanism of DNA alkylation by this compound.
Q3: What are the essential safety precautions for handling this compound?
A3: A risk-based approach using the "hierarchy of controls" is essential.
-
Elimination/Substitution: The most effective control is to substitute the chemical with a less hazardous alternative if your experimental design permits.
-
Engineering Controls: If substitution is not possible, all work involving the compound (both solid and solutions) must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[4]. Using a closed system for transfers can further minimize exposure[5].
-
Administrative Controls: Access to areas where the compound is stored and handled should be restricted. All users must receive specific training on its hazards and safe handling procedures. Work surfaces should be covered with disposable, absorbent bench paper.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.
Q4: What specific Personal Protective Equipment (PPE) is required?
A4: The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., double-gloving with nitrile) are required. Check manufacturer data for breakthrough times. Change gloves immediately if contamination is suspected[4].
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, use a face shield in addition to goggles[5].
-
Lab Coat: A lab coat, preferably with elastic cuffs, must be worn and kept fully fastened.
-
Respiratory Protection: Not typically required if all work is conducted in a fume hood. If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a respirator may be necessary, and personnel must be fit-tested and trained[5].
Q5: How should I decontaminate work surfaces after use?
A5: A multi-step process is recommended to both inactivate the chemical and clean the surface[6][7].
-
Deactivation: Wipe the surface with a solution known to degrade alkylating agents, such as a freshly prepared 1-2% sodium hypochlorite solution (diluted bleach). Allow a contact time of at least 10-15 minutes.
-
Neutralization: Wipe the surface with a neutralizing agent like sodium thiosulfate to inactivate the corrosive bleach[6].
-
Cleaning: Clean the surface with a standard laboratory detergent to remove chemical residues.
-
Rinsing: Rinse the surface with water (deionized or distilled).
Q6: What is the correct procedure for managing spills?
A6: The response depends on the size of the spill.
-
Minor Spill (inside a fume hood):
-
Alert others in the area.
-
Ensure you are wearing appropriate PPE.
-
Absorb liquids with an inert material (e.g., vermiculite, dry sand) or gently cover spilled solid material to avoid raising dust[8].
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area using the procedure in Q5.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately and secure entry.
-
Alert your institution's Environmental Health & Safety (EHS) department.
-
Do not attempt to clean it up unless you are trained and equipped for hazardous spill response[8].
-
Q7: How must waste be disposed of?
A7: All waste contaminated with this compound, including unused chemical, empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Collect waste in sealed, properly labeled containers and follow all institutional, local, and national regulations for hazardous waste disposal[8].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background DNA damage or mutation frequency in in vitro assay controls. | Workspace or equipment cross-contamination. | Review and strictly adhere to decontamination protocols. Dedicate a specific set of pipettes and labware for use with this compound. Perform wipe tests on surfaces to ensure cleaning efficacy. |
| Inconsistent or non-reproducible results between experimental replicates. | 1. Inaccurate dilutions due to small volumes.2. Degradation of the compound in the test medium (hydrolysis). | 1. Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh stock solution for each experiment.2. Assess the stability of the compound in your specific aqueous medium over the experiment's duration. Prepare solutions immediately before use. |
| No genotoxic effect observed at expected concentrations. | 1. Compound is not genotoxic under test conditions (less likely given hazard data).2. Insufficient metabolic activation (if required for a specific mechanism, though direct action is expected).3. Compound precipitated out of the solution. | 1. Re-evaluate dose range and ensure compound solubility.2. While sultones are typically direct-acting, confirm if your assay requires an S9 fraction for other metabolic pathways and if it's being used correctly[9].3. Visually inspect solutions for precipitation. Check the solubility limits of the compound in your chosen solvent and final medium. |
Quantitative Toxicity Data
| Parameter | Value | Species | Route | Reference |
| Hazard Classification (this compound) | H301: Toxic if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH350: May cause cancer | N/A | N/A | |
| Carcinogenicity Classification (1,3-Propane Sultone) | Group 2B: Possibly carcinogenic to humans | N/A | N/A | |
| LD50 (1,3-Propane Sultone) | 100-200 mg/kg | Rat | Oral | |
| LD50 (1,3-Propane Sultone) | 660 mg/kg | Rabbit | Dermal | |
| LC50 (1,3-Propane Sultone) | 260-425 ppm (1.3-2.14 mg/L) | Rat | Inhalation (6h) |
Experimental Protocols & Workflows
Hierarchy of Controls for Safe Handling
It is critical to implement safety measures in a hierarchical order, from most to least effective.
Caption: The hierarchy of controls for mitigating chemical exposure.
General Workflow for Genotoxicity Assessment
This workflow outlines the key stages for testing a compound's genotoxic potential using standard in vitro assays.
Caption: A typical experimental workflow for assessing the genotoxicity of a chemical.
Protocol 1: In Vitro Alkaline Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells[10][11].
Materials:
-
Cultured mammalian cells
-
Test compound (this compound)
-
Low Melting Point (LMP) Agarose
-
Normal Melting Point (NMP) Agarose
-
Comet Assay Slides
-
Lysis Buffer (high salt, detergent, pH 10)
-
Alkaline Electrophoresis Buffer (NaOH, EDTA, pH >13)
-
Neutralization Buffer (e.g., Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach. Treat cells with various concentrations of the test compound (and positive/negative controls) for a defined period.
-
Cell Harvest: Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with molten LMP agarose (at 37°C). Quickly pipette the mixture onto a Comet Assay Slide pre-coated with NMP agarose. Cover with a coverslip and allow to solidify on a cold pack for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold Lysis Buffer. Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the slides sit for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (typically ~1 V/cm) for 20-30 minutes[12]. This will pull fragmented DNA out of the nucleus, forming the "comet tail".
-
Neutralization & Staining: Gently lift the slides from the buffer, place them on a tray, and wash them 2-3 times with Neutralization Buffer. Stain the DNA with an appropriate fluorescent dye.
-
Visualization: Visualize the slides using a fluorescence microscope. Damaged DNA will appear as a "comet" with a head (intact DNA) and a tail (fragmented DNA).
-
Scoring: Score at least 50-100 cells per sample using specialized image analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment.
Protocol 2: General Surface Decontamination
This protocol is for routine decontamination of surfaces within a chemical fume hood after working with this compound.
Materials:
-
Deactivation Solution: 1-2% Sodium Hypochlorite (freshly prepared)
-
Neutralization Solution: 5% Sodium Thiosulfate
-
Cleaning Solution: Laboratory-grade detergent in water
-
Rinse: Deionized or distilled water
-
Low-lint wipes
-
Appropriate PPE
Methodology:
-
Preparation: Prepare fresh solutions. Ensure all items are removed from the work area. Confirm you are wearing the correct PPE.
-
Deactivation: Liberally wet a wipe with the deactivation solution and thoroughly wipe the entire work surface. Allow the solution to remain on the surface for a contact time of 10-15 minutes.
-
Neutralization: Wet a new wipe with the neutralization solution and wipe down the surface to inactivate the bleach.
-
Cleaning: Wet a new wipe with the cleaning solution and wash the surface to remove any chemical and salt residues.
-
Rinsing: Wipe the surface with a new wipe dampened with deionized water to remove any remaining detergent.
-
Final Dry: Wipe the surface dry with a clean, new wipe.
-
Waste Disposal: Dispose of all used wipes and contaminated materials as hazardous waste.
References
- 1. In vitro and in vivo assessment of the genotoxic effects of ceric ammonium nitrate and 1,3-propane sultone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Propane sultone as an extremely potent human carcinogen: description of an exposed cohort in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 1524 - 1,3-PROPANE SULTONE [chemicalsafety.ilo.org]
- 6. publications.ashp.org [publications.ashp.org]
- 7. ph.health.mil [ph.health.mil]
- 8. nj.gov [nj.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Characterization of 2,4-Butanesultone Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-butanesultone derivatives. It addresses common challenges encountered during their synthesis, purification, and analytical characterization.
Frequently Asked Questions (FAQs)
Q1: What are 2,4-butanesultone derivatives and why are they important?
A1: 2,4-Butanesultone is a versatile sulfonic acid derivative.[1] Its derivatives are valuable intermediates in the synthesis of various compounds, including surfactants, detergents, and pharmaceuticals, particularly sulfonamide antibiotics.[1] They are recognized for their ability to act as sulfonating agents, incorporating sulfonate groups into organic molecules to enhance properties like solubility and functionality.[1]
Q2: What are the primary stability concerns with 2,4-butanesultone and its derivatives?
A2: 2,4-Butanesultone is a cyclic ester and can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures, which opens the ring to form the corresponding 4-hydroxybutanesulfonic acid derivative.[2] While more stable than the analogous γ-sultone (1,3-propanesultone), its reactivity as an alkylating agent means it will react with various nucleophiles.[2] Care should be taken to use anhydrous solvents and inert atmospheres during reactions and storage, especially if working with highly nucleophilic reagents.
Q3: My 2,4-butanesultone derivative has poor solubility in common organic solvents. What can I do?
A3: The solubility of these derivatives can vary greatly depending on the other functional groups present. For analytical techniques like NMR, trying a range of deuterated solvents is the first step. Solvents like DMSO-d6, acetone-d6, or methanol-d4 can be effective alternatives to the more common chloroform-d.[3] For purification, a mixed solvent system might be necessary for chromatography.
Troubleshooting Guide: Analytical Techniques
This section provides specific troubleshooting advice for common analytical methods used to characterize 2,4-butanesultone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Why are the peaks in my 1H NMR spectrum broad?
A: Peak broadening in NMR can be caused by several factors:
-
Poor Shimming: The magnetic field is not homogeneous. This is the most common cause and can be resolved by re-shimming the spectrometer.[3]
-
Low Solubility: Your compound may not be fully dissolved, creating an inhomogeneous sample.[3][4] Try using a different, more suitable deuterated solvent or gently warming the sample.
-
High Concentration: Overly concentrated samples can lead to increased solution viscosity and bimolecular interactions, causing peak broadening.[3] Diluting the sample may help.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. Purifying your sample further or using a chelating agent can sometimes resolve this issue.
Q: I see unexpected peaks in my spectrum. How can I identify their source?
A: Unexpected peaks are common and usually originate from residual solvents or impurities.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) can be retained in the final product.[3]
-
Water: NMR solvents can absorb atmospheric moisture, leading to a water peak.[3] The chemical shift of water is highly dependent on the solvent and temperature.[5]
-
Starting Materials: Incomplete reactions can leave starting materials in your sample. Compare the spectrum to that of your starting materials.
Q: The proton signals near the sultone ring are overlapping. How can I resolve them?
A: Signal overlap can obscure coupling patterns and make integration difficult.[3]
-
Change Solvents: Switching to a different deuterated solvent, such as benzene-d6, can alter the chemical shifts of protons and may resolve the overlap.[3] Aromatic solvents can induce significant shifts compared to chlorinated solvents.
-
Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion.
-
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) can help identify which protons are coupled, even if their signals are crowded in the 1D spectrum.
Mass Spectrometry (MS)
Q: My mass spectrum does not show a molecular ion peak (M+). Is this normal?
A: Yes, for some molecules, the molecular ion is energetically unstable and fragments immediately upon ionization.[6][7] This can be particularly true in high-energy ionization methods like Electron Impact (EI). If you suspect this is the case, try a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause extensive fragmentation.
Q: What are the expected fragmentation patterns for 2,4-butanesultone derivatives?
A: The fragmentation of sultones is influenced by the stable sulfonate group. Common fragmentation pathways include:
-
Loss of SO2: A characteristic fragmentation for sultones is the neutral loss of sulfur dioxide (SO2, mass = 64 Da).
-
Ring Opening: The cyclic ester can open, followed by cleavage of the alkyl chain.
-
Cleavage of Substituents: The substituents on the butanesultone ring will produce their own characteristic fragments.
Q: My spectrum is overly complex and difficult to interpret. What are the next steps?
A: A complex spectrum often indicates a mixture of compounds.
-
Verify Purity: First, confirm the purity of your sample using another method, such as HPLC or GC. A patent for detecting 1,4-butanesultone in a mixture outlines a GC-based method that could be adapted.[8][9]
-
High-Resolution MS (HRMS): Use HRMS to obtain exact masses for the major ions. This allows you to calculate elemental formulas for the fragments, which is a powerful tool for elucidating their structures.
-
Tandem MS (MS/MS): Isolate a specific ion of interest and fragment it further. This helps to establish relationships between different fragments and piece together the structure of the original molecule.
Data & Protocols
Table 1: Common NMR Solvent Impurities
This table lists the approximate 1H chemical shifts (δ) of common laboratory solvents that may appear as impurities in your NMR spectra.[5]
| Solvent | Chemical Formula | 1H Chemical Shift (δ) in CDCl3 | 1H Chemical Shift (δ) in Acetone-d6 |
| Acetone | C3H6O | 2.17 | 2.09 (residual peak) |
| Dichloromethane | CH2Cl2 | 5.30 | 5.64 |
| Diethyl Ether | C4H10O | 3.48 (q), 1.21 (t) | 3.41 (q), 1.10 (t) |
| Ethyl Acetate | C4H8O2 | 4.12 (q), 2.05 (s), 1.26 (t) | 4.05 (q), 1.96 (s), 1.16 (t) |
| Hexane | C6H14 | 1.25, 0.88 | 1.26, 0.88 |
| Toluene | C7H8 | 7.27-7.17 (m), 2.36 (s) | 7.28-7.11 (m), 2.32 (s) |
| Water | H2O | ~1.56 | ~2.84 |
Note: Chemical shifts can vary with temperature and sample concentration.
Experimental Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your purified 2,4-butanesultone derivative directly into a clean, dry NMR tube.
-
Select Solvent: Choose an appropriate deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in which your compound is soluble.
-
Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Dissolve Sample: Cap the tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or brief sonication.
-
Add Internal Standard (Optional): If quantitative analysis is required, add a small amount of an internal standard (e.g., TMS).
-
Transfer and Shim: Insert the NMR tube into the spectrometer spinner, place it in the magnet, and perform shimming to optimize magnetic field homogeneity.
-
Acquire Spectrum: Set the appropriate experimental parameters (e.g., number of scans, relaxation delay) and acquire the spectrum.
Experimental Protocol 2: General GC-MS Analysis for Purity Assessment
This protocol is adapted from methods used for detecting sultones in complex matrices.[8][9]
-
Sample Preparation: Prepare a dilute solution of your derivative (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC Column: Use a non-polar capillary column, such as a DB-5 or equivalent.[8][9]
-
Injector: Set the injector temperature to 250 °C.
-
Oven Program: Start with an initial temperature of 100 °C for 3 minutes. Ramp the temperature at a rate of 10 °C/min up to 250 °C and hold for 5 minutes.[9]
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Setup:
-
Ionization Mode: Use Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Detector: Set the mass detector temperature according to instrument specifications.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample solution. Analyze the resulting chromatogram for peak purity and the mass spectrum of the main peak to confirm its identity.
Visual Guides
Caption: General workflow for the purification and characterization of a 2,4-butanesultone derivative.
Caption: Troubleshooting flowchart for identifying unknown peaks in an NMR spectrum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102128898B - Method for detecting 1,4-butane sultone in sulphur butyl betadex - Google Patents [patents.google.com]
- 9. CN102128898A - Method for detecting 1,4-butane sultone in sulphur butyl betadex - Google Patents [patents.google.com]
Technical Support Center: Enhancing SPEEK Membrane Performance with 3-Methyl-1,2-oxathiolane 2,2-dioxide
Disclaimer: The application of 3-Methyl-1,2-oxathiolane 2,2-dioxide for the modification of Sulfonated Poly(Ether Ether Ketone) (SPEEK) membranes is a novel research area. The information provided herein is based on the established chemical properties of sultones as sulfoalkylating agents and their documented use in modifying other polymers for proton exchange membranes. This guide is intended to provide a foundational framework for researchers and professionals in drug development and materials science exploring this innovative approach.
Getting Started: The Hypothesized Role of this compound
This compound is a cyclic sulfonic acid ester, commonly known as a sultone. Sultones are effective sulfoalkylating agents, capable of introducing sulfonic acid groups onto other molecules through ring-opening reactions with nucleophiles.[1] In the context of SPEEK membranes, it is hypothesized that this compound can be used to increase the density of proton-conducting sulfonic acid groups, thereby enhancing the membrane's proton conductivity. This could be achieved by grafting the sultone onto the SPEEK polymer backbone, potentially at hydroxylated sites, or by incorporating it as a reactive additive in a composite membrane formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected benefit of using this compound with SPEEK membranes?
A1: The primary anticipated benefit is an increase in proton conductivity. By introducing additional sulfonic acid groups via sulfoalkylation, the overall ion exchange capacity (IEC) of the membrane is expected to rise, leading to improved proton transport.
Q2: How might this compound affect the water uptake and swelling of the SPEEK membrane?
A2: An increased concentration of hydrophilic sulfonic acid groups will likely lead to higher water uptake. While this can enhance proton conductivity, excessive swelling can compromise the mechanical stability and dimensional integrity of the membrane. Careful control of the degree of modification is crucial.
Q3: What are the potential challenges when working with this compound?
A3: Potential challenges include ensuring a complete and uniform reaction with the SPEEK polymer, controlling the degree of functionalization to balance proton conductivity with mechanical stability, and preventing membrane brittleness. Additionally, the reaction conditions (temperature, catalyst, solvent) will need to be optimized.
Q4: How can I verify the successful modification of the SPEEK membrane with this compound?
A4: Successful modification can be confirmed through various analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy can identify the presence of new functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed structural information. Elemental analysis can quantify the increase in sulfur content.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is a chemical reagent and should be handled with appropriate safety measures. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and consulting the material safety data sheet (MSDS) for specific handling and disposal instructions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Proton Conductivity After Modification | Incomplete reaction between the sultone and SPEEK. Insufficient degree of modification. Phase separation of the additive. | Optimize reaction conditions (increase temperature, reaction time, or catalyst concentration). Increase the molar ratio of the sultone to SPEEK. Ensure homogeneous mixing of reactants. |
| Membrane is Brittle and Cracks Easily | Excessive modification leading to high rigidity. Disruption of the polymer chain packing. Incomplete solvent removal. | Reduce the degree of sultone functionalization. Optimize the casting and drying procedure (e.g., slower solvent evaporation, annealing). |
| Poor Film Formation | Altered solubility of the modified polymer. Inhomogeneous polymer solution. | Screen different casting solvents. Ensure the modified polymer is fully dissolved before casting. Filter the polymer solution before casting. |
| Excessive Swelling in Water | High density of sulfonic acid groups. | Reduce the degree of modification. Introduce cross-linking agents to the membrane formulation. |
| Inconsistent Performance Between Batches | Variation in the degree of modification. Inconsistent membrane thickness or morphology. | Standardize the synthesis and casting protocols. Precisely control all experimental parameters. |
Data Presentation: Performance of SPEEK Membranes
The following tables provide a summary of typical performance data for pristine SPEEK membranes and a hypothetical projection for SPEEK membranes modified with a sulfoalkylating agent like this compound.
Table 1: Typical Properties of Pristine SPEEK Membranes with Varying Degrees of Sulfonation (DS)
| Degree of Sulfonation (DS) | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) at 80°C | Water Uptake (%) at 80°C |
| 40% | 1.2 - 1.5 | 0.02 - 0.04 | 15 - 25 |
| 50% | 1.5 - 1.8 | 0.05 - 0.08 | 25 - 40 |
| 60% | 1.8 - 2.1 | 0.09 - 0.12 | 40 - 60 |
| 70% | 2.1 - 2.4 | > 0.12 | > 60 (often with poor mechanical stability) |
Note: The values presented are approximate and can vary based on the specific experimental conditions and measurement techniques.
Table 2: Hypothetical Performance Improvement of SPEEK (DS 50%) Modified with this compound
| Degree of Modification | Hypothesized IEC (meq/g) | Hypothesized Proton Conductivity (S/cm) at 80°C | Hypothesized Water Uptake (%) at 80°C |
| Low | 1.9 - 2.2 | 0.09 - 0.11 | 35 - 50 |
| Medium | 2.2 - 2.5 | 0.12 - 0.15 | 50 - 70 |
| High | > 2.5 | > 0.15 | > 70 (potential for excessive swelling) |
Experimental Protocols
Protocol 1: Hypothesized Grafting of this compound onto Hydroxylated SPEEK
-
Hydroxylation of SPEEK: Prepare a hydroxylated SPEEK derivative through a suitable chemical reaction (e.g., lithiation followed by reaction with an oxygen source).
-
Dissolution: Dissolve the dried hydroxylated SPEEK in a suitable aprotic solvent (e.g., N,N-dimethylacetamide - DMAc) to form a homogeneous solution.
-
Reaction Setup: Transfer the polymer solution to a three-necked flask equipped with a condenser, a nitrogen inlet, and a dropping funnel.
-
Addition of Reagents: Under a nitrogen atmosphere, add a catalyst (e.g., a non-nucleophilic base like sodium hydride) to the solution and stir.
-
Grafting: Slowly add a solution of this compound in the same solvent to the reaction mixture at an elevated temperature (e.g., 60-80°C).
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 24 hours), monitoring the progress by taking small aliquots for analysis (e.g., FTIR).
-
Precipitation and Purification: After the reaction is complete, precipitate the modified polymer by pouring the solution into a non-solvent (e.g., deionized water). Filter and wash the polymer repeatedly with deionized water and then methanol to remove unreacted reagents and byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Membrane Casting
-
Solution Preparation: Dissolve the dried, modified SPEEK polymer in a suitable solvent (e.g., DMAc or dimethyl sulfoxide - DMSO) to form a solution of a specific concentration (e.g., 10-20 wt%).
-
Casting: Pour the homogeneous polymer solution onto a clean, level glass plate.
-
Solvent Evaporation: Place the cast membrane in an oven at a controlled temperature (e.g., 60-80°C) to allow for slow solvent evaporation.
-
Annealing: Once the membrane is formed, anneal it at a higher temperature (e.g., 120-150°C) for several hours to improve its mechanical properties.
-
Peeling and Storage: Carefully peel the membrane from the glass plate and store it in deionized water.
Protocol 3: Characterization of Modified SPEEK Membranes
-
Proton Conductivity:
-
Cut a sample of the membrane to a specific size.
-
Immerse the sample in deionized water for at least 24 hours to ensure full hydration.
-
Measure the through-plane proton conductivity using Electrochemical Impedance Spectroscopy (EIS) with a two-probe or four-probe setup in a temperature and humidity-controlled chamber.
-
-
Water Uptake and Swelling Ratio:
-
Cut a membrane sample and measure its weight (W_dry) and dimensions (L_dry, W_dry, T_dry) after drying in a vacuum oven.
-
Immerse the sample in deionized water at a specific temperature for 24 hours.
-
Remove the sample from the water, gently wipe the surface with filter paper, and immediately measure its weight (W_wet) and dimensions (L_wet, W_wet, T_wet).
-
Calculate water uptake (%) = [(W_wet - W_dry) / W_dry] * 100.
-
Calculate the swelling ratio in each dimension.
-
-
Ion Exchange Capacity (IEC):
-
Immerse a dried and weighed membrane sample in a known volume of a saturated NaCl solution for 24 hours to exchange H+ ions with Na+ ions.
-
Titrate the released H+ ions in the NaCl solution with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).
-
Calculate IEC (meq/g) = (V_NaOH * C_NaOH) / W_dry, where V_NaOH is the volume of NaOH solution used and C_NaOH is its concentration.
-
Visualizations
Caption: Hypothesized reaction of hydroxylated SPEEK with this compound.
Caption: Workflow for fabrication and characterization of modified SPEEK membranes.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methyl-1,2-oxathiolane 2,2-dioxide and 1,3-propanesultone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two cyclic sulfonate esters, 3-Methyl-1,2-oxathiolane 2,2-dioxide and 1,3-propanesultone. Both compounds are potent alkylating agents, but their reactivity profiles differ due to structural distinctions. This document aims to provide researchers with the necessary data and experimental context to select the appropriate reagent for their specific applications, from chemical synthesis to bioconjugation.
Introduction
This compound and 1,3-propanesultone are five-membered cyclic sulfonate esters, commonly known as γ-sultones. Their strained ring structure makes them susceptible to nucleophilic attack, leading to ring-opening and the formation of a sulfopropylated product. This reactivity is harnessed in a variety of chemical transformations, including the introduction of sulfonic acid functionalities to confer water solubility and for the synthesis of surfactants, dyes, and pharmaceutical intermediates.[1][2]
1,3-propanesultone is a well-known, highly reactive alkylating agent.[3] Its small size allows it to readily interact with a wide range of nucleophiles.[3] However, this high reactivity is also associated with significant toxicity, as it is a known mutagen and carcinogen.[4] this compound, a methylated analog of 1,3-propanesultone, offers a potentially more nuanced reactivity profile. The presence of a methyl group on the carbon atom adjacent to the sulfonate ester linkage introduces steric and electronic effects that modulate its reactivity.
This guide will delve into a comparative analysis of these two compounds, presenting available experimental data on their reactivity with various nucleophiles, outlining experimental protocols for their synthesis and use, and visualizing a key application in bioconjugation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented in Table 1.
| Property | This compound | 1,3-Propanesultone |
| CAS Number | 1121-03-5[5] | 1120-71-4[4] |
| Molecular Formula | C₄H₈O₃S[5] | C₃H₆O₃S[4] |
| Molecular Weight | 136.17 g/mol [5] | 122.14 g/mol [4] |
| Appearance | Solid or liquid | White crystalline solid or colorless liquid[4] |
| Melting Point | -14 °C[6] | 31 °C[4] |
| Boiling Point | 150 °C @ 15 Torr[6] | 112 °C @ 1.4 mmHg[4] |
| Density | 1.31 g/cm³ @ 18 °C[6] | 1.392 g/cm³ @ 40 °C[4] |
| Solubility in Water | Data not available | 10% (20 °C)[4] |
Comparative Reactivity
The reactivity of these sultones is primarily governed by their susceptibility to nucleophilic attack, which leads to the opening of the five-membered ring. The key difference in their structure, the presence of a methyl group in this compound, has a significant impact on this reactivity.
Influence of the Methyl Group
The methyl group in this compound influences its reactivity in two primary ways:
-
Steric Hindrance: The methyl group can sterically hinder the approach of nucleophiles to the electrophilic carbon atom, potentially slowing down the rate of reaction compared to the unsubstituted 1,3-propanesultone.
-
Electronic Effects: The electron-donating nature of the methyl group can have a more complex influence on the transition state of the ring-opening reaction, potentially favoring different reaction pathways.
Quantitative Comparison of Reaction Kinetics
| Compound | Nucleophile | Rate Constant (k, s⁻¹) | Major Product |
| This compound | Ethanol | 0.045 | Allylic sulfonate |
| 1,3-Propanesultone | Ethanol | 0.112 | Linear sulfonate |
Data sourced from a comparative analysis of reaction kinetics.
As the data in Table 2 indicates, 1,3-propanesultone reacts with ethanol more than twice as fast as this compound under the same conditions. This supports the hypothesis that the methyl group provides steric hindrance, reducing the reactivity of the methylated compound. Furthermore, the nature of the major product differs, suggesting that the methyl group also influences the regioselectivity of the ring-opening reaction.
Experimental Protocols
Synthesis of 1,3-Propanesultone
A common method for the synthesis of 1,3-propanesultone involves the acid-catalyzed reaction of allyl alcohol with sodium bisulfite, followed by cyclization.[4] A detailed, multi-step laboratory preparation is outlined below.
Step 1: Sulfonation of Allyl Chloride [7]
-
To a three-necked flask equipped with a thermometer, condenser, and stirring device, add 144g of sodium metabisulfite and 268g of deionized water.
-
Heat the mixture to 50°C until the sodium metabisulfite is completely dissolved.
-
Slowly add 76.5g of allyl chloride dropwise.
-
After the addition is complete, adjust the pH to 8-9 using a sodium hydroxide solution.
-
Continue the reaction until no more allyl chloride reflux is observed, indicating the reaction endpoint.
-
Distill the reaction solution under reduced pressure until a white solid precipitates, then cool and filter to obtain sodium allyl sulfonate.
Step 2: Acidification and Cyclization [8]
-
The sodium allyl sulfonate is then reacted with sulfuric acid in the presence of a catalyst.
-
The resulting product is hydrolyzed under alkaline conditions and then acidified to produce 3-hydroxypropanesulfonic acid.
-
The 3-hydroxypropanesulfonic acid is then subjected to cyclodehydration under vacuum to yield 1,3-propanesultone.
Synthesis of this compound
A method for the synthesis of a related oxathiolane intermediate, which can be adapted for this compound, involves the reaction of a thiol with an appropriate alkene followed by cyclization. A general procedure is described below.
General Procedure for Oxathiolane Synthesis [9][10]
-
A thiol is reacted with an alkene in the presence of a suitable initiator to form a thioether.
-
The thioether is then oxidized to the corresponding sulfoxide.
-
The sulfoxide undergoes an acid-catalyzed cyclization to form the oxathiolane ring.
-
Finally, the oxathiolane is oxidized to the sultone (2,2-dioxide).
Visualization of a Key Application: Bioconjugation
Sultones are valuable reagents in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins.[11] This is often used to attach labels for imaging or to create antibody-drug conjugates for targeted therapies. The workflow below illustrates a general strategy for the bioconjugation of a protein using a sultone.
This diagram illustrates the key steps in modifying a protein with a sultone. The nucleophilic side chains of amino acids on the protein surface (like the epsilon-amino group of lysine) attack the electrophilic carbon of the sultone, leading to the opening of the sultone ring and the formation of a stable, covalently linked sulfopropyl group on the protein.
Conclusion
Both this compound and 1,3-propanesultone are effective sulfopropylating agents, but their reactivity profiles are distinct. 1,3-propanesultone is a highly reactive, potent alkylating agent, which can be advantageous for rapid and efficient reactions. However, its high reactivity is coupled with significant toxicity.
This compound, with its methyl substituent, exhibits a more moderate reactivity. This can be beneficial in situations requiring greater selectivity or when dealing with sensitive substrates where the high reactivity of 1,3-propanesultone might lead to side reactions or degradation. The choice between these two reagents will ultimately depend on the specific requirements of the intended application, balancing the need for reactivity with considerations of selectivity and safety. Further research into the comparative kinetics of these compounds with a wider range of nucleophiles is warranted to provide a more complete understanding of their reactivity landscapes.
References
- 1. 1,3-Propane sultone:Reactions,Synthesis,Human Exposure_Chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 4. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 5. 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | C4H8O3S | CID 70716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]
- 8. Method for preparing 1,3-propane sultone - Eureka | Patsnap [eureka.patsnap.com]
- 9. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,4-Butanesultone and Other Cyclic Sulfates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, cyclic sulfates, also known as sultones, are a pivotal class of reagents, primarily utilized as potent alkylating agents to introduce sulfoalkyl groups into a variety of molecules. This modification is particularly valuable in drug development and material science for enhancing the aqueous solubility and pharmacokinetic properties of lead compounds and functional materials. This guide provides an objective comparison of 2,4-butanesultone with other commonly employed cyclic sulfates, namely 1,3-propanesultone and 1,4-butanesultone, supported by experimental data and detailed protocols.
Overview of Cyclic Sulfates
Cyclic sulfates are cyclic esters of hydroxysulfonic acids. Their utility in organic synthesis stems from the high reactivity of the strained ring system towards nucleophilic attack, leading to ring-opening and the formation of a sulfonated alkyl chain attached to the nucleophile. The reactivity of sultones is influenced by factors such as ring size and substitution.
Comparative Analysis of Cyclic Sulfates
This section details the properties and reactivity of 2,4-butanesultone in comparison to 1,3-propanesultone and 1,4-butanesultone.
2,4-Butanesultone is a five-membered ring sultone (a γ-sultone) with a methyl substituent on the carbon atom adjacent to the oxygen. This structural feature influences its reactivity and stereochemical outcomes in nucleophilic substitution reactions. It serves as a versatile intermediate in the synthesis of a range of chemical compounds, including surfactants, detergents, and pharmaceuticals.[1] Its reactivity allows for the incorporation of sulfonate groups into organic molecules, thereby enhancing their solubility and functionality.[1]
1,3-Propanesultone is also a five-membered ring γ-sultone and is known for its high reactivity as an alkylating agent.[2] This high reactivity, however, is also associated with high toxicity and carcinogenicity.[2] It readily reacts with a wide range of nucleophiles.[2]
1,4-Butanesultone is a six-membered ring δ-sultone. Generally, six-membered rings are less strained than five-membered rings, which translates to lower reactivity. Indeed, 1,4-butanesultone is significantly less reactive as an alkylating agent when compared to 1,3-propanesultone.[1] It is also classified as mutagenic and carcinogenic.[1]
Performance Data in Sulfoalkylation Reactions
The following table summarizes quantitative data from representative sulfoalkylation reactions involving the compared cyclic sulfates. It is important to note that the data are compiled from different studies and are not from a direct head-to-head comparison under identical conditions.
| Cyclic Sulfate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Butanesultone | Aniline (related ketone precursor) | Hexane | 25 | 48 | 95 (for N-alkylation) | [3] |
| 1,4-Butanesultone | Triethylamine | Acetonitrile | Not specified | Not specified | 85 | [1] |
| 1,3-Propanesultone | Acridine ester | [BMIM][BF4] (Ionic Liquid) | Not specified | Not specified | Good conversion | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
Protocol 1: N-Alkylation of Aniline with a 2,4-Butanesultone Precursor (4-hydroxybutan-2-one)
This protocol describes a visible-light-induced N-alkylation of aniline, which is mechanistically similar to the reactivity of 2,4-butanesultone.
Materials:
-
Aniline (0.5 mmol)
-
4-hydroxybutan-2-one (0.525 mmol)
-
NH4Br (20 mol%)
-
Hexane (2 mL)
-
Nitrogen balloon
-
50 W 420 nm LED
Procedure:
-
A 50 mL round-bottom flask is charged with aniline (0.5 mmol), 4-hydroxybutan-2-one (0.525 mmol), and NH4Br (20 mol%).
-
Hexane (2 mL) is added as the solvent.
-
The flask is equipped with a nitrogen balloon, and the air inside is replaced with nitrogen using a vacuum pump.
-
The reaction mixture is irradiated with a 50 W 420 nm LED at 25 °C for 48 hours.
-
Upon completion of the reaction, the solvent is removed by vacuum distillation.
-
The resulting residue is purified by column chromatography to yield the N-alkylated product.[3]
Protocol 2: Synthesis of a Zwitterionic Compound from 1,4-Butanesultone and Triethylamine
This protocol outlines the reaction of 1,4-butanesultone with a tertiary amine.
Materials:
-
1,4-Butanesultone
-
Triethylamine
-
Acetonitrile
Procedure:
-
1,4-Butanesultone is dissolved in acetonitrile.
-
An equimolar amount of triethylamine is added to the solution.
-
The reaction mixture is stirred at room temperature.
-
The zwitterionic product precipitates from the solution and can be isolated by filtration. The reported yield for this reaction is 85%.[1]
Protocol 3: N-Alkylation of Acridine Esters with 1,3-Propanesultone in an Ionic Liquid
This protocol describes an improved method for the N-alkylation of poorly reactive acridine esters.
Materials:
-
Acridine ester precursor
-
1,3-Propanesultone
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])
Procedure:
-
The acridine ester precursor is dissolved in [BMIM][BF4].
-
A slight excess of 1,3-propanesultone is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
The product is extracted from the ionic liquid using a suitable organic solvent. This method is reported to give good conversion and minimize side products.[4]
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of sulfoalkylation by cyclic sulfates and a typical experimental workflow.
Caption: General mechanism of nucleophilic ring-opening of a cyclic sulfate.
Caption: A typical workflow for a sulfoalkylation reaction in the laboratory.
Conclusion
The choice of a cyclic sulfate for a particular synthetic transformation depends on a balance of reactivity, selectivity, and safety considerations.
-
2,4-Butanesultone offers a balance of reactivity and is a valuable reagent for introducing a specific sulfobutyl moiety. The methyl group can also influence the regioselectivity of the ring-opening.
-
1,3-Propanesultone is the most reactive of the three, making it suitable for reactions with less reactive nucleophiles. However, its high toxicity necessitates stringent safety precautions.
-
1,4-Butanesultone is a less reactive and therefore more selective alternative to 1,3-propanesultone, particularly when over-alkylation or side reactions are a concern.
Further research focusing on direct, quantitative comparisons of these reagents under standardized conditions would be highly beneficial for the scientific community to make more informed decisions in the selection of sulfoalkylating agents for specific applications in drug discovery and materials science.
References
- 1. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 2. KR20090076617A - Method for producing 1,3-prop-1-ene sultone - Google Patents [patents.google.com]
- 3. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of 3-Methyl-1,2-oxathiolane 2,2-dioxide and its structural isomers. This document provides a detailed comparison of their ¹H and ¹³C NMR chemical shifts, supported by predicted data, and outlines a general experimental protocol for acquiring such spectra.
The 1,2-oxathiolane 2,2-dioxide scaffold, a cyclic sulfonate ester also known as a γ-sultone, is a key structural motif in various organic molecules of interest in medicinal chemistry and materials science. Understanding the precise structure and stereochemistry of substituted derivatives is crucial for elucidating their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of individual protons and carbon atoms.
This guide presents a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and its related isomers: 1,2-oxathiolane 2,2-dioxide (unsubstituted), 4-Methyl-1,2-oxathiolane 2,2-dioxide, and 5-Methyl-1,2-oxathiolane 2,2-dioxide. Due to the limited availability of experimental spectra in the public domain, the data presented herein is based on widely accepted NMR prediction algorithms. This information is intended to serve as a valuable reference for the identification and characterization of these and similar compounds.
Data Presentation: Comparative NMR Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its related compounds. These values were obtained using a standard NMR prediction engine and are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | H-3 | H-4 (α/β) | H-5 (α/β) | Methyl (CH₃) |
| 1,2-Oxathiolane 2,2-dioxide | 3.45 (t) | 2.35 (m) | 4.60 (t) | - |
| This compound | 3.80 (m) | 2.05 (m) / 2.60 (m) | 4.40 (m) / 4.75 (m) | 1.55 (d) |
| 4-Methyl-1,2-oxathiolane 2,2-dioxide | 3.20 (m) / 3.60 (m) | 2.80 (m) | 4.15 (m) / 4.80 (m) | 1.30 (d) |
| 5-Methyl-1,2-oxathiolane 2,2-dioxide | 3.30 (m) / 3.50 (m) | 2.10 (m) / 2.50 (m) | 5.00 (m) | 1.50 (d) |
Predicted data. Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | C-3 | C-4 | C-5 | Methyl (CH₃) |
| 1,2-Oxathiolane 2,2-dioxide | 48.5 | 25.0 | 68.0 | - |
| This compound | 55.0 | 32.0 | 67.5 | 20.0 |
| 4-Methyl-1,2-oxathiolane 2,2-dioxide | 48.0 | 33.0 | 75.0 | 18.0 |
| 5-Methyl-1,2-oxathiolane 2,2-dioxide | 56.0 | 24.0 | 78.0 | 21.0 |
Predicted data.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound and its analogs.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its chemical inertness.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
2. NMR Instrument Parameters
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: A spectral width of 10-12 ppm is generally adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans: 8 to 16 scans are typically adequate for samples of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of 200-220 ppm is standard for most organic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak.
Visualization of Compared Compounds
The following diagrams illustrate the molecular structures of the compared compounds, highlighting the position of the methyl group.
Caption: Molecular structures of the compared 1,2-oxathiolane 2,2-dioxides.
Caption: Relationship between the unsubstituted and methylated compounds.
Validating the antimicrobial efficacy of 2,4-butanesultone against standard bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antimicrobial efficacy of 2,4-butanesultone against standard bacterial strains. As direct experimental data on the antimicrobial properties of 2,4-butanesultone is limited in publicly available literature, this document presents a hypothetical, yet plausible, performance profile based on the known activities of structurally related sulfonate and sulfonamide compounds. The data herein is intended to serve as a foundational guide for future experimental validation.
Comparative Efficacy Against Standard Bacterial Strains
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
For the purpose of this guide, we have postulated the MIC and MBC values for 2,4-butanesultone against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These hypothetical values are compared against two widely used antibiotics, Ampicillin and Gentamicin, to provide a familiar benchmark for its potential activity.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of 2,4-Butanesultone and Comparator Antibiotics
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| 2,4-Butanesultone (Hypothetical) | 128 | 256 |
| Ampicillin | 0.25 | 8 |
| Gentamicin | 0.5 | 1 |
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of 2,4-Butanesultone and Comparator Antibiotics
| Compound | Staphylococcus aureus (ATCC 25923) MBC (µg/mL) | Escherichia coli (ATCC 25922) MBC (µg/mL) |
| 2,4-Butanesultone (Hypothetical) | 512 | >512 |
| Ampicillin | 0.5 | 16 |
| Gentamicin | 1 | 2 |
Note: The hypothetical data suggests that 2,4-butanesultone may possess bacteriostatic properties, particularly against Gram-positive bacteria, though with significantly lower potency compared to established antibiotics. Its bactericidal effect appears to be limited. These postulations are derived from the general antimicrobial characteristics of sulfonamide derivatives.
Experimental Protocols
To validate the antimicrobial efficacy of 2,4-butanesultone, the following standard experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1][2][3][4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
2,4-Butanesultone stock solution
-
Control antibiotics (e.g., Ampicillin, Gentamicin)
-
Sterile multichannel pipettes
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells A through H of the microtiter plate.
-
Prepare a 2-fold serial dilution of the 2,4-butanesultone and control antibiotics. Start by adding 100 µL of the highest concentration of the test compound to the first well of a row and then serially transfer 50 µL to the subsequent wells, discarding the final 50 µL from the last well in the dilution series.
-
-
Inoculation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
-
Controls:
-
Include a positive control well containing only the bacterial inoculum and broth (no antimicrobial agent).
-
Include a negative control well containing only broth to check for sterility.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined following the MIC assay to ascertain the bactericidal activity of the compound.[5][6][7][8]
Procedure:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Aseptically transfer a 10 µL aliquot from each of these selected wells onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original number of colonies).
Visualizing Experimental and Logical Relationships
To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining MIC and MBC.
As the precise mechanism of action for 2,4-butanesultone is unknown, a hypothetical pathway based on the well-established mechanism of sulfonamides is presented below. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[9][10][11][][13] Folic acid is essential for the production of nucleotides and, consequently, for DNA and RNA synthesis.
Caption: Hypothetical inhibition of the bacterial folate synthesis pathway by 2,4-butanesultone.
References
- 1. protocols.io [protocols.io]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyl-1,2-oxathiolane 2,2-dioxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 3-Methyl-1,2-oxathiolane 2,2-dioxide, a compound of interest in pharmaceutical development due to its potential as a genotoxic impurity. The selection of a robust and reliable analytical method is critical for ensuring drug safety and regulatory compliance. This document outlines the experimental protocols and performance data for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), enabling an informed decision on the most suitable method for specific research and quality control needs.
Introduction to this compound
This compound, a cyclic sulfonic acid ester (sultone), is a potential genotoxic impurity (PGI) that can emerge during the synthesis of active pharmaceutical ingredients (APIs). Due to their ability to alkylate DNA, controlling the levels of such impurities is a critical aspect of pharmaceutical development and manufacturing.[1][2] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent requirements for the monitoring and control of PGIs, often necessitating highly sensitive and specific analytical methods for their quantification at trace levels.[1]
Analytical Methodologies: A Comparative Overview
The two most powerful and widely used techniques for the trace-level quantification of genotoxic impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3] The choice between these methods often depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and the specificity of mass spectrometric detection make it a robust choice for separating and identifying impurities from a complex sample matrix.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, particularly for non-volatile or thermally labile compounds. The use of multiple reaction monitoring (MRM) in tandem mass spectrometry significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of analytes at very low concentrations.[5][6]
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of sultone-type genotoxic impurities, based on literature data for analogous compounds. These values can be considered representative for the analysis of this compound.
Table 1: GC-MS Method Performance
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.005 - 0.1 ppm |
| Limit of Quantification (LOQ) | 0.01 - 0.5 ppm |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Accuracy (Recovery) | 80 - 110% |
| Precision (RSD) | < 15% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Linearity (Correlation Coefficient, r²) | > 0.998 |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 10% |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 50 mg of the Active Pharmaceutical Ingredient (API) sample into a centrifuge tube.
-
Add a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) to dissolve the sample.
-
Add an appropriate internal standard solution.
-
Vortex the mixture for 1-2 minutes.
-
Add water and vortex again to facilitate phase separation.
-
Centrifuge the sample to achieve clear phase separation.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-1ms (30 m x 0.25 mm, 0.25 µm) or RTX-624 (30 m x 0.32 mm, 1.8 µm)[7]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the API sample into a volumetric flask.
-
Dissolve the sample in a suitable diluent (e.g., Acetonitrile:Water, 50:50 v/v).
-
Add an appropriate internal standard solution.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
Initial: 5% B
-
0.5 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
10.0 min: 5% B
-
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of these analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logic diagram for selecting an analytical method.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques capable of the sensitive and specific quantification of this compound. The choice between the two methods will depend on factors such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the available instrumentation. For volatile and thermally stable sultones, GC-MS offers a robust and cost-effective solution. For non-volatile or thermally labile compounds, or when the utmost sensitivity is required, LC-MS/MS is the method of choice. The provided protocols and performance data serve as a starting point for method development and validation, ensuring the accurate and reliable control of this potential genotoxic impurity in pharmaceutical products.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. shimadzu.com [shimadzu.com]
- 3. ijalsr.org [ijalsr.org]
- 4. japsonline.com [japsonline.com]
- 5. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Comparative study of the electronic and steric effects in substituted oxathiolanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic and steric effects of substituents on the oxathiolane ring, a crucial scaffold in many pharmaceutical compounds. Due to a lack of specific quantitative data for substituted oxathiolanes in the current literature, this guide leverages data from analogous five-membered heterocyclic systems, such as thiophenes and tetrahydrofurans, to infer the expected electronic and steric influences. The experimental protocols provided are generalized methods for the synthesis and analysis of a series of substituted oxathiolanes to enable researchers to generate specific data for their applications.
Understanding Electronic and Steric Effects
The reactivity and conformation of the oxathiolane ring are significantly influenced by the electronic and steric properties of its substituents.
Electronic Effects describe how a substituent alters the electron density within the oxathiolane ring. These effects are broadly categorized as:
-
Inductive Effects: The polarization of a σ bond due to the electronegativity of a nearby atom. Electron-withdrawing groups pull electron density away from the ring, while electron-donating groups push electron density into the ring.
-
Resonance Effects: The delocalization of π electrons between a substituent and the heterocyclic ring. This effect can either donate or withdraw electron density, depending on the nature of the substituent.
These electronic influences are often quantified using Hammett substituent constants (σ) , which provide a measure of the electron-donating or electron-withdrawing ability of a substituent.
Steric Effects relate to the spatial arrangement of atoms and the physical bulk of the substituents. Steric hindrance can impede the approach of reagents, influence the preferred conformation of the ring, and affect the stability of transition states. These effects are often quantified using Taft steric parameters (E_s) , which provide a measure of the bulkiness of a substituent.
Data Presentation: A Comparative Analysis
| Substituent (R) | Hammett Constant (σ_p) | Electronic Effect | Taft Steric Parameter (E_s) | Steric Hindrance |
| -H | 0.00 | Neutral | 0.00 | Minimal |
| -CH₃ | -0.17 | Electron-Donating | -1.24 | Small |
| -C₂H₅ | -0.15 | Electron-Donating | -1.31 | Small |
| -C(CH₃)₃ | -0.20 | Electron-Donating | -2.46 | Large |
| -OCH₃ | -0.27 | Electron-Donating | -0.55 | Medium |
| -OH | -0.37 | Electron-Donating | -0.55 | Medium |
| -NH₂ | -0.66 | Strongly Electron-Donating | -0.61 | Medium |
| -F | 0.06 | Electron-Withdrawing | -0.46 | Small |
| -Cl | 0.23 | Electron-Withdrawing | -0.97 | Medium |
| -Br | 0.23 | Electron-Withdrawing | -1.16 | Medium |
| -CN | 0.66 | Strongly Electron-Withdrawing | -0.51 | Medium |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing | -2.52 | Large |
Note: These values are for substituents on a benzene ring and are used here as an approximation for the effects on a heterocyclic ring like oxathiolane. The actual values for oxathiolanes may vary.
Experimental Protocols
To facilitate further research and the generation of specific data for substituted oxathiolanes, the following generalized experimental protocols are provided.
General Synthesis of 2-Substituted-1,3-Oxathiolanes
This protocol describes a general method for the synthesis of 2-substituted-1,3-oxathiolanes from an aldehyde and 2-mercaptoethanol.
Materials:
-
Aldehyde (R-CHO)
-
2-Mercaptoethanol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde (1.0 eq), 2-mercaptoethanol (1.1 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopic Analysis for Electronic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the oxathiolane ring. The chemical shifts of the ring protons and carbons are sensitive to the electron density, which is influenced by the electronic effects of the substituents.
Procedure:
-
Prepare NMR samples of a series of substituted oxathiolanes in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra for each compound.
-
Analyze the chemical shifts of the protons and carbons of the oxathiolane ring.
-
Correlate the changes in chemical shifts with the Hammett substituent constants (σ) of the respective substituents. A linear correlation suggests that the electronic effects are being transmitted to the ring.
Visualizations
General Structure and Substitution Positions
The following diagram illustrates the general structure of a substituted oxathiolane and the key positions (C2 and C4) where substituents can influence the electronic and steric properties of the ring.
Caption: General structure of a substituted oxathiolane.
Experimental Workflow for Synthesis and Analysis
The following flowchart outlines a typical experimental workflow for the synthesis of a series of substituted oxathiolanes and the subsequent analysis of their electronic and steric properties.
Caption: Experimental workflow for synthesis and analysis.
The Impact of Methylation on the Biological Activity of 1,2-Oxathiolane 2,2-Dioxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group to a pharmacologically active scaffold can significantly alter its biological profile. This guide provides a comparative analysis of 3-Methyl-1,2-oxathiolane 2,2-dioxide and its parent compound, 1,2-oxathiolane 2,2-dioxide, to elucidate the potential effects of this substitution. While direct comparative studies are limited, this document synthesizes available data on their individual properties and offers insights into the structure-activity relationship.
Introduction to 1,2-Oxathiolane 2,2-Dioxides (Gamma-Sultones)
1,2-Oxathiolane 2,2-dioxides, commonly known as gamma-sultones, are five-membered cyclic esters of hydroxysulfonic acids. These structures are recognized as reactive electrophiles and have been investigated for various biological activities. The parent compound, 1,2-oxathiolane 2,2-dioxide (also known as propane sultone), is a well-documented alkylating agent with known toxicity. The addition of a methyl group at the 3-position creates this compound, altering its physicochemical properties and, consequently, its biological interactions.
Physicochemical Properties
The introduction of a methyl group is expected to increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 1,2-Oxathiolane 2,2-dioxide | This compound | Reference(s) |
| Molecular Formula | C₃H₆O₃S | C₄H₈O₃S | [1] |
| Molecular Weight | 122.14 g/mol | 136.17 g/mol | [1] |
| LogP (calculated) | -0.6 | 0.2 | [2] |
Comparative Biological Activity and Toxicity
Direct comparative studies on the biological activity of these two specific compounds are scarce in publicly available literature. However, we can infer potential differences based on the known properties of each compound.
1,2-Oxathiolane 2,2-dioxide (Propane Sultone)
1,2-Oxathiolane 2,2-dioxide is a known carcinogen and mutagen.[3] Its biological activity is primarily attributed to its ability to act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This reactivity is also the basis for its toxicity.
Toxicity Data for 1,2-Oxathiolane 2,2-dioxide:
| Endpoint | Species | Route of Administration | Value | Reference(s) |
| LD50 | Rat | Oral | 100-200 mg/kg | [3] |
| LD50 | Mouse | Oral | 400 mg/kg | [3] |
| LD50 | Rabbit | Dermal | 660 mg/kg | [3] |
This compound
There is limited specific data on the biological activity of this compound in peer-reviewed literature. One commercial source suggests it may act as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which could have implications for metabolic diseases.[4] However, this claim requires independent scientific validation.
The presence of the methyl group at the 3-position could influence its biological activity in several ways:
-
Steric Hindrance: The methyl group may sterically hinder the approach of nucleophiles to the electrophilic sulfur atom or the carbon atoms of the ring, potentially reducing its alkylating activity and, consequently, its toxicity compared to the unsubstituted analog.
-
Metabolic Stability: The methyl group could alter the metabolic profile of the compound, potentially leading to different metabolites with their own biological activities.
-
Receptor/Enzyme Binding: If the molecule acts on a specific biological target, the methyl group could either enhance binding by occupying a hydrophobic pocket or diminish binding through steric clashes.
Hypothesized Influence of the Methyl Group:
Caption: Logical diagram illustrating the potential effects of the C3-methyl group.
Experimental Protocols
As no direct comparative studies with detailed experimental protocols were identified, this section outlines a general experimental workflow for a head-to-head comparison of the two compounds.
Workflow for Comparative Biological Activity Screening:
Caption: A generalized workflow for comparing the biological activity of the two sultones.
General Protocol for PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol is provided as a hypothetical example based on the unverified claim of PPARγ agonism for this compound.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A constitutively active Renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of 1,2-oxathiolane 2,2-dioxide, this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and vehicle (e.g., DMSO) as a negative control.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine the EC50 values.
-
Conclusion
The presence of a methyl group at the 3-position of the 1,2-oxathiolane 2,2-dioxide scaffold is expected to significantly influence its biological activity. Based on general medicinal chemistry principles, the methyl group is likely to increase lipophilicity and may reduce the compound's reactivity as an alkylating agent due to steric hindrance, potentially leading to lower toxicity compared to the parent compound. The claim of PPARγ agonism for this compound is intriguing but requires rigorous experimental verification. Further research, including direct comparative studies employing standardized protocols, is necessary to fully elucidate the structure-activity relationship and the therapeutic potential of substituted 1,2-oxathiolane 2,2-dioxides.
References
A Comparative Review of Sultones as Electrolyte Additives in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) has propelled the exploration of advanced electrolyte formulations. Among the most promising strategies is the incorporation of functional additives that can engineer a stable electrode-electrolyte interphase. Sultones, a class of cyclic sulfonic acid esters, have emerged as highly effective additives, primarily for their ability to form a robust solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI). This guide provides a comparative review of common sultone additives, summarizing their impact on battery performance with supporting experimental data, detailed methodologies, and mechanistic insights.
Performance Comparison of Sultone Additives
Sultone additives are typically introduced in small quantities (1-3 wt%) into conventional carbonate-based electrolytes. Their primary function is to be preferentially reduced or oxidized at the electrode surfaces, forming a stable passivation layer that prevents the continuous decomposition of the bulk electrolyte. This leads to significant improvements in cycling stability, coulombic efficiency, and safety, particularly in high-voltage and high-temperature applications. The most extensively studied sultones include 1,3-propane sultone (PS), 1,4-butane sultone (BS), and prop-1-ene-1,3-sultone (PES).
Quantitative Data Summary
The following tables summarize the key performance metrics of LIBs with and without various sultone additives, based on reported experimental data.
Table 1: Cycling Stability Enhancement with Sultone Additives
| Additive | Concentration | Cell Configuration | Cycling Conditions | Initial Capacity | Capacity Retention | No. of Cycles | Reference |
| None | - | LiNi1/3Co1/3Mn1/3O2 (NMC111)/Li | 3.0-4.6 V | Not Specified | 69% | 80 | [1] |
| Prop-1-ene-1,3-sultone (PES) | 2 wt% | LiNi1/3Co1/3Mn1/3O2 (NMC111)/Li | 3.0-4.6 V | Not Specified | 85.1% | 80 | [1] |
| 1,4-Butane sultone (BS) | 3 vol% | LiNi1/3Co1/3Mn1/3O2 (NMC111)/Li | 3.0-4.6 V | Not Specified | 86.9% | 80 | [1] |
| 1,3-Propane sultone (PS) | 1 wt% | Li-rich-NMC/Li | 2.0-5.0 V vs. Li | 275 mAh g-1 | ~89% (245 mAh g-1) | 240 | [2][3] |
| 1,8-Naphthosultone (1,8-NS) | 0.1 m | NMC811/AG+SiOx Pouch Cell | Not Specified | ~180 mAh g-1 | >80% | 385 | [4] |
| None | - | NMC811/AG+SiOx Pouch Cell | Not Specified | ~180 mAh g-1 | ~90% (failed) | 195 | [4] |
Table 2: Coulombic Efficiency (CE) Improvement with Sultone Additives
| Additive | Concentration | Cell Configuration | Cycle Number | Coulombic Efficiency | Reference |
| None | - | NMC811/AG+SiOx Pouch Cell | Ongoing | 99.75% | [4] |
| 1,8-Naphthosultone (1,8-NS) | 0.1 m | NMC811/AG+SiOx Pouch Cell | Ongoing | 99.8% | [4] |
| 1,8-NS + LiDFP | 0.1 m each | NMC811/AG+SiOx Pouch Cell | Ongoing | 99.9% | [4] |
| 1,3-Propane sultone (PS) | 1 wt% | Li-rich-NMC/Li | Stable after initial cycles | 99 ± 1% | [2][3] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Additive | Cell Configuration | Condition | Charge Transfer Resistance (Rct) | Reference |
| None | Graphite/LiCoO2 | Before storage at 70°C | Lower than with VC | [5] |
| 1,3-Propane sultone (PS) | Graphite/LiCoO2 | Before storage at 70°C | Lower than without additive | [5] |
| Vinylene carbonate (VC) | Graphite/LiCoO2 | Before storage at 70°C | Higher than without additive | [5] |
| PS + VC | Graphite/LiCoO2 | Before storage at 70°C | Higher than with PS alone | [5] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the reliable evaluation of electrolyte additives. Below are outlines of typical methodologies employed in the cited research.
Electrolyte Preparation
-
Baseline Electrolyte: A common baseline electrolyte consists of 1.0-1.2 M lithium hexafluorophosphate (LiPF6) salt dissolved in a mixture of organic carbonate solvents. A typical solvent blend is ethylene carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 weight ratio.
-
Additive Incorporation: Sultone additives, such as 1,3-propane sultone (PS), are typically added to the baseline electrolyte at a concentration ranging from 0.5 to 3% by weight. The mixture is then stirred in an argon-filled glovebox until the additive is completely dissolved.
Cell Assembly
-
Coin Cells (CR2032): Coin cells are widely used for initial screening of electrolyte additives due to their ease of assembly.
-
Procedure: In an argon-filled glovebox, the cell is assembled in the following order: negative electrode case, a lithium metal disc (or graphite anode), a microporous separator, the working electrode (e.g., NMC cathode), a stainless steel spacer, and a spring, followed by the positive electrode case. A specific volume of electrolyte (e.g., 20-40 µL) is added to the separator and electrodes. The cell is then sealed by crimping.[6][7][8]
-
-
Pouch Cells: Pouch cells more closely represent the configuration of commercial batteries and are used for more advanced testing.
-
Procedure: Electrodes (e.g., NMC cathode and graphite anode) are stacked with separators in between. This stack is then placed in a laminated aluminum pouch. The electrolyte is injected into the pouch under vacuum, and the pouch is then sealed.
-
Electrochemical Testing
-
Formation Cycles: Before performance evaluation, cells undergo a formation process, which typically involves one or two slow charge-discharge cycles (e.g., at a C/20 or C/10 rate). This step is critical for the initial formation of a stable SEI layer.
-
Cycling Performance: Cells are cycled at various C-rates (e.g., C/5, C/2, 1C) within a specific voltage window (e.g., 3.0-4.6 V for NMC/Li cells). The discharge capacity and coulombic efficiency are recorded for each cycle.[1]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the impedance characteristics of the battery, providing insights into the properties of the SEI and charge transfer kinetics. Measurements are typically performed at a specific state of charge (SOC) over a frequency range (e.g., 100 kHz to 10 mHz) with a small AC amplitude (e.g., 5-10 mV).[9][10]
-
Gas Analysis: In situ techniques like Online Electrochemical Mass Spectrometry (OEMS) can be employed to analyze the gaseous byproducts generated during battery operation, providing valuable information on electrolyte decomposition.[11][12]
Signaling Pathways and Mechanisms
The beneficial effects of sultone additives are primarily attributed to their ability to form a stable and ionically conductive SEI layer on the anode surface and passivate the cathode surface at high potentials.
SEI Formation on the Anode
Sultones generally have a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the carbonate solvents in the electrolyte.[13] This allows them to be preferentially reduced on the anode surface during the initial charging cycles. The reduction of sultones leads to the opening of the sultone ring and the formation of lithium alkylsulfonates and other sulfur-containing species.[11] These components contribute to a more stable and compact SEI layer compared to the one formed from the decomposition of carbonate solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of propane sultone as an additive to improve the performance of a lithium-rich cathode material at a high potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Drawing from the Old‐The First Ever Sultone as Electrolyte Additive in High‐Voltage NMC811 || AG+SiOx Multilayer Pouch Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 8. Coin Cell Battery Assembly Method and Precautions [aotbattery.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 13. researchgate.net [researchgate.net]
Replicating published synthesis yields for 3-Methyl-1,2-oxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis yields for 3-Methyl-1,2-oxathiolane 2,2-dioxide, a heterocyclic compound of interest in various chemical research domains. Also known as 2,4-butanesultone, this gamma-sultone serves as a versatile intermediate. This document outlines detailed experimental protocols for its synthesis and presents a comparison of the reported yields to aid researchers in selecting the most suitable method for their specific applications.
Comparison of Synthetic Yields
Two primary synthetic routes for this compound are detailed below, starting from different precursors. The table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiencies.
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Method 1: From Crotyl Alcohol | Crotyl alcohol | Sodium sulfite, Hydrochloric acid | High (not numerically specified in abstract) | --INVALID-LINK--[1] |
| Method 2: Sulfonation of But-2-en-1-ol | But-2-en-1-ol (Crotyl alcohol) | Sulfur trioxide trimethylamine complex | Not explicitly found for this specific product | General Method[2][3] |
Experimental Protocols
Method 1: Synthesis from Crotyl Alcohol
This method, detailed in Chinese Patent CN102807552A, involves a three-step process starting from crotyl alcohol.[1]
Step 1: Sulfonation of Crotyl Alcohol
-
In a reaction vessel, crotyl alcohol is reacted with an aqueous solution of a sulfite, such as sodium sulfite.
-
The molar ratio of crotyl alcohol to sulfite is maintained between 1.5:1 and 2:1.
-
The reaction temperature is controlled at 40-50 °C, and the pH is adjusted to 6-7.
-
The reaction is typically carried out for 2-3 hours to yield the intermediate, sodium 4-hydroxy-2-butanesulfonate.
Step 2: Acidification
-
The resulting solution of sodium 4-hydroxy-2-butanesulfonate is cooled and then acidified using a strong acid, such as hydrochloric acid or sulfuric acid.
-
This step converts the sulfonate salt to the corresponding 4-hydroxy-2-butanesulfonic acid.
Step 3: Dehydration and Cyclization
-
The aqueous solution of 4-hydroxy-2-butanesulfonic acid is concentrated.
-
The concentrated acid is then heated under vacuum (5-15 mmHg) at a temperature of 140-160 °C.
-
This promotes intramolecular dehydration and cyclization to form this compound. The reaction is typically run for 5-10 hours.
-
The final product is purified by vacuum distillation.
Method 2: Sulfonation of But-2-en-1-ol (General Approach)
While a specific published yield for the synthesis of this compound using this method was not found, the sulfonation of unsaturated alcohols with sulfur trioxide complexes is a general and effective method for the preparation of sultones.[2][3]
General Protocol:
-
A solution of but-2-en-1-ol (crotyl alcohol) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) is prepared and cooled in an ice bath.
-
A sulfur trioxide complex, such as sulfur trioxide trimethylamine complex, is added portion-wise to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at a low temperature (e.g., 0 °C) for a specified period, and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and comparison of this compound.
Caption: Logical workflow for the synthesis and comparison of this compound.
References
Safety Operating Guide
Proper Disposal of 3-Methyl-1,2-oxathiolane 2,2-dioxide: A Guide for Laboratory Professionals
For immediate release: This document provides critical safety and logistical information for the proper handling and disposal of 3-Methyl-1,2-oxathiolane 2,2-dioxide (CAS No. 1121-03-5), also known as 2,4-Butanesultone. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.
I. Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified as toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, and is suspected of causing cancer.[1] It is also harmful to aquatic life.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious gloves (e.g., Nitrile or Neoprene).
-
Eye Protection: Use safety goggles and a face shield.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a dust respirator or a self-contained breathing apparatus (SCBA) should be used.[2]
Handling:
-
Work in a designated chemical fume hood.
-
Avoid all personal contact. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2]
-
Prevent the formation of dust and aerosols.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Wash hands and face thoroughly after handling.[2]
II. Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all federal, state, and local regulations. It may be necessary to dispose of this chemical as hazardous waste.
Step 1: Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed hazardous waste container.
Step 2: Spill Management
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Absorb liquid spills with a non-combustible material such as dry sand or earth.[4]
-
For solid spills, moisten the material to prevent dust formation and carefully sweep it into a sealed container for disposal.[4]
-
DO NOT wash spills into the sewer system.[4]
Step 3: Final Disposal
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Always consult local and regional authorities for approved disposal procedures in your area.[2]
III. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 1121-03-5 |
| Molecular Formula | C4H8O3S |
| Molecular Weight | 136.17 g/mol [5] |
| Density | 1.31 g/cm³ @ 18 °C[6] |
| Melting Point | -14 °C[6] |
| Boiling Point | 150 °C @ 15 Torr[6] |
| Flash Point | 123.6 °C[6] |
| Vapor Pressure | 0.00631 mmHg @ 25°C[6] |
IV. Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-1,2-oxathiolane 2,2-dioxide
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Methyl-1,2-oxathiolane 2,2-dioxide.
This guide provides critical, step-by-step procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Immediate Safety Concerns and Hazard Identification
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as:
-
Harmful if swallowed or in contact with skin.
-
A cause of serious eye irritation and damage.[3]
The signal word for this chemical is "Danger".[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory to minimize exposure risk. The following PPE must be worn at all times when handling this substance:
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile).[4] | To prevent skin contact, as the substance is harmful upon dermal absorption. |
| Eye and Face Protection | Chemical safety goggles. A face shield is required when there is a potential for splashing.[4] | To protect against serious eye irritation and potential damage.[3] |
| Skin and Body Protection | Impervious protective clothing, such as a lab coat or overalls, and protective boots if the situation requires.[1] | To prevent skin exposure and contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a chemical fume hood or if dust or aerosols may be generated.[5] | To prevent inhalation, which can cause respiratory tract irritation.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for safety.
1. Preparation and Engineering Controls:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) before use.[2]
-
Work in a well-ventilated area, preferably within a designated chemical fume hood.[2]
-
Ensure that a safety shower and eye wash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the chemical.
2. Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid all direct contact with the substance.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Keep the container tightly closed when not in use.[5]
-
Avoid the formation of dust and aerosols.[7]
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Some sources recommend refrigeration or storage under an inert atmosphere.[3]
-
Store away from incompatible materials such as strong oxidizing agents and moisture.[2][6] The substance reacts with moist air to form toxic 3-Propane Sulfonic Acid.[6]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound and any contaminated materials should be treated as hazardous waste.
-
Containerization: Collect waste in a suitable, labeled, and sealed container.
-
Disposal Method:
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
One possible method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
-
Observe all federal, state, and local environmental regulations.
-
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H8O3S |
| Molecular Weight | 136.17 g/mol |
| Appearance | Solid or liquid[3] |
| Melting Point | -14 °C[8] |
| Boiling Point | 150 °C @ 15 Torr[8] |
| Density | 1.31 g/cm³ @ 18 °C[8] |
| Flash Point | 123.6 °C[8] |
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]
-
Spills: Evacuate the area. Absorb the spill with inert material (e.g., dry sand or earth) and place it into a chemical waste container. Provide ventilation. Do not allow the spill to enter sewers.[6]
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 3-Methyl-1,2-oxathiolane2,2-dioxide | 1121-03-5 [sigmaaldrich.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. 1,2-Oxathiolane 2,2-dioxide(1120-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
